molecular formula C12H11NO2 B7772274 Carbaryl CAS No. 27636-33-5

Carbaryl

Cat. No.: B7772274
CAS No.: 27636-33-5
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl can cause cancer according to The Environmental Protection Agency (EPA). It can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to The National Institute for Occupational Safety and Health (NIOSH).
This compound appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion.
This compound is a carbamate ester obtained by the formal condensation of 1-naphthol with methylcarbamic acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical and a plant growth retardant. It is a carbamate ester and a member of naphthalenes. It is functionally related to a methylcarbamic acid and a 1-naphthol.
This compound is an insecticide used on a variety of crops. Acute (short-term) and chronic (long-term) occupational exposure of humans to this compound has been observed to cause cholinesterase inhibition, and reduced levels of this enzyme in the blood cause neurological effects. These effects appear to be reversible upon discontinuation of exposure. Headaches, memory loss, muscle weakness and cramps, and anorexia are caused by prolonged low-level exposure to this compound resulting from cholinesterase inhibition. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.
Carbaril is a synthetic carbamate acetylcholinesterase inhibitor and suspected endocrine disruptor that is used as a pesticide. It is characterized as a toxic, white-grey odorless solid, and exposure occurs by inhalation, ingestion, or contact.
CARBARIL is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Carbaril is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, this compound, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of this compound's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate insecticide and parasiticide. It is a potent anticholinesterase agent belonging to the carbamate group of reversible cholinesterase inhibitors. It has a particularly low toxicity from dermal absorption and is used for control of head lice in some countries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
Record name CARBARYL
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS No.

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Record name CARBARYL
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Record name Carbaryl
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbaryl on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum N-methyl carbamate insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a detailed examination of this mechanism, focusing on the molecular interactions, enzyme kinetics, and the resultant physiological consequences for the insect. It includes a compilation of quantitative toxicological data, detailed experimental protocols for assessing neurotoxicity, and visual representations of the key pathways and processes to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound (1-naphthyl methylcarbamate) has been used extensively in agriculture and residential settings to control a wide variety of insect pests since its introduction in 1959.[1][2] It belongs to the carbamate class of insecticides, which are structurally derived from carbamic acid.[3] this compound's efficacy stems from its potent action on the insect's central and peripheral nervous systems.[4] Exposure in insects occurs through ingestion or direct contact.[2] The primary mode of action is the disruption of synaptic transmission in cholinergic pathways, a mechanism it shares with organophosphate insecticides, though with key differences in the reversibility of its effects.[3][5]

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The defining mechanism of this compound's insecticidal activity is the inhibition of acetylcholinesterase (AChE).[2][6] AChE is a serine hydrolase that plays an essential role in terminating nerve impulses at cholinergic synapses.

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[2] ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate this signal and allow the synapse to reset, AChE rapidly hydrolyzes ACh into choline and acetic acid.[7]

This compound disrupts this tightly regulated process. By inhibiting AChE, it prevents the breakdown of ACh.[1] This leads to the accumulation of excess ACh in the synaptic cleft, resulting in the continuous and uncontrolled stimulation of postsynaptic receptors.[2] This state of hyperexcitation manifests as tremors, muscle twitching, paralysis, and ultimately, the death of the insect due to respiratory failure.[1][6]

G Figure 1: this compound's Disruption of the Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Action Potential Arrives vesicles Vesicles release Acetylcholine (ACh) pre_neuron->vesicles 1. Signal ACh ACh vesicles->ACh 2. Release AChE Acetylcholinesterase (AChE) ACh->AChE Normal Hydrolysis receptors ACh Receptors ACh->receptors 3. Binding Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE 4. Inhibition post_neuron Continuous Nerve Impulse (Hyperexcitation) receptors->post_neuron Signal Propagation

Caption: this compound inhibits AChE, leading to ACh accumulation and hyperexcitation.

Molecular Interaction and Enzyme Kinetics

This compound acts as a pseudo-substrate for AChE. The inhibition process occurs in two steps:

  • Formation of a Reversible Complex: this compound first binds to the active site of AChE to form a reversible Michaelis-Menten-like complex.

  • Carbamylation: The serine hydroxyl group in the active site of AChE attacks the carbonyl group of this compound. This results in the formation of a transient carbamylated enzyme, releasing the 1-naphthol leaving group.[2][7]

Unlike the stable phosphorylated enzyme formed by organophosphates, the carbamylated enzyme is relatively unstable.[5] It undergoes spontaneous hydrolysis, a process known as decarbamylation, which regenerates the active enzyme.[2] However, the rate of carbamylation is significantly faster than the rate of decarbamylation, leading to a net inhibition of enzyme activity as long as this compound is present. The entire process is considered a reversible inhibition.[3][5]

G Figure 2: Kinetic Model of Reversible AChE Inhibition by this compound E_I AChE + this compound EI [AChE-Carbaryl] Reversible Complex E_I->EI KD (Association) EI->E_I (Dissociation) EI_prime Carbamylated AChE + 1-Naphthol EI->EI_prime k_uni (Carbamylation) E_P AChE + Hydrolyzed this compound EI_prime->E_P k_r (Decarbamylation/ Spontaneous Hydrolysis)

Caption: The kinetic pathway of AChE carbamylation and spontaneous reactivation.

The key kinetic constants in this interaction are:

  • KD : The dissociation constant for the initial enzyme-inhibitor complex.

  • kuni : The first-order rate constant for carbamylation.

  • kr : The first-order rate constant for decarbamylation (reactivation).

  • ki : The second-order rate constant of inhibition (approximated by kuni/KD).[8]

Quantitative Analysis of this compound's Potency

The toxicity of this compound is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the median lethal dose (LD50). These values can vary significantly depending on the target species, enzyme source, and experimental conditions.

ParameterSpecies/SystemValueReference
Oral LD50 Male Rat302.6 mg/kg[2]
Female Rat311.5 mg/kg[2]
Rabbit710 mg/kg[2]
Cat125 - 250 mg/kg[2]
Dermal LD50 Rat>2000 mg/kg[2]
Rabbit>2000 mg/kg[2]
IC50 Anopheles gambiae AChERange: 0.02 - 1.96 µM (inferred)[9]
Non-target vertebrate AChERange: 9.1 nM - 2,094 nM (for 9 commercial carbamates)[9]
In vitro Reactivation Rate (kr) Daphnia magna AChE1.9 h⁻¹[10]
In vivo Recovery Rate Daphnia magna AChE0.12 h⁻¹[10]

Experimental Protocols for Studying this compound's Neurotoxicity

Assessing the neurotoxic effects of this compound involves specific biochemical and cell-based assays. The most common method is the in vitro determination of AChE inhibition.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[11]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is used as the substrate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).

    • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 0.5 mM.

    • Acetylthiocholine Iodide (ATCI) Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Enzyme Solution: Prepare a stock solution of purified AChE (from a source like electric eel or recombinant human) in phosphate buffer. The final concentration should be determined to provide a linear reaction rate under assay conditions.

    • Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in the phosphate buffer to achieve the desired test concentrations (e.g., 1 x 10⁻⁷ to 1 x 10⁻³ M).[12]

  • Assay Procedure:

    • Setup: The assay is typically performed in a 96-well microplate.

    • Pre-incubation: To each well, add:

      • Phosphate buffer

      • AChE enzyme solution

      • This compound solution (or vehicle for control)

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the DTNB solution to all wells. To initiate the enzymatic reaction, add the ATCI substrate solution.

    • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Figure 3: Workflow for In Vitro AChE Inhibition Assay (Ellman's Method) start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->reagent_prep plate_setup Pipette AChE and this compound (or vehicle control) into 96-well plate reagent_prep->plate_setup preincubation Pre-incubate to allow Enzyme-Inhibitor binding plate_setup->preincubation reaction_start Initiate Reaction by adding DTNB and ATCI Substrate preincubation->reaction_start measurement Measure Absorbance at 412 nm kinetically in a plate reader reaction_start->measurement data_analysis Calculate Reaction Rates and Percent Inhibition measurement->data_analysis ic50 Determine IC50 value from Dose-Response Curve data_analysis->ic50 end_node End ic50->end_node

Caption: A step-by-step flowchart of the Ellman's method for assessing AChE inhibition.

Conclusion

The primary mechanism of action of this compound on the insect nervous system is the potent and reversible inhibition of acetylcholinesterase. This action disrupts the normal hydrolysis of acetylcholine, leading to its accumulation at the synapse and consequent neurotoxic hyperexcitation. The reversibility of the carbamyl-enzyme complex distinguishes its action from the quasi-irreversible inhibition by organophosphates. A thorough understanding of the molecular interactions, enzyme kinetics, and quantitative toxicity, facilitated by standardized in vitro assays, is fundamental for the development of more selective and safer insect control agents and for assessing the environmental and non-target impacts of existing carbamate insecticides.

References

An In-depth Technical Guide to the Chemical Properties of Carbaryl Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Carbaryl, a widely used carbamate insecticide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, reactivity, and degradation pathways of this compound, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

This compound (1-naphthyl-N-methylcarbamate) is a white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various environmental and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[1][2][3]
Molecular Weight 201.22 g/mol [2][3][4]
Melting Point 142 °C (288 °F; 415 K)[5][6]
Boiling Point Decomposes before boiling[5][7]
Water Solubility 120 mg/L at 20 °C[8]
Vapor Pressure 4.1 x 10⁻⁵ mmHg at 25 °C[9]
Log P (Octanol-Water Partition Coefficient) 2.36[6][7]
Henry's Law Constant 2.8 x 10⁻⁹ atm·m³/mol[7]
Appearance White to light tan crystalline solid[6][7]
Odor Odorless to faintly characteristic[7][9]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

This compound exhibits strong absorbance in the ultraviolet region. The UV-Vis spectrum is typically recorded in a solvent such as methanol or acetonitrile. The maximum absorption wavelength (λmax) is observed around 280 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • N-H stretch: ~3300 cm⁻¹

  • C=O (carbamate) stretch: ~1730 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

  • C-O stretch: ~1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85-7.95 (m, 2H): Aromatic protons

  • δ 7.40-7.55 (m, 4H): Aromatic protons

  • δ 7.30 (d, 1H): Aromatic proton

  • δ 5.15 (br s, 1H): N-H proton

  • δ 2.95 (d, 3H): CH₃ protons

¹³C NMR (100 MHz, CDCl₃):

  • δ 154.5: C=O (carbamate)

  • δ 146.0, 134.5, 129.0, 127.5, 126.5, 125.0, 122.0, 121.0, 118.0, 117.0: Aromatic carbons

  • δ 28.0: CH₃ carbon

Mass Spectrometry (MS)

Electron impact ionization of this compound typically results in a molecular ion peak [M]⁺ at m/z 201. Key fragment ions are observed at m/z 144 (loss of methyl isocyanate) and m/z 115.

Stability and Reactivity

This compound is stable under neutral and acidic conditions but is susceptible to hydrolysis in alkaline environments. It is also subject to degradation by light (photolysis).

Degradation Pathways

The environmental fate of this compound is largely determined by its degradation through hydrolysis and photolysis.

Hydrolysis

In the presence of water, particularly under alkaline conditions, this compound hydrolyzes to form 1-naphthol and methylcarbamic acid. The latter is unstable and further decomposes to methylamine and carbon dioxide.[7]

Hydrolysis_Pathway This compound This compound OneNaphthol 1-Naphthol This compound->OneNaphthol Hydrolysis MethylcarbamicAcid Methylcarbamic Acid This compound->MethylcarbamicAcid Hydrolysis H2O H₂O (alkaline) Methylamine Methylamine MethylcarbamicAcid->Methylamine Decomposition CO2 CO₂ MethylcarbamicAcid->CO2 Decomposition

This compound Hydrolysis Pathway
Photolysis

Exposure to ultraviolet (UV) light can lead to the photodegradation of this compound. The primary photolytic pathway involves the cleavage of the ester bond, generating a 1-naphthoxy radical and a methylcarbamoyl radical. These reactive intermediates can undergo further reactions to form various degradation products, including 1-naphthol and other hydroxylated and dimeric species.

Photolysis_Pathway This compound This compound NaphthoxyRadical 1-Naphthoxy Radical This compound->NaphthoxyRadical Photocleavage MethylcarbamoylRadical Methylcarbamoyl Radical This compound->MethylcarbamoylRadical Photocleavage UV UV Light DegradationProducts Further Degradation Products NaphthoxyRadical->DegradationProducts MethylcarbamoylRadical->DegradationProducts

This compound Photolysis Pathway

Experimental Protocols

The following sections outline the methodologies for determining the key chemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (OECD TG 102)

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the transition from the solid to the liquid phase occurs.

Apparatus:

  • Melting point apparatus (capillary tube method)

  • Calibrated thermometer or temperature sensor

  • Glass capillary tubes (sealed at one end)

Procedure:

  • A small amount of finely powdered this compound is introduced into a glass capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Determination of Water Solubility (OECD TG 105)

Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically. The flask-shaking method is suitable for substances with solubilities > 10⁻² g/L.

Apparatus:

  • Shaking flask or vessel

  • Constant temperature water bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of Vapor Pressure (OECD TG 104)

Principle: The vapor pressure of a substance is measured as a function of temperature. The gas saturation method is suitable for substances with low vapor pressures.

Apparatus:

  • Gas saturation apparatus (includes a temperature-controlled chamber, a carrier gas supply, and a trapping system)

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • A slow stream of an inert carrier gas (e.g., nitrogen) is passed through or over a sample of this compound maintained at a constant temperature.

  • The gas becomes saturated with the vapor of the substance.

  • The vapor is then trapped from the gas stream using a suitable sorbent or a cold trap.

  • The amount of trapped this compound is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

  • The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas.

Determination of Partition Coefficient (Octanol-Water) (OECD TG 107)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water.

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • A small amount of this compound is dissolved in either n-octanol or water.

  • The two immiscible phases (n-octanol and water) are pre-saturated with each other.

  • A known volume of the this compound solution is mixed with the other phase in a separatory funnel or centrifuge tube.

  • The mixture is agitated until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of this compound in both the n-octanol and water phases is determined analytically.

  • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as log P.

Experimental_Workflow cluster_MP Melting Point Determination cluster_WS Water Solubility Determination cluster_VP Vapor Pressure Determination cluster_LogP Partition Coefficient Determination MP_Sample Sample Preparation (Powdered this compound) MP_Heating Controlled Heating in Capillary MP_Sample->MP_Heating MP_Observation Visual Observation of Phase Change MP_Heating->MP_Observation MP_Result Melting Point Range MP_Observation->MP_Result WS_Equilibration Equilibration of This compound in Water WS_Separation Phase Separation (Centrifugation/Filtration) WS_Equilibration->WS_Separation WS_Analysis Concentration Analysis (HPLC-UV) WS_Separation->WS_Analysis WS_Result Water Solubility (mg/L) WS_Analysis->WS_Result VP_Saturation Saturation of Carrier Gas VP_Trapping Vapor Trapping VP_Saturation->VP_Trapping VP_Quantification Quantification of Trapped Vapor (GC-MS) VP_Trapping->VP_Quantification VP_Result Vapor Pressure (mmHg) VP_Quantification->VP_Result LogP_Partitioning Partitioning between Octanol and Water LogP_Separation Phase Separation LogP_Partitioning->LogP_Separation LogP_Analysis Concentration Analysis in Both Phases LogP_Separation->LogP_Analysis LogP_Result Log P LogP_Analysis->LogP_Result

References

A Comprehensive Toxicological Profile of Carbaryl in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been widely used in agricultural and residential settings for decades.[1] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, experimental methodologies, and mechanistic pathways to support research and development activities.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed via oral and inhalation routes, with dermal absorption being slower.[1][3] Following absorption, it is distributed to various tissues.[4] Studies in pregnant rats have shown that this compound and/or its metabolites can cross the placenta and distribute to fetal tissues.[5]

The metabolism of this compound primarily occurs in the liver through hydrolysis to 1-naphthol, which is then conjugated for excretion.[6] The half-life of this compound is relatively short, and it is rapidly metabolized and eliminated from the body, primarily in the urine.[7][8] Due to this rapid breakdown and elimination, this compound does not tend to accumulate in mammalian tissues.[7]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE) at nerve synapses and neuromuscular junctions.[1][2] this compound carbamylates the active site of AChE, rendering it unable to hydrolyze acetylcholine.[2] This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation. Unlike organophosphates, the binding of carbamates to AChE is reversible.[2]

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds This compound This compound This compound->AChE Inhibits (Reversible) NerveImpulse Continuous Nerve Impulse Receptor->NerveImpulse Stimulates NerveSignal Nerve Signal NerveSignal->ACh Releases

Mechanism of this compound-induced Cholinesterase Inhibition.

Acute Toxicity

This compound exhibits moderate to high acute toxicity upon oral ingestion in mammals.[9][10] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, twitching, and in severe cases, respiratory distress and paralysis.[7][11][12]

Table 1: Acute Toxicity of this compound in Mammals

SpeciesRouteLD50 (mg/kg)Reference(s)
Rat (male)Oral225 - 302.6[1][11][12]
Rat (female)Oral311.5[11][12]
RatDermal>2000[11][12]
RatInhalation (4h)LC50 >3.4 mg/L[11][12]
RabbitOral710[11][12]
RabbitDermal>2000[11][12]
MouseOral100 - 650[9]
CatOral125 - 250[11][12]
PigOral150 - 300 (symptomatic)[11][12]
Experimental Protocols for Acute Toxicity Studies

Acute oral toxicity studies, such as those determining the LD50, typically follow standardized guidelines (e.g., OECD Test Guideline 401, 420, or 423). A typical protocol involves:

  • Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar), mice, or rabbits of a specific sex.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single dose of this compound, typically dissolved or suspended in a vehicle like corn oil, is administered by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

start Animal Selection & Acclimatization fasting Overnight Fasting start->fasting dosing Single Oral Gavage of this compound fasting->dosing observation Observation for Clinical Signs & Mortality (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy

Generalized Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to target organ toxicity. The primary effects observed in subchronic and chronic studies are related to cholinesterase inhibition and effects on the kidney and liver.[10][13]

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference(s)
Rat90-day1.010Developmental neurotoxicity (neurological changes in maternal animals)[13][14]
Rat2-year10-No effects observed at or below this dose[9]
Dog1-year-3.1Decreased plasma and brain cholinesterase[14]
Dog1-year1.8-Kidney cloudy swelling of tubules
Experimental Protocols for Chronic Toxicity Studies

Chronic toxicity studies, often combined with carcinogenicity assessments, are designed to evaluate the effects of long-term exposure. A representative protocol would include:

  • Animal Model: Typically rats and mice.

  • Dose Administration: this compound is administered in the diet for an extended period (e.g., 2 years).

  • In-life Monitoring: Regular monitoring of clinical signs, body weight, food consumption, and hematology/clinical chemistry parameters.

  • Pathology: Comprehensive gross and microscopic examination of tissues and organs at the end of the study.

Carcinogenicity

The carcinogenic potential of this compound has been the subject of numerous studies with some conflicting results.[1][15] The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on studies showing an increased incidence of tumors in mice.[3][7] In contrast, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and experimental animals.[16][17][18]

Table 3: Carcinogenicity of this compound in Mammals

SpeciesRouteFindingsReference(s)
Mouse (male)Oral (dietary)Increased incidence of blood vessel tumors.[3]
Mouse (male & female)Oral (dietary, highest dose)Increased incidence of kidney and liver cancers.[3]
RatOralIncreased incidence of urinary bladder, liver, thyroid, and kidney tumors in some studies.[13]
Rat & MouseOralSeveral other studies found no significant increase in tumor incidence.[12][18]

Genotoxicity

This compound has been tested in a variety of in vitro and in vivo genotoxicity assays. While some in vitro studies at high, cytotoxic concentrations have shown evidence of clastogenic potential (the ability to cause chromosomal damage), the overall weight of evidence from in vivo studies suggests that this compound is not genotoxic. It is generally considered not to damage DNA directly and is unlikely to be mutagenic in humans.[19]

Reproductive and Developmental Toxicity

Studies in experimental animals have shown that this compound can adversely affect reproduction and development, though often at doses that also cause maternal toxicity.[19] Effects have included reduced fertility, increased pup mortality, and developmental abnormalities.[10]

Table 4: Reproductive and Developmental Toxicity of this compound in Mammals

SpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference(s)
Rat4.7 (reproduction)-Decreased parental body weight gain, increased pup mortality.
Dog3.1 (developmental)6.3Skeletal and visceral abnormalities in the absence of maternal toxicity.

Neurotoxicity

The primary neurotoxic effect of this compound is due to its inhibition of acetylcholinesterase, as previously described.[1][10] In addition to the acute cholinergic symptoms, prolonged low-level exposure has been associated with headaches, memory loss, muscle weakness, and anorexia.[10] Studies have also investigated the potential for developmental neurotoxicity, with some evidence suggesting that neonatal exposure can lead to persistent behavioral and cognitive impairments in mice, even at doses that do not cause systemic toxicity.[20]

cluster_effects Neurotoxic Effects Exposure This compound Exposure (Oral, Dermal, Inhalation) Inhibition Reversible Inhibition of Acetylcholinesterase (AChE) Exposure->Inhibition Developmental Developmental: - Persistent Behavioral Deficits - Cognitive Impairment Exposure->Developmental Neonatal Exposure Accumulation Accumulation of Acetylcholine (ACh) at Synapses Inhibition->Accumulation Overstimulation Overstimulation of Cholinergic Receptors Accumulation->Overstimulation Acute Acute: - Salivation, Lacrimation - Muscle Tremors, Fasciculations - Respiratory Distress Overstimulation->Acute Chronic Chronic: - Headache, Memory Loss - Muscle Weakness - Anorexia Overstimulation->Chronic

Logical Relationship of this compound Exposure and Neurotoxic Outcomes.

Conclusion

This compound is a moderately to highly toxic compound in mammals, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. The toxicological profile is characterized by acute cholinergic effects, and with repeated exposure, potential for target organ toxicity, particularly to the kidneys and liver. The evidence for carcinogenicity is mixed, with differing classifications by regulatory and international health agencies. While some in vitro genotoxicity has been observed, in vivo data are largely negative. Reproductive and developmental effects have been noted, typically at maternally toxic doses. The neurotoxic effects of this compound, both acute and potentially developmental, remain a key area of concern. This comprehensive guide provides essential data and mechanistic insights to aid researchers and professionals in the ongoing evaluation of this compound's safety profile.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings for the control of a wide variety of insect pests. Its widespread application necessitates a thorough understanding of its environmental persistence, mobility, and transformation processes to accurately assess its ecological impact and potential risks to non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, with a focus on hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in environmental science and drug development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₂[1]
Molecular Weight201.22 g/mol [1]
Water Solubility40 mg/L at 30°C[2]
Vapor Pressure4.1 x 10⁻⁷ mmHg at 25°C[3]
Henry's Law Constant5.3 x 10⁻⁶ atm·m³/mol[2]
Log Kₒw (Octanol-Water Partition Coefficient)1.59 - 2.3[2]

Environmental Degradation Pathways

This compound is susceptible to degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation, which collectively contribute to its dissipation in soil and aquatic systems.[3]

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, particularly in neutral to alkaline aquatic environments. The reaction involves the cleavage of the carbamate ester linkage, yielding 1-naphthol and methylcarbamic acid. Methylcarbamic acid is unstable and further decomposes to methylamine and carbon dioxide.[3]

The rate of hydrolysis is highly dependent on pH and temperature. This compound is relatively stable under acidic conditions but hydrolyzes rapidly in alkaline media.[3][4]

Quantitative Data on this compound Hydrolysis

pHTemperature (°C)Half-life (t½)Reference
5251600 days[5]
620406 days[2]
72010-16 days[4]
72512 days[5]
8201.3-1.9 days[4]
9253.2 hours[5]
102515 minutes[1]

Experimental Protocol: Determination of this compound Hydrolysis Rate

This protocol is adapted from an undergraduate environmental chemistry laboratory experiment and provides a straightforward method for determining the hydrolysis rate of this compound.[6][7]

Objective: To determine the pseudo-first-order rate constant for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound stock solution (e.g., 1000 mg/L in methanol)

  • Buffer solutions (pH 7, 9, and 10)

  • Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Reaction Solutions:

    • For each pH to be tested, prepare a buffered solution in a volumetric flask.

    • Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in a water bath.

    • Spike the buffer solution with a small volume of the this compound stock solution to achieve a known initial concentration (e.g., 10 mg/L). Mix thoroughly.

  • Spectrophotometric Monitoring:

    • The hydrolysis of this compound to 1-naphthol can be monitored spectrophotometrically. At pH ≥ 10, the product 1-naphthol exists as the 1-naphthoxide ion, which exhibits a distinct absorbance maximum around 320-330 nm, minimizing interference from the parent this compound.[6]

    • Immediately after adding this compound, withdraw an aliquot of the reaction solution, place it in a quartz cuvette, and measure the initial absorbance at the predetermined wavelength.

    • At regular time intervals, withdraw aliquots from the reaction solution and measure the absorbance. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for higher pH).

  • Data Analysis:

    • The concentration of 1-naphthol produced over time is proportional to the increase in absorbance.

    • The hydrolysis of this compound follows pseudo-first-order kinetics under constant pH.

    • Plot the natural logarithm of the remaining this compound concentration (or a related absorbance value) versus time.

    • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear plot.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Photolysis

Photolysis, or photodegradation, is another significant abiotic process contributing to the breakdown of this compound in the environment, particularly in the upper layers of water bodies and on soil surfaces.[3] this compound can undergo both direct and indirect photolysis.

  • Direct Photolysis: Occurs when this compound directly absorbs sunlight, leading to its transformation.

  • Indirect Photolysis: Involves photosensitizers present in the environment, such as dissolved organic matter (DOM) and nitrate ions, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) that then degrade this compound.[3]

The primary photoproduct of this compound is often 1-naphthol, which itself can be further photodegraded. Other reported photoproducts include various naphthoquinones.[3]

Quantitative Data on this compound Photolysis

MediumConditionsHalf-life (t½)Reference
Distilled WaterSunlight21 days[5]
River Water (pH 7.3-8)Natural and artificial light< 2 weeks[5]
Deionized WaterJune midday sunlight (pH 5.5)45 hours[4]
Soil SurfaceNot specified16 days[7]

Experimental Protocol: Measurement of this compound Photolysis Rate

This protocol outlines a general procedure for determining the photolysis rate of this compound in an aqueous solution.[8][9]

Objective: To measure the rate of this compound degradation under controlled light conditions.

Materials:

  • This compound stock solution

  • Purified water (e.g., deionized or HPLC grade)

  • Quartz or borosilicate glass reaction vessels

  • A light source that simulates sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight

  • Radiometer or actinometer to measure light intensity

  • HPLC system for analysis of this compound and its photoproducts

  • Dark control samples

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in purified water at a known concentration.

    • If studying indirect photolysis, the water matrix can be amended with photosensitizers like humic acids or nitrates.

  • Irradiation:

    • Fill the reaction vessels with the test solution.

    • Place the vessels under the light source. A constant temperature should be maintained.

    • Simultaneously, prepare identical "dark control" samples by wrapping the vessels in aluminum foil to exclude light. These controls will account for any degradation due to other processes like hydrolysis.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from both the irradiated and dark control vessels.

    • Analyze the samples for the concentration of this compound and its major degradation products (e.g., 1-naphthol) using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time for both the light-exposed and dark control samples.

    • The rate of photolysis can be determined by subtracting the degradation rate in the dark from the degradation rate in the light.

    • The photolysis rate constant can be calculated by fitting the data to an appropriate kinetic model (often first-order).

    • The quantum yield, a measure of the efficiency of the photochemical process, can be determined if the light intensity and the molar absorption coefficient of this compound are known.

Microbial Degradation

Microbial degradation is a crucial biotic pathway for the breakdown of this compound in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize this compound as a source of carbon and nitrogen.[10][11] The initial and key step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate linkage by a this compound hydrolase enzyme, releasing 1-naphthol and methylamine.[12]

The subsequent degradation of 1-naphthol proceeds through various aromatic catabolic pathways, often involving hydroxylation and ring cleavage. Common intermediates include salicylate and gentisate, which are further metabolized into central metabolic pathways like the TCA cycle.[6][13]

Microbial Degradation Pathway of this compound

The following diagram illustrates a common microbial degradation pathway for this compound, primarily observed in Pseudomonas species.[5]

Carbaryl_Degradation This compound This compound OneNaphthol 1-Naphthol This compound->OneNaphthol This compound Hydrolase DHN 1,2-Dihydroxynaphthalene OneNaphthol->DHN 1-Naphthol 2-Hydroxylase HBP 2-Hydroxybenzalpyruvate DHN->HBP 1,2-Dihydroxynaphthalene Dioxygenase Salicylaldehyde Salicylaldehyde HBP->Salicylaldehyde Salicylate Salicylate Salicylaldehyde->Salicylate Salicylaldehyde Dehydrogenase Catechol Catechol Salicylate->Catechol Salicylate 1-Hydroxylase Gentisate Gentisate Salicylate->Gentisate Salicylate 5-Hydroxylase TCA TCA Cycle Catechol->TCA Ring Cleavage Gentisate->TCA Gentisate 1,2-Dioxygenase & Ring Cleavage

Caption: Microbial degradation pathway of this compound.

Quantitative Data on this compound Microbial Degradation

EnvironmentConditionsHalf-life (t½)Reference
SoilAerobic4 days[5]
SoilAnaerobic72.2 days[5]
Flooded SoilNot specifiedFaster than non-flooded[9]
Soil with previous pesticide applicationNot specifiedFaster degradation[10]

Experimental Protocol: Assessing this compound Biodegradation in a Soil Slurry

This protocol provides a method for evaluating the microbial degradation of this compound in a controlled laboratory setting.[14]

Objective: To determine the rate of this compound biodegradation in a soil slurry and identify major metabolites.

Materials:

  • Fresh soil sample with a known history (or lack thereof) of pesticide exposure

  • This compound standard

  • Sterile mineral salts medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile controls (e.g., autoclaved soil slurry)

  • Extraction solvent (e.g., acetonitrile or ethyl acetate)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification of this compound and its metabolites

Procedure:

  • Preparation of Soil Slurry:

    • Sieve the soil to remove large debris.

    • Prepare a soil slurry by mixing a known amount of soil with a specific volume of mineral salts medium (e.g., 1:5 w/v).

  • Incubation:

    • Dispense the soil slurry into Erlenmeyer flasks.

    • Spike the slurries with a known concentration of this compound.

    • Prepare sterile controls by autoclaving a subset of the soil slurries before spiking with this compound. This will differentiate biotic from abiotic degradation.

    • Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25-30°C) in the dark to prevent photolysis.

  • Sampling and Extraction:

    • At regular time intervals, sacrifice replicate flasks from both the live and sterile treatments.

    • Extract this compound and its metabolites from the soil slurry using an appropriate organic solvent. This may involve shaking followed by centrifugation or sonication.

  • Analysis:

    • Analyze the extracts using HPLC-UV or LC-MS to determine the concentrations of this compound and its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound over time for both the live and sterile samples.

    • The rate of biodegradation is the difference between the degradation rate in the live samples and the sterile controls.

    • Identify and quantify the major metabolites to elucidate the degradation pathway.

Analytical Methodologies

Accurate quantification of this compound and its degradation products is crucial for environmental fate studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.

Experimental Protocol: HPLC Analysis of this compound and 1-Naphthol

The following is a representative HPLC method for the simultaneous determination of this compound and its primary metabolite, 1-naphthol.[15]

Objective: To separate and quantify this compound and 1-naphthol in environmental samples.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or phosphoric acid to improve peak shape). A typical gradient might start at 40% acetonitrile and increase to 60% over 20 minutes.[12]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection:

    • UV Detector: Wavelength set at 220 nm or 280 nm.

    • Fluorescence Detector: Excitation at 225 nm and emission at 333 nm for higher sensitivity and selectivity.[15]

Sample Preparation:

  • Water Samples: May require solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • Soil Samples: Typically require solvent extraction (e.g., with acetonitrile or methanol) followed by a clean-up step.

Logical Workflow for Environmental Fate Assessment of this compound

The following diagram illustrates the logical workflow for a comprehensive environmental fate assessment of this compound.

Environmental_Fate_Workflow cluster_0 Degradation Studies cluster_1 Sample Analysis cluster_2 Data Interpretation Hydrolysis Hydrolysis Study (varying pH, temp) Extraction Sample Extraction (Water/Soil) Hydrolysis->Extraction Photolysis Photolysis Study (light vs. dark) Photolysis->Extraction Microbial Microbial Degradation Study (sterile vs. non-sterile) Microbial->Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC Kinetics Kinetic Analysis (Rate Constants, Half-life) HPLC->Kinetics Metabolites Metabolite Identification HPLC->Metabolites End Environmental Fate Assessment Kinetics->End Pathway Pathway Elucidation Metabolites->Pathway Pathway->End Start This compound in Environmental Matrix Start->Hydrolysis Start->Photolysis Start->Microbial

References

Carbaryl's Off-Target Impact: A Technical Examination of its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum N-methylcarbamate insecticide, has been in use for decades to control a wide variety of agricultural and residential pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and other animals. While effective against target pests, the non-specific nature of this mechanism raises significant concerns about its impact on non-target organisms. This technical guide provides an in-depth review of the toxicological effects of this compound on a range of non-target species, including terrestrial and aquatic invertebrates, vertebrates, and soil organisms. It synthesizes quantitative toxicity data, details common experimental protocols for assessing this compound's effects, and visually represents key pathways and workflows to aid in the understanding of its environmental and physiological consequences.

Introduction

This compound (1-naphthyl methylcarbamate) is a widely utilized insecticide valued for its efficacy against a broad spectrum of insect pests.[1][2] Its mechanism of action involves the carbamylation and subsequent reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the target insect.[3] However, the conservation of the AChE enzyme across the animal kingdom means that this compound can also exert toxic effects on a wide array of non-target organisms.[4]

Understanding the scope and severity of these off-target effects is crucial for environmental risk assessment and the development of more selective and sustainable pest control strategies. This guide aims to provide a comprehensive technical overview of this compound's impact on various non-target species, presenting quantitative toxicity data, outlining standardized experimental methodologies, and illustrating key biological and experimental processes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3]

The inhibition process by this compound can be summarized in the following steps:

  • Binding: this compound binds to the active site of the AChE enzyme.

  • Carbamylation: The carbamoyl moiety of the this compound molecule is transferred to a serine hydroxyl group within the active site of AChE, forming a carbamylated enzyme.

  • Inhibition: The carbamylated enzyme is temporarily unable to hydrolyze acetylcholine.

  • Spontaneous Reactivation: Unlike the irreversible phosphorylation caused by organophosphate insecticides, the carbamylated enzyme can spontaneously hydrolyze, regenerating the active AChE. However, the rate of this decarbamylation is significantly slower than the normal hydrolysis of acetylcholine, leading to a temporary but impactful accumulation of the neurotransmitter.[4]

This accumulation of acetylcholine leads to the continuous stimulation of cholinergic receptors in the nervous system, resulting in a range of toxic signs from tremors and convulsions to paralysis and death.[5]

Acetylcholinesterase_Inhibition_by_this compound cluster_synapse Cholinergic Synapse cluster_inhibition This compound Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Nerve Impulse ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by Carbamylated_AChE Carbamylated AChE (Inactive) ACh_Receptor->Postsynaptic Stimulates ACh_Receptor->Postsynaptic Continuous Stimulation Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces AChE->Carbamylated_AChE Carbamylation This compound This compound This compound->AChE Inhibits Carbamylated_AChE->AChE Spontaneous Decarbamylation (Slow)

Figure 1: Acetylcholinesterase Inhibition by this compound.

Quantitative Toxicity Data

The toxicity of this compound to non-target organisms is typically quantified using metrics such as the median lethal dose (LD50) for terrestrial animals and the median lethal concentration (LC50) for aquatic organisms. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) are also used to characterize chronic toxicity. The following tables summarize available quantitative data for various non-target organisms.

Aquatic Organisms

Table 1: Acute and Chronic Toxicity of this compound to Freshwater Fish

SpeciesEndpointValue (µg/L)Exposure DurationReference(s)
Oncorhynchus mykiss (Rainbow Trout)96-h LC5085096 hours[6]
Pimephales promelas (Fathead Minnow)24-h TLm>32,00024 hours[3]
Channa punctata (Spotted Snakehead)48-h LC5015.8348 hours[3]
Catla catla96-h LC506,40096 hours[7]
Anabas testudineus96-h LC505,50096 hours[7]
Mystus cavasius96-h LC504,60096 hours[7]
Mystus vittatus96-h LC502,40096 hours[7]
Pimephales promelas (Fathead Minnow)9-month LC2032.469 months[3]
Pimephales promelas (Fathead Minnow)7-d LOEC (growth)4,0007 days[3]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (µg/L)Exposure DurationReference(s)
Daphnia magna (Water Flea)48-h LC50648 hours[8]
Bosmina fatalis (Cladoceran)24-h LC504.07524 hours[3]
Chloroperla grammatica (Stonefly)96-h NOEC3.496 hours[3]
Paramecium aurelia (Paramecium)24-h LC5046,00024 hours[3]
Euplotes sp. (Protozoan)24-h LC50124 hours[3]
Rangea cuneata (Macrid Clam)96-h TLm125,00096 hours[3]
Terrestrial Organisms

Table 3: Acute Toxicity of this compound to Birds

SpeciesEndpointValue (mg/kg)Reference(s)
Anas platyrhynchos (Mallard Duck)Acute Oral LD50>2000[8]
Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000[8]
Phasianus colchicus (Ring-necked Pheasant)Acute Oral LD50>2000[8]
Columba livia (Pigeon)Acute Oral LD501000-3000[8]

Table 4: Acute Toxicity of this compound to Mammals

SpeciesEndpointValue (mg/kg)Reference(s)
Rattus norvegicus (Rat, male)Acute Oral LD50302.6[8]
Rattus norvegicus (Rat, female)Acute Oral LD50311.5[8]
Oryctolagus cuniculus (Rabbit)Acute Oral LD50710[8]
Rattus norvegicus (Rat)Dermal LD50>2000[8]
Oryctolagus cuniculus (Rabbit)Dermal LD50>2000[8]
Felis catus (Cat)Acute Oral LD50125-250[8]

Table 5: Acute Toxicity of this compound to Other Terrestrial Non-Target Organisms

SpeciesEndpointValueReference(s)
Apis mellifera (Honeybee)Topical LD501 µ g/bee [8]
Calotes versicolor (Garden Lizard)Intraperitoneal LD5064.97 mg/kg[9]

Experimental Protocols

The assessment of this compound's toxicity to non-target organisms relies on standardized experimental protocols. The following sections detail the methodologies for key experiments commonly cited in ecotoxicological studies.

Aquatic Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a series of concentrations of the test substance in water. A control group is exposed to water without the test substance.

    • The test is conducted under static, semi-static, or flow-through conditions for 96 hours.

    • Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

    • The LC50 is calculated at each observation time.

This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) within a 48-hour period.

  • Test Organisms: Daphnia magna is a commonly used species.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined medium.

    • The exposure is carried out in static or semi-static conditions for 48 hours.

    • Immobilization (defined as the inability to swim) is observed at 24 and 48 hours.

    • The EC50 is calculated for the 48-hour exposure period.

Terrestrial Toxicity Testing

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Organisms: Commonly used species include Bobwhite Quail (Colinus virginianus) and Mallard Duck (Anas platyrhynchos).

  • Procedure:

    • Birds are fasted prior to dosing.

    • A single oral dose of the test substance is administered to groups of birds. A control group receives the vehicle only.

    • Birds are observed for mortality and signs of toxicity for at least 14 days.

    • The LD50 is calculated.

This test determines the acute contact toxicity (LD50) of a substance to honeybees.

  • Test Organisms: Adult worker honeybees (Apis mellifera).

  • Procedure:

    • Bees are anesthetized, and a precise dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

    • Control bees are treated with the solvent only.

    • Bees are housed in cages with access to a sucrose solution.

    • Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

    • The LD50 is calculated.

Biochemical Assay

This spectrophotometric method is widely used to measure AChE activity and its inhibition.

  • Principle: The assay measures the rate of production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

  • Procedure:

    • Prepare a reaction mixture containing a buffer, DTNB, and the sample containing AChE (e.g., tissue homogenate).

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the AChE activity.

    • To measure inhibition, the assay is performed in the presence and absence of the inhibitor (this compound), and the percentage of inhibition is calculated.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can clarify complex processes. The following diagrams, created using the DOT language, illustrate a typical workflow for an aquatic toxicity study and the logical relationship of this compound's environmental fate.

Aquatic_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase Acclimation Acclimation of Test Organisms Exposure Exposure of Organisms to Test Concentrations Acclimation->Exposure Test_Solution_Prep Preparation of this compound Test Solutions Test_Solution_Prep->Exposure Observations Record Mortality and Sublethal Effects Exposure->Observations Data_Collection Data Collection (24, 48, 72, 96h) Observations->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection->Statistical_Analysis LC50_Calculation Calculation of LC50/EC50 and Confidence Intervals Statistical_Analysis->LC50_Calculation Report Final Report Generation LC50_Calculation->Report

Figure 2: Generalized Workflow for an Aquatic Toxicity Study.

Carbaryl_Environmental_Fate cluster_environment Environmental Compartments cluster_processes Transformation & Transport cluster_exposure Exposure to Non-Target Organisms Carbaryl_Application This compound Application (Agriculture, Residential) Runoff Runoff & Leaching Carbaryl_Application->Runoff Drift Spray Drift Carbaryl_Application->Drift Soil Soil Biodegradation Microbial Biodegradation Soil->Biodegradation Terrestrial_Organisms Terrestrial Organisms Soil->Terrestrial_Organisms Soil_Organisms Soil Organisms Soil->Soil_Organisms Water Surface & Ground Water Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Water->Biodegradation Aquatic_Organisms Aquatic Organisms Water->Aquatic_Organisms Air Air Air->Terrestrial_Organisms Runoff->Water Drift->Soil Drift->Water Drift->Air

Figure 3: Environmental Fate and Exposure Pathways of this compound.

Conclusion

The data and methodologies presented in this technical guide underscore the significant toxicological risk that this compound poses to a wide range of non-target organisms. The primary mechanism of acetylcholinesterase inhibition, while effective for pest control, is not specific to insects and can have detrimental effects on the nervous systems of invertebrates and vertebrates alike. The quantitative data reveal that aquatic invertebrates are particularly sensitive to this compound, with toxic effects observed at very low concentrations. While acute toxicity to birds and mammals is generally lower, chronic exposure can lead to reproductive and developmental issues.

The standardized experimental protocols outlined here provide a framework for the continued evaluation of this compound and other pesticides. A thorough understanding of these methodologies is essential for researchers and drug development professionals seeking to develop more environmentally benign alternatives. The visualization of the acetylcholinesterase inhibition pathway and experimental workflows aims to provide a clearer understanding of the complex interactions between this compound and biological systems.

Future research should continue to focus on the sublethal and chronic effects of this compound, particularly in combination with other environmental stressors. Furthermore, the development of more species-specific insecticides remains a critical goal for minimizing the unintended consequences of pest management on biodiversity and ecosystem health.

References

Carcinogenic potential of Carbaryl exposure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Carcinogenic Potential of Carbaryl Exposure

Executive Summary

Mechanism of Action and Toxicology

This compound's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system.[1][3] By carbamylating the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and subsequent overstimulation of nerves.[2] This is the basis for its acute toxicity and insecticidal properties.

Beyond its effects on the nervous system, studies suggest that this compound's carcinogenic potential may be linked to other mechanisms, including genotoxicity and the induction of oxidative stress.[4][5]

  • Genotoxicity: this compound has been shown to cause DNA damage in various in vitro systems. Studies using human cell lines have demonstrated that this compound can induce DNA damage and apoptosis.[7][8] It has also been found to be clastogenic (causing chromosomal damage) in some in vitro studies.[5] However, in vivo tests in mammals have generally not shown genotoxic effects.[3]

  • Oxidative Stress: A growing body of evidence indicates that this compound exposure can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][8][9] Increased ROS can lead to damage of cellular components, including DNA, proteins, and lipids, which is a key factor in the initiation and progression of cancer.[10][11] Studies have shown that this compound exposure increases levels of malondialdehyde (a marker of lipid peroxidation) and alters the activity of antioxidant enzymes like superoxide dismutase and catalase.[10]

Carcinogenicity Studies

The assessment of this compound's carcinogenic potential is based on a combination of long-term animal bioassays and human epidemiological studies.

Animal Studies

Chronic exposure studies in rodents have provided the primary evidence for this compound's carcinogenicity. The U.S. EPA's "likely to be carcinogenic" classification is largely based on these findings.[2][5]

Table 1: Summary of Key Long-Term Carcinogenicity Bioassays of this compound in Rodents

SpeciesSexRoute of ExposureDose LevelsDurationKey FindingsReference(s)
MouseMaleOral (diet)Not specified (high doses)2 yearsIncreased incidence of blood vessel tumors (hemangiosarcomas) at all dose levels.[2][4]
MouseMale & FemaleOral (diet)Highest dose tested2 yearsIncreased incidence of kidney and liver cancers.[2]
RatMaleOral (diet)Not specified2 yearsIncreased incidence of urinary bladder transitional cell tumors.[5]
Rat-Oral (diet)0.05% of diet2 yearsNo increase in tumors observed.[12]
MouseFemaleTopical100 mg/kg body weight-Demonstrated tumor-initiating potential but not complete carcinogenic or tumor-promoting properties on the skin.[13]
Human Epidemiological Studies

The Agricultural Health Study (AHS), a large prospective cohort study of pesticide applicators, has provided the most comprehensive human data on this compound and cancer risk.

Table 2: Findings from the Agricultural Health Study (AHS) on this compound Exposure and Cancer Risk

Cancer TypeExposure MetricFindingReference(s)
Stomach CancerIntensity-Weighted Lifetime Days (IWLD)Increased risk with higher exposure (RR for highest tertile = 2.07).[14][15]
Esophageal CancerEver-useElevated risk (RR = 1.52).[14][15]
Tongue CancerEver-useElevated risk (RR = 1.91).[14][15]
Aggressive Prostate CancerExposure lagged by 30 yearsIncreased risk in the highest exposure group (RR = 1.56).[14][15]
Melanoma>175 lifetime exposure-daysElevated risk (RR = 4.11).[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols representative of the key experiments cited.

Two-Year Rodent Carcinogenicity Bioassay

This protocol is a standard design used by agencies like the National Toxicology Program (NTP) to assess the carcinogenic potential of chemicals.[17]

  • Animal Model: Typically involves both sexes of specific strains, such as B6C3F1 mice and Fischer 344 or Sprague-Dawley rats.

  • Acclimation: Animals are acclimated to the laboratory environment for approximately two weeks before the study begins.

  • Dose Administration: this compound is mixed into the feed at various concentrations. A control group receives the same diet without this compound. Dose levels are determined from shorter-term toxicity studies (e.g., 90-day studies).

  • Study Duration: Animals are exposed to the this compound-treated diet for up to 104 weeks (2 years).

  • Observations: Animals are observed twice daily for signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely). A comprehensive set of tissues and organs is collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase (2 Years) cluster_post Post-Study Analysis animal_selection Animal Selection (e.g., B6C3F1 Mice) acclimation Acclimation (2 weeks) animal_selection->acclimation dose_ranging Dose Range-Finding (90-day study) acclimation->dose_ranging randomization Randomization into Dose Groups (Control, Low, Mid, High) dose_ranging->randomization dosing Chronic Dosing via Feed randomization->dosing observation Daily Clinical Observation Weekly Body Weights & Feed Intake dosing->observation necropsy Terminal Necropsy observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis G cluster_cellular Cellular Response cluster_damage Molecular Damage cluster_outcome Carcinogenic Outcome This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros ache Acetylcholinesterase Inhibition This compound->ache dna_damage DNA Damage (Strand Breaks, Adducts) ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox mutations Genomic Instability & Mutations dna_damage->mutations proliferation Uncontrolled Cell Proliferation mutations->proliferation apoptosis_res Resistance to Apoptosis mutations->apoptosis_res cancer Tumor Formation proliferation->cancer apoptosis_res->cancer

References

Navigating the Neurotoxic Landscape of Carbaryl: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of animal model studies reveals the multifaceted neurotoxicity of the carbamate insecticide Carbaryl, extending beyond its primary mechanism of acetylcholinesterase inhibition. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key findings, experimental protocols, and the intricate signaling pathways implicated in this compound-induced neurotoxicity.

This compound, a widely utilized carbamate insecticide, has been the subject of numerous toxicological studies to ascertain its impact on the nervous system.[1][2] While its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine, research in various animal models demonstrates a more complex and concerning neurotoxic profile.[3][4] This guide synthesizes findings from studies on rats, mice, zebrafish, and other species to provide a detailed technical resource on the neurotoxic effects of this compound.

Quantitative Insights into this compound Neurotoxicity

To facilitate a clear comparison of findings across different studies, the following tables summarize the quantitative data on this compound's neurotoxic effects in various animal models.

Table 1: Neurobehavioral and Biochemical Effects of this compound in Rodent Models

Animal ModelDosageDuration of ExposureKey Neurotoxic EffectsReference
Aging Rats (12 months)50 mg/kg (gavage)30 daysReduced locomotor activity, inhibition of cholinesterase activity.[5][5]
Aging RatsNot specified (in drinking water)90 daysNo significant effects observed.[5][5]
Neonatal Mice (NMRI)0.5, 5.0, or 20.0 mg/kg (single oral dose on postnatal day 10)Single dosePersistent adult behavior and cognitive impairments, affected protein levels in the developing brain.[6][7][6][7]
Preweanling Rats (PND18)3, 7.5, 15, or 22.5 mg/kg (oral)Single doseMost sensitive to brain ChE-inhibiting effects.[8][8]
Adult and Senescent Rats (1, 4, 12, 24 months)3, 7.5, 15, or 22.5 mg/kg (oral)Single dose12- and 24-month-old rats showed more motor activity depression.[8][8]
Wistar RatsNot specified (subchronic)90 daysPathological damage to the sciatic nerve.[9][9]
Male Mice14.73 mg/kg/day104 weeksIncreased incidence of malignant vascular neoplasms.[10][10]
Female Mice1248.93 mg/kg/dayNot specifiedCarcinogenic effects observed.[10][10]
Rats20 mg/kg/day50 daysInitially completed maze tests faster due to overstimulation.[10][10]
Rats50 or 100 mg/kg (oral)60 daysDose-related reductions in sperm motility and count.[10][10]

Table 2: Neurotoxic Effects of this compound in Non-Rodent Animal Models

Animal ModelDosageDuration of ExposureKey Neurotoxic EffectsReference
Broiler Chicks2 mg/kg bw (in diet)21 daysDifficulty in walking, weakness in legs, dizziness, less food consumption, decreased aggressive behavior.[11][11]
Zebrafish (Danio rerio) Embryos20 µg/mLUp to 72 hours post-fertilizationMorphological changes, defects in heart formation, decreased heart rate, increased cell death.[12][12]
Juvenile Rainbow Trout (Oncorhynchus mykiss)500 µg/L48 hoursInhibition of muscular and brain cholinesterase.[13][13]
PigsNot specified (long-term)Long-termProgressive neuromyopathy with structural damage.[14][14]
Rat Postnatal Cochlear Organotypic Cultures50-500 µM48-96 hoursDamage to sensory hair cells and spiral ganglion neurons, upregulation of caspase-3.[15][15]

Experimental Protocols: A Methodological Overview

Understanding the methodologies employed in these studies is crucial for interpretation and replication. This section details the protocols for key experiments cited.

Developmental Neurotoxicity Assessment in Mice
  • Animal Model: Neonatal NMRI mice.[6][7]

  • This compound Administration: A single oral dose of this compound (0.5, 5.0, or 20.0 mg/kg body weight) was administered on postnatal day 10.[6][7]

  • Behavioral Analysis: Adult mice were subjected to a battery of behavioral tests to assess cognitive function and motor activity. Specific tests are not detailed in the provided abstracts.

  • Biochemical Analysis: Brain tissue was analyzed for acetylcholinesterase (AChE) inhibition levels. Protein levels in the developing brain were also assessed.[6]

  • Key Finding: The study concluded that developmental neurotoxic effects were not directly related to the classical mechanism of acute cholinergic hyperstimulation, as the AChE inhibition level was below the threshold for systemic toxicity.[6]

Age-Related Sensitivity Study in Rats
  • Animal Model: Male Brown Norway rats of different ages (preweanling PND 18, and adults at 1, 4, 12, and 24 months).[8]

  • This compound Administration:

    • Dose-Response: Oral administration of this compound at 3, 7.5, 15, or 22.5 mg/kg, with data collection 40 minutes after dosing.[8]

    • Time-Course: Oral administration of this compound at 3 or 15 mg/kg, with data collection at 30, 60, 120, and 240 minutes.[8]

  • Assessments:

    • Motor Activity: Measured to assess behavioral changes.[8]

    • Cholinesterase Activity: Brain and erythrocyte (RBC) cholinesterase (ChE) activity were measured.[8]

  • Key Finding: Preweanling rats were most sensitive to the brain ChE-inhibiting effects, while older rats (12 and 24 months) showed greater motor activity depression.[8]

Subchronic Neurotoxicity Study in Rats
  • Animal Model: Wistar rats.[9]

  • This compound Administration: Exposed to this compound for 90 consecutive days. Specific doses were not detailed in the abstract.[9]

  • Biochemical Analysis:

    • Serum cholinesterase (ChE) activity.[9]

    • Acetylcholinesterase (AChE) and neuropathy target esterase (NTE) in nerve tissues.[9]

  • Histopathological Examination: Performed on nervous tissues.

  • Key Finding: this compound treatment induced pathological damage to the sciatic nerve, but no obvious hippocampal damage was observed.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved in this compound neurotoxicity, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_exposure This compound Exposure cluster_primary_mechanism Primary Mechanism cluster_downstream_effects Downstream Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) ACh_accumulation ACh Accumulation ACh->ACh_accumulation Leads to Cholinergic_Hyperstimulation Cholinergic Hyperstimulation ACh_accumulation->Cholinergic_Hyperstimulation Causes Neurotransmission_Disruption Disrupted Neurotransmission Cholinergic_Hyperstimulation->Neurotransmission_Disruption Results in

Diagram 1: Primary Mechanism of this compound Neurotoxicity.

The primary mechanism of this compound's neurotoxicity involves the inhibition of acetylcholinesterase (AChE).[1] This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in cholinergic hyperstimulation and disrupted neurotransmission.[3]

cluster_exposure This compound Exposure cluster_cellular_stress Cellular Stress Pathways cluster_outcomes Neurotoxic Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Nrf2_inhibition Inhibition of Nrf2 Signaling This compound->Nrf2_inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Nrf2_inhibition->Oxidative_Stress Exacerbates Apoptosis Apoptosis (e.g., Caspase-3 activation) Neuronal_Damage->Apoptosis Behavioral_Impairments Behavioral & Cognitive Impairments Apoptosis->Behavioral_Impairments Neuroinflammation->Behavioral_Impairments cluster_workflow Experimental Workflow for Developmental Neurotoxicity Study cluster_biochem_sub Biochemical Assays Animal_Model Neonatal Animal Model (e.g., Mice on PND 10) Carbaryl_Admin Single Oral Dose of this compound Animal_Model->Carbaryl_Admin Development Maturation to Adulthood Carbaryl_Admin->Development Behavioral_Testing Behavioral & Cognitive Tests (e.g., Maze, Motor Activity) Development->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (Brain Tissue) Development->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis AChE_Assay AChE Inhibition Assay Biochemical_Analysis->AChE_Assay Protein_Assay Neuroprotein Level Analysis Biochemical_Analysis->Protein_Assay

References

Endocrine disrupting effects of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Endocrine Disrupting Effects of Carbaryl

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1-naphthyl-N-methylcarbamate), a broad-spectrum carbamate insecticide, has been extensively used in agriculture and residential settings for decades.[1] While its primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), a growing body of scientific evidence has classified this compound as an endocrine-disrupting chemical (EDC).[2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting properties of this compound, focusing on its effects on the male and female reproductive axes, thyroid function, and developmental processes. It synthesizes findings from in vivo and in vitro studies, presents quantitative data in structured tables, details key experimental protocols, and visualizes the implicated signaling pathways and workflows to support advanced research and drug development efforts.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound's principal insecticidal and toxicological effect in mammals is the inhibition of the acetylcholinesterase (AChE) enzyme.[4][5] By carbamylating the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5] This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in neurotoxic effects that can range from muscle twitching and cramps to convulsions and respiratory failure at high doses.[3][6] This AChE inhibition is reversible, differentiating it from the irreversible inhibition caused by organophosphate pesticides.[2]

Endocrine Disruption: Effects on the Male Reproductive System

Significant research has focused on this compound's detrimental effects on the male reproductive system, demonstrating its ability to interfere with the Hypothalamic-Pituitary-Gonadal (HPG) axis and directly impact testicular function.[1][4]

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Studies in animal models, particularly rats, have consistently shown that this compound exposure alters the hormonal balance of the HPG axis. Exposure leads to a significant reduction in serum testosterone levels.[4][7] This decline in testosterone is often accompanied by a compensatory increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][4] The elevated LH and FSH levels suggest that this compound's primary effect may be at the testicular level (disrupting steroidogenesis) rather than a direct suppression of the pituitary, which then responds to the low testosterone via a negative feedback loop.[4]

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Testes [label="Testes\n(Leydig Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hypothalamus -> Pituitary [label=" GnRH (+)", color="#34A853"]; Pituitary -> Testes [label="LH, FSH (+)", color="#34A853"]; Testes -> Testosterone [label="Synthesis", style=dashed]; Testosterone -> Hypothalamus [label="Negative\nFeedback (-)", color="#EA4335"]; Testosterone -> Pituitary [label="Negative\nFeedback (-)", color="#EA4335"]; this compound -> Testes [label="Inhibits\nSteroidogenesis", color="#EA4335", style=bold]; } /dot

Figure 1. this compound's disruption of the male HPG axis.
Impaired Spermatogenesis and Testicular Histopathology

This compound exposure is linked to a range of testicular toxicities. Direct effects include a reduction in the number of spermatogenic and Leydig cells, which are responsible for sperm production and testosterone synthesis, respectively.[4] This cellular damage contributes to a decreased diameter of seminiferous tubules and overall testes weight.[4][7]

Functionally, these changes manifest as:

  • Reduced Sperm Count and Motility: Dose-dependent decreases in epididymal sperm count and motility have been observed in rats.[5][8]

  • Increased Sperm Abnormalities: A higher incidence of abnormal sperm morphology is a common finding following this compound exposure.[1][8]

These effects are believed to stem from this compound's ability to inhibit DNA synthesis, reduce RNA levels, and disrupt mitochondrial function, thereby limiting cellular growth and energy production.[4]

Endocrine Disruption: Effects on the Female Reproductive System

This compound also interferes with the female reproductive system by altering hormonal regulation and directly affecting ovarian function.

Disruption of the Estrous Cycle and Steroidogenesis

In female rats, this compound exposure has been shown to disrupt the normal estrous cycle, with treated animals exhibiting fewer cycles compared to controls.[7][9] This is accompanied by alterations in circulating steroid hormones. Studies have reported decreased levels of 17β-estradiol (E2) and changes in progesterone levels following this compound administration.[9]

An in vitro study using primary human granulosa-lutein cells (hGLCs) provided mechanistic insight into this compound's anti-steroidogenic effects.[10] The study found that this compound inhibits both basal and FSH-induced progesterone production in a dose-dependent manner. This inhibition was linked to a reduction in cyclic adenosine monophosphate (cAMP) generation.[10] Since the inhibitory effects could be reversed by forskolin (an adenylyl cyclase activator), it suggests this compound acts upstream of or at the level of the adenylyl cyclase enzyme in the cAMP signaling pathway, a pivotal pathway for steroidogenesis.[10] The study also implicates obstruction of cholesterol transport into the mitochondria as another potential mechanism.[10]

// Nodes FSHR [label="FSH Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; StAR [label="StAR Protein\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol\nTransport", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Progesterone [label="Progesterone\nSynthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FSHR -> AC [label="Activates", color="#34A853"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts", color="#34A853"]; cAMP -> PKA [label="Activates", color="#34A853"]; PKA -> StAR [label="Upregulates", color="#34A853"]; StAR -> Cholesterol [label="Mediates", color="#34A853"]; Cholesterol -> Progesterone; this compound -> AC [label="Inhibits", color="#EA4335", style=bold]; this compound -> Cholesterol [label="Obstructs", color="#EA4335", style=bold, constraint=false]; } /dot

Figure 2. Proposed mechanism of this compound's inhibition of ovarian progesterone synthesis.

Effects on the Thyroid Axis

While the effects on reproductive hormones are more extensively documented, evidence suggests this compound can also disrupt thyroid function.[6] In a two-year feeding study with rats, effects on the thyroid were observed at the highest dose.[6] Studies on agricultural workers have linked exposure to insecticides, including this compound, with altered thyroid hormone concentrations.[11] The mechanisms may involve interference with hormone synthesis, transport, or metabolism.[12][13] However, the direct pathways of this compound-induced thyroid disruption require further elucidation.

Quantitative Data Summary

The following tables summarize quantitative findings from key animal and in vitro studies on the endocrine-disrupting effects of this compound.

Table 1: Effects of this compound on Male Reproductive Parameters

Species Dose Exposure Route & Duration Parameter Result Reference
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Serum Testosterone Significant decrease at both doses [4][7]
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Serum LH Significant increase at both doses [4]
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Serum FSH Significant increase at both doses [4]
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Testes Weight Significant reduction [4][7]
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Seminiferous Tubule Diameter Significant reduction [4][7]
Male Wistar Rat 10 mg/kg & 30 mg/kg Intraperitoneal, 35 days Leydig & Spermatogenic Cells Significant decrease in cell count [4][7]

| Male Rat | 50 mg/kg & 100 mg/kg | Oral, 60 days | Sperm Motility & Count | Dose-related reductions |[5] |

Table 2: Effects of this compound on Female Reproductive Parameters

Model Dose Exposure Duration Parameter Result Reference
Female SD Rat 1.028, 5.140, 25.704 mg/kg/day Oral, 30 days Number of Estrous Cycles Significant decrease [9]
Female SD Rat 25.704 mg/kg/day Oral, 30 days Serum 17β-estradiol (E2) Significant decrease (from 28.76 to 19.93 nmol/L) [9]
Female SD Rat 1.028 mg/kg/day Oral, 30 days Serum Progesterone (P4) Significant increase (from 0.63 to 1.21 nmol/L) [9]
Human Granulosa Cells 1, 5, 25, 125 µmol/L In vitro, 24 hours Basal Progesterone Production Dose-dependent inhibition [10]
Human Granulosa Cells 1, 5, 25, 125 µmol/L In vitro, 24 hours FSH-induced Progesterone Dose-dependent inhibition [10]

| Human Granulosa Cells | 1, 5, 25, 125 µmol/L | In vitro, 24 hours | cAMP Production | Reduced abundance |[10] |

Key Experimental Protocols

In Vivo Male Rat Reproductive Toxicity Study

This protocol is based on the methodology described by Fattahi et al. (2012).[4]

  • Test System: Adult male Wistar rats (N=60), weighing approximately 200-250g.

  • Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Grouping: Rats are randomly divided into four equal groups (n=15):

    • Control Group: No injection.

    • Sham Group: Intraperitoneal (IP) injection of olive oil (vehicle).

    • Experimental Group 1: IP injection of this compound (10 mg/kg body weight) dissolved in olive oil.

    • Experimental Group 2: IP injection of this compound (30 mg/kg body weight) dissolved in olive oil.

  • Dosing Regimen: Animals receive daily IP injections for a period of 35 days.

  • Endpoint Collection: 24 hours after the final dose, animals are anesthetized.

    • Blood Sampling: Blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -20°C for hormone analysis.

    • Tissue Collection: Testes are excised, trimmed of fat, and weighed. One testis is fixed in Bouin's solution for histological processing, and the other can be snap-frozen for biochemical assays.

  • Analysis:

    • Hormone Analysis: Serum levels of testosterone, LH, and FSH are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.

    • Histopathology: Fixed testes are embedded in paraffin, sectioned (e.g., at 5 µm), and stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to measure seminiferous tubule diameter and count various cell types (e.g., Leydig, Sertoli, spermatogonia, spermatids).

  • Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value of <0.05 is considered statistically significant.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Phase cluster_analysis Endpoint Analysis Acclimation Acclimation of 60 Male Wistar Rats Grouping Randomization into 4 Groups (Control, Sham, 10 mg/kg, 30 mg/kg) Acclimation->Grouping Dosing Daily Intraperitoneal Injections for 35 Days Grouping->Dosing Sacrifice Sacrifice & Sample Collection (Blood, Testes) Dosing->Sacrifice Hormone Hormone Assays (Testosterone, LH, FSH) Sacrifice->Hormone Histo Histopathology (H&E Staining, Morphometry) Sacrifice->Histo Stats Statistical Analysis (ANOVA) Hormone->Stats Histo->Stats

Figure 3. Experimental workflow for an in vivo male reproductive toxicity study.
In Vitro Human Granulosa Cell Steroidogenesis Assay

This protocol is based on the methodology used to assess this compound's effect on progesterone synthesis.[10]

  • Cell Culture: Primary human granulosa-lutein cells (hGLCs) are obtained from patients undergoing oocyte retrieval for in vitro fertilization (with informed consent). Cells are purified and cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Experimental Setup: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a serum-free medium containing various treatments.

  • Treatment Groups:

    • Control: Medium only.

    • This compound: Medium with increasing concentrations of this compound (e.g., 0, 1, 5, 25, 125 µmol/L).

    • FSH Stimulation: Medium with a fixed concentration of FSH plus increasing concentrations of this compound.

    • Forskolin Rescue: Medium with FSH, this compound, and a fixed concentration of forskolin.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Endpoint Measurement:

    • Progesterone Quantification: The concentration of progesterone in the culture medium is measured using a specific immunoassay (ELISA or RIA).

    • cAMP Measurement: Intracellular or extracellular cAMP levels are quantified using a competitive immunoassay kit.

    • Cell Viability: A cell viability assay (e.g., MTS or MTT) is performed on the cells to rule out cytotoxicity as a cause for reduced hormone production.

  • Statistical Analysis: Results are analyzed using ANOVA to determine dose-dependent effects and compare treatment groups.

Conclusion and Future Directions

The evidence strongly indicates that this compound functions as an endocrine disruptor, exerting significant adverse effects on both the male and female reproductive systems. The primary mechanisms involve the disruption of the HPG axis, inhibition of testicular and ovarian steroidogenesis, and direct cellular toxicity to gonadal tissues. While the primary toxic action of this compound remains AChE inhibition, its endocrine-disrupting properties are evident at sub-lethal concentrations and represent a critical consideration for risk assessment.

For researchers and drug development professionals, these findings highlight the importance of screening compounds for endocrine-disrupting activity. Future research should aim to:

  • Fully elucidate the molecular targets of this compound within the steroidogenic and thyroid signaling pathways.

  • Investigate the potential for transgenerational effects resulting from developmental exposure.

  • Explore the synergistic effects of this compound with other environmental contaminants.

  • Develop sensitive biomarkers to assess this compound-induced endocrine disruption in human populations.

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl (1-naphthyl-N-methylcarbamate), a broad-spectrum carbamate insecticide, has been the subject of numerous toxicological studies to ascertain its potential to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, summarizing key findings from a range of in vitro and in vivo assays. The document details the experimental protocols for pivotal studies, presents quantitative data in a structured format for comparative analysis, and visualizes the underlying molecular pathways and experimental workflows. Evidence suggests that this compound can induce DNA damage, chromosomal aberrations, and micronuclei formation, particularly at higher concentrations or in the presence of metabolic activation. The primary mechanism appears to be the induction of oxidative stress, leading to the activation of DNA damage response pathways. While generally considered non-mutagenic in bacterial reverse mutation assays, its clastogenic and aneugenic potential in mammalian cells warrants careful consideration in risk assessment.

Introduction

This compound has been extensively used in agriculture and residential settings for pest control for decades. Its widespread use necessitates a thorough understanding of its potential adverse effects on genetic material. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, and mutagenicity, the induction of permanent transmissible changes in the structure of the genetic material, are critical endpoints in toxicological evaluation. This guide synthesizes the current scientific knowledge on this compound's genotoxic and mutagenic properties to support informed research and development decisions.

Mechanisms of this compound-Induced Genotoxicity

The genotoxic effects of this compound are primarily attributed to its ability to induce oxidative stress. The generation of reactive oxygen species (ROS) can lead to a variety of DNA lesions, including single- and double-strand breaks and base modifications. This oxidative damage, in turn, triggers cellular DNA Damage Response (DDR) pathways.

Oxidative Stress and DNA Damage

This compound exposure has been shown to increase intracellular ROS levels[1]. ROS can directly damage DNA by oxidizing nucleotide bases, with guanine being a primary target, leading to the formation of lesions like 8-oxoguanine (8-oxoG). ROS can also cause single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA backbone[2][3][4].

DNA Damage Response (DDR) Pathway Activation

The cellular response to this compound-induced DNA damage involves the activation of a complex signaling network known as the DNA Damage Response (DDR). This network is orchestrated by master kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR)[5][6][7][8][9][10].

  • ATM Pathway: Primarily activated by DNA double-strand breaks (DSBs).

  • ATR Pathway: Responds to a broader range of DNA damage, including single-strand breaks (SSBs) and stalled replication forks.

Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis[8].

This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage Oxidative DNA Damage (SSBs, DSBs, Base Adducts) ROS->DNA_Damage ATM ATM Kinase Activation DNA_Damage->ATM ATR ATR Kinase Activation DNA_Damage->ATR DDR DNA Damage Response (e.g., Chk1/Chk2 phosphorylation) ATM->DDR ATR->DDR CellCycle Cell Cycle Arrest DDR->CellCycle Repair DNA Repair (e.g., BER, HR, NHEJ) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Start Start Culture Overnight culture of Salmonella typhimurium strains (e.g., TA98, TA100) Start->Culture Prepare Prepare test article dilutions, positive and negative controls Culture->Prepare Mix Mix bacteria, test article, and S9 mix (or buffer) in top agar Prepare->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for a dose-dependent increase in revertants Count->Analyze End End Analyze->End Start Start Culture Culture mammalian cells (e.g., CHO, human lymphocytes) Start->Culture Expose Expose cells to test article (+/- S9 mix) for short and long durations Culture->Expose Arrest Add metaphase-arresting substance (e.g., Colcemid) Expose->Arrest Harvest Harvest cells, treat with hypotonic solution, and fix Arrest->Harvest Prepare Prepare chromosome spreads on microscope slides and stain Harvest->Prepare Score Microscopically score at least 200 metaphases per concentration for chromosomal aberrations Prepare->Score Analyze Analyze for a statistically significant, dose-dependent increase in aberrant cells Score->Analyze End End Analyze->End Start Start Culture Culture mammalian cells (e.g., human lymphocytes, CHO) Start->Culture Expose Expose cells to test article (+/- S9 mix) Culture->Expose Add_CytoB Add Cytochalasin-B to block cytokinesis Expose->Add_CytoB Incubate Incubate to allow for one nuclear division Add_CytoB->Incubate Harvest Harvest cells, treat with hypotonic solution (optional), and fix Incubate->Harvest Prepare Prepare slides and stain nuclei and cytoplasm Harvest->Prepare Score Score at least 1000 binucleated cells per concentration for the presence of micronuclei Prepare->Score Analyze Analyze for a statistically significant, dose-dependent increase in micronucleated cells Score->Analyze End End Analyze->End Start Start Prepare_Cells Prepare a single-cell suspension from treated and control cultures Start->Prepare_Cells Embed Embed cells in low-melting point agarose on a slide Prepare_Cells->Embed Lyse Lyse cells in a high salt, detergent solution to remove membranes and proteins Embed->Lyse Unwind Place slides in an alkaline buffer (pH > 13) to unwind DNA Lyse->Unwind Electrophorese Perform electrophoresis under alkaline conditions Unwind->Electrophorese Neutralize Neutralize and stain DNA with a fluorescent dye Electrophorese->Neutralize Visualize Visualize and score comets using fluorescence microscopy and image analysis software Neutralize->Visualize Analyze Analyze parameters like % Tail DNA and Tail Length Visualize->Analyze End End Analyze->End

References

The History and Development of Carbaryl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a carbamate insecticide, has a long and complex history, from its celebrated introduction as a broad-spectrum pest control agent to its association with one of the world's worst industrial disasters. This technical guide provides a comprehensive overview of the history, development, mode of action, and analytical methodologies related to this compound, tailored for a scientific audience.

History and Development

This compound, chemically known as 1-naphthyl methylcarbamate, was discovered by Union Carbide and commercially introduced in 1958 under the brand name Sevin[1]. It was considered a significant advancement in pesticide technology due to its broad-spectrum efficacy against over 100 insect species and its relatively lower persistence in the environment compared to organochlorine pesticides[1]. At one point, it was the third-most-used insecticide in the United States for various applications, including home gardens, commercial agriculture, and forestry[1].

Chemical Synthesis

The manufacturing process of this compound has been a subject of significant attention, primarily due to the hazardous nature of the intermediates involved. Two primary synthesis routes have been employed commercially:

  • The Methyl Isocyanate (MIC) Route: This method involves the reaction of methyl isocyanate (MIC) with 1-naphthol[1]. This was the process used at the Union Carbide plant in Bhopal, India[1]. While economically favorable, the extreme toxicity and volatility of MIC pose significant safety risks.

  • The Phosgene Route: An alternative, safer, though more expensive, route involves treating 1-naphthol with phosgene to produce 1-naphthylchloroformate. This intermediate is then reacted with methylamine to yield this compound[1]. This process avoids the direct handling of large quantities of MIC.

G cluster_0 Methyl Isocyanate (MIC) Route cluster_1 Alternative (Phosgene) Route Methylamine Methylamine Phosgene_1 Phosgene Methyl Isocyanate Methyl Isocyanate 1-Naphthol_1 1-Naphthol Carbaryl_1 This compound 1-Naphthol_2 1-Naphthol Phosgene_2 Phosgene 1-Naphthylchloroformate 1-Naphthylchloroformate Methylamine_2 Methylamine Carbaryl_2 This compound

Mode of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[1][2]. AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at the synapse.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of postsynaptic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect[3]. The reversibility of this compound's binding to AChE makes it generally less acutely toxic to vertebrates than organophosphate insecticides, which cause irreversible inhibition[1].

G Acetylcholine Acetylcholine Acetylcholinesterase Acetylcholinesterase Acetylcholine->Acetylcholinesterase Binds to Choline_Acetic_Acid Choline + Acetic Acid Acetylcholinesterase->Choline_Acetic_Acid Hydrolyzes Inhibited_AChE Inhibited Acetylcholinesterase Nerve_Impulse_Termination Nerve Impulse Termination Choline_Acetic_Acid->Nerve_Impulse_Termination This compound This compound This compound->Acetylcholinesterase Reversibly Inhibits ACh_Accumulation Acetylcholine Accumulation Inhibited_AChE->ACh_Accumulation Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Quantitative Data

Toxicological Data

The acute toxicity of this compound varies across different species and routes of exposure. The following table summarizes key LD50 (median lethal dose) values.

SpeciesRouteLD50 (mg/kg)Reference
Rat (male)Oral302.6[4]
Rat (female)Oral311.5[4]
RabbitOral710[4]
RatDermal>2000[4]
RabbitDermal>2000[4]
CatOral150[5]
DogOral>500 (survived)[4]
Mallard DuckOral>2000[4]
Ring-necked PheasantOral>2000[4]
Garden LizardIntraperitoneal64.97[6]
Efficacy Data

This compound has demonstrated efficacy against a wide range of insect pests. The following table provides examples of its effectiveness.

Pest SpeciesCropApplication RateMortality (%)Reference
Boll Weevil (Anthonomus grandis grandis)CottonNot SpecifiedLow and inconsistent[7]
Brinjal Fruit and Shoot Borer (Leucinodes orbonalis)Brinjal (Eggplant)Not Specified21.6 (damage reduction)[8]
Bed Bug (Cimex lectularius) first instars-Concentration-dependentLC50 values can be determined[9]

Experimental Protocols

Residue Analysis: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products[10].

Methodology:

  • Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add a salt mixture (commonly magnesium sulfate and sodium chloride) to the tube.

    • Shake vigorously for 1 minute.

    • Centrifuge at >1,500 rcf for 1 minute to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at >1,500 rcf for 1 minute.

  • Analysis:

    • The resulting supernatant can be directly analyzed or diluted with a suitable solvent before analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Dispersive SPE Cleanup cluster_3 Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh Sample Homogenize->Weigh Add_Solvent 3. Add Acetonitrile & Internal Standard Weigh->Add_Solvent Shake_1 4. Shake Vigorously (1 min) Add_Solvent->Shake_1 Add_Salts 5. Add QuEChERS Salts Shake_1->Add_Salts Shake_2 6. Shake Vigorously (1 min) Add_Salts->Shake_2 Centrifuge_1 7. Centrifuge Shake_2->Centrifuge_1 Transfer_Supernatant 8. Transfer Supernatant to d-SPE Tube Centrifuge_1->Transfer_Supernatant Vortex 9. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge_2 10. Centrifuge Vortex->Centrifuge_2 Analyze 11. Analyze by GC-MS or LC-MS/MS Centrifuge_2->Analyze

Acetylcholinesterase Activity Assay: Ellman's Method

Ellman's method is a widely used, simple, and robust colorimetric assay for measuring AChE activity[11][12].

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a phosphate buffer (e.g., 0.1 M, pH 7.5).

    • Substrate: Acetylthiocholine iodide (ATCI) solution.

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Sample Preparation:

    • Prepare tissue or cell lysates by homogenization or sonication in the assay buffer.

    • Centrifuge the lysate to obtain a clear supernatant containing the enzyme.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the sample (supernatant).

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a spectrophotometric plate reader.

  • Data Analysis:

    • The rate of change in absorbance over time is proportional to the AChE activity.

    • Enzyme activity is typically expressed in units per milligram of protein (U/mg). One unit of AChE is the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine per minute under the specified conditions.

Conclusion

This compound remains a significant pesticide in the history of agriculture and pest control. Understanding its chemical synthesis, mode of action, and the analytical methods for its detection is crucial for researchers in toxicology, environmental science, and drug development. The information and protocols provided in this guide offer a foundational resource for further scientific investigation into this compound and other carbamate compounds.

References

Carbaryl Metabolites and Their Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a widely utilized carbamate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Upon entering a biological system, this compound undergoes extensive metabolism, leading to the formation of various metabolites with distinct biological activities. Understanding the metabolic fate of this compound and the toxicological profiles of its metabolites is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of exposure.

This technical guide provides a detailed overview of the metabolism of this compound, focusing on the key enzymatic pathways and the resulting metabolites. It presents a compilation of the available quantitative data on the biological activity of this compound and its major metabolites, including their acetylcholinesterase inhibitory potency and acute toxicity. Furthermore, this guide offers detailed experimental protocols for the assessment of these biological activities and for the in vitro study of this compound metabolism. Finally, it visualizes the key signaling pathways affected by this compound and its metabolites, providing a deeper understanding of their mechanisms of action.

This compound Metabolism

The metabolism of this compound proceeds primarily through two main pathways: hydrolysis and oxidation.[2] These reactions are catalyzed by various enzymes, predominantly found in the liver.

1. Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can occur both chemically and enzymatically. This process yields 1-naphthol and methylamine.[3] In biological systems, this hydrolysis is primarily mediated by esterases present in plasma and various tissues.[4]

2. Oxidation: The oxidative metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) monooxygenase system in the liver.[5] This pathway leads to the formation of several hydroxylated metabolites. In humans, the key CYP isoforms involved are CYP1A1, CYP1A2, CYP2B6, and CYP3A4.[5] The major oxidative metabolites include:

  • 4-hydroxythis compound

  • 5-hydroxythis compound

  • N-hydroxymethylthis compound [5]

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted from the body.[6]

Biological Activity of this compound and its Metabolites

The primary mechanism of this compound's toxicity is the reversible inhibition of acetylcholinesterase (AChE).[7] By carbamylating the serine hydroxyl group at the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[7] This results in a range of neurotoxic effects. While the metabolites of this compound are generally considered to be less potent AChE inhibitors, they still contribute to the overall toxicological profile.[8]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the acetylcholinesterase inhibition and acute toxicity of this compound and its major metabolites.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundIC50Species/Enzyme SourceReference
This compound0.5 µMHuman Erythrocyte AChE[9]
1-NaphtholNot a significant AChE inhibitor-[8]
4-Hydroxythis compoundLess active than this compound-[8]
5-Hydroxythis compoundLess active than this compound-[8]
N-Hydroxymethylthis compoundLess active than this compound-[8]

Table 2: Acute Toxicity Data

CompoundLD50 (Oral)SpeciesReference
This compound302.6 - 311.5 mg/kgRat[2]
This compound710 mg/kgRabbit[2]
This compound125 - 250 mg/kgCat[2]
1-Naphthol1870 mg/kgRat[10]
1-Naphthol880 mg/kg (Dermal)Rabbit[10]
4-Hydroxythis compoundData not available--
5-Hydroxythis compoundData not available--
N-Hydroxymethylthis compoundData not available--

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and its metabolites)

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the acetylcholinesterase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution (0.5 mM in phosphate buffer).

  • Initiate the reaction by adding 20 µL of ATCI solution (1.5 mM in phosphate buffer).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol describes a general procedure for studying the metabolism of this compound using the S9 fraction from liver homogenates, which contains both microsomal and cytosolic enzymes.

Materials:

  • Liver S9 fraction (from human, rat, or other species)

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II conjugation studies

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • HPLC or LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to final volume)

    • Liver S9 fraction (e.g., 1 mg/mL protein concentration)

    • This compound (at the desired final concentration, e.g., 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying conjugation).

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by HPLC or LC-MS/MS to identify and quantify the remaining this compound and its metabolites.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium

  • Test compounds (this compound and its metabolites)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and cell lysis solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control for maximum LDH release (e.g., using the provided lysis solution).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity for each treatment group using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound in mammals.

Carbaryl_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 1-naphthyl methylcarbamate Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Oxidation Oxidation (CYP450s) This compound->Oxidation Metabolites1 1-Naphthol + Methylamine Hydrolysis->Metabolites1 Metabolites2 4-Hydroxythis compound 5-Hydroxythis compound N-Hydroxymethylthis compound Oxidation->Metabolites2 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolites1->Conjugation Metabolites2->Conjugation Excretion Excreted Products (Urine, Feces) Conjugation->Excretion

This compound Metabolic Pathways
Acetylcholinesterase Inhibition Workflow

This diagram outlines the experimental workflow for assessing the acetylcholinesterase inhibitory activity of this compound and its metabolites.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - AChE Enzyme - ATCI Substrate - DTNB Reagent - Test Compounds mix Mix AChE and Test Compound prep_reagents->mix preincubate Pre-incubate (37°C) mix->preincubate add_dtnb Add DTNB preincubate->add_dtnb add_atci Add ATCI (Start Reaction) add_dtnb->add_atci measure Measure Absorbance (412 nm) add_atci->measure calculate_rate Calculate Reaction Rate measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

AChE Inhibition Assay Workflow
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been shown to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.[11] This activation can lead to the induction of CYP1A1 and other enzymes.

AhR_Signaling This compound This compound AhR_complex AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

AhR Signaling Pathway Activation by this compound
Nrf2 Signaling Pathway

Exposure to this compound and its metabolites can induce oxidative stress, which may lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Nrf2_Signaling Carbaryl_Metabolites This compound/ Metabolites ROS Oxidative Stress (ROS) Carbaryl_Metabolites->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates to Nucleus & Binds to ARE Gene_expression Antioxidant & Detoxification Gene Expression ARE->Gene_expression Induces

Nrf2 Signaling Pathway Activation

Conclusion

The metabolism of this compound is a complex process involving both hydrolysis and oxidation, resulting in a variety of metabolites with differing biological activities. While this compound itself is a potent acetylcholinesterase inhibitor, its metabolites, although generally less active in this regard, contribute to the overall toxicological profile. Furthermore, emerging evidence suggests that this compound and its metabolites may exert effects through other signaling pathways, such as the AhR and Nrf2 pathways, highlighting the multifaceted nature of their biological interactions. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the metabolism and toxicity of this compound and for the development of strategies to mitigate its potential adverse effects. Further research is warranted to fully elucidate the quantitative biological activities of all major metabolites and to deepen our understanding of their interactions with various cellular signaling cascades.

References

Unveiling the Profile of a Key Carbamate: A Technical Guide to the Physicochemical Properties of 1-Naphthyl N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physicochemical properties of 1-naphthyl N-methylcarbamate, a compound more commonly known as carbaryl. This document provides a detailed overview of its chemical and physical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and mechanism of action.

Core Physicochemical Data

1-Naphthyl N-methylcarbamate is a white, crystalline solid.[1] It is a carbamate ester that functions as a reversible acetylcholinesterase inhibitor.[1][2] The quantitative physicochemical properties of 1-naphthyl N-methylcarbamate are summarized in the tables below, providing a consolidated view of its fundamental characteristics.

Property Value Reference
Molecular FormulaC₁₂H₁₁NO₂[1]
Molecular Weight201.22 g/mol [1]
CAS Number63-25-2[1]
AppearanceWhite to pale yellow crystalline solid[3]
OdorOdorless[1]

Table 1: General Properties of 1-Naphthyl N-methylcarbamate

Property Value Conditions Reference
Melting Point142 °C (288 °F; 415 K)[4]
Boiling PointDecomposes before boiling[1]
Density1.23 g/cm³[4]
Vapor Pressure<0.00004 mmHg77 °F (25 °C)[5]
Henry's Law Constant2.8 x 10⁻⁹ atm-cu m/mol25 °C[1]

Table 2: Physical Properties of 1-Naphthyl N-methylcarbamate

Property Value Solvent Temperature Reference
Water Solubility40 mg/LWater30 °C[6]
110 mg/LWater22 °C[1]
31 mg/LSea Water18 °C[6]
Solubility in Organic Solvents400-450 g/kgDimethylformamide25 °C[1]
400-450 g/kgDimethyl sulfoxide25 °C[1]
200-300 g/kgAcetone25 °C[1]
200-250 g/kgCyclohexanone25 °C[1]
100 g/kgIsopropanol25 °C[1]
100 g/kgXylene25 °C[1]
Octanol-Water Partition Coefficient (log Kow)2.36[1]

Table 3: Solubility and Partition Coefficient of 1-Naphthyl N-methylcarbamate

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized standards to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these methodologies.[3]

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[7] Several methods are available, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).

Capillary Method (General Procedure):

  • A small, finely powdered sample of 1-naphthyl N-methylcarbamate is packed into a capillary tube.

  • The capillary tube is placed in a heated bath or a metal block apparatus alongside a calibrated thermometer.

  • The temperature is raised at a controlled rate.

  • The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.

Boiling Point (OECD Guideline 103)

As 1-naphthyl N-methylcarbamate decomposes before boiling, a standard boiling point determination is not applicable.[1] The OECD guideline for boiling point describes methods such as ebulliometry and dynamic methods for stable substances.[8]

Water Solubility (OECD Guideline 105)

The water solubility is determined by establishing the saturation concentration of the substance in water at a given temperature.[9] The two primary methods are the column elution method and the flask method.

Flask Method (General Procedure for solubilities > 10 mg/L):

  • An excess amount of 1-naphthyl N-methylcarbamate is added to a flask containing purified water.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of 1-naphthyl N-methylcarbamate in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[10] Methods for determination include the gas saturation method and the effusion method.

Gas Saturation Method (General Procedure):

  • A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of the test substance at a known, constant temperature and flow rate.

  • The gas becomes saturated with the vapor of the substance.

  • The amount of substance transported by the gas is determined by trapping it and measuring its mass or by analyzing the gas stream directly.

  • The vapor pressure is calculated from the amount of substance transported and the volume of gas used.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 & 117)

The octanol-water partition coefficient is a measure of the lipophilicity of a substance. It is the ratio of the concentration of a chemical in octanol and water at equilibrium.[11]

Shake Flask Method (OECD 107 - General Procedure):

  • A solution of 1-naphthyl N-methylcarbamate is prepared in either water or octanol.

  • The solution is placed in a flask with the other immiscible solvent.

  • The flask is shaken until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the substance in each phase is determined by a suitable analytical method.

  • The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the log Kow by correlating the retention time of the substance on a reverse-phase column with the known log Kow values of standard compounds.[12]

Visualizations

Synthesis of 1-Naphthyl N-methylcarbamate

There are two primary industrial methods for the synthesis of 1-naphthyl N-methylcarbamate.

Synthesis_Pathways cluster_0 Route 1: Methyl Isocyanate Process cluster_1 Route 2: Phosgene Process 1-Naphthol_1 1-Naphthol Carbaryl_1 1-Naphthyl N-methylcarbamate 1-Naphthol_1->Carbaryl_1 + MIC Methyl Isocyanate MIC->Carbaryl_1 1-Naphthol_2 1-Naphthol Chloroformate 1-Naphthyl Chloroformate 1-Naphthol_2->Chloroformate + Phosgene Phosgene Phosgene->Chloroformate Carbaryl_2 1-Naphthyl N-methylcarbamate Chloroformate->Carbaryl_2 + Methylamine Methylamine Methylamine->Carbaryl_2

Caption: Industrial synthesis routes for 1-naphthyl N-methylcarbamate.

The first route involves the direct reaction of 1-naphthol with methyl isocyanate.[2] The second, more complex route, avoids the use of the highly toxic methyl isocyanate by first reacting 1-naphthol with phosgene to form 1-naphthyl chloroformate, which is then reacted with methylamine.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

1-Naphthyl N-methylcarbamate functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition is reversible.[2]

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Transmission with this compound ACh_released Acetylcholine (ACh) is released ACh_receptor ACh binds to postsynaptic receptors ACh_released->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_released->AChE degraded by Nerve_impulse Nerve impulse continues ACh_receptor->Nerve_impulse ACh_hydrolysis ACh is hydrolyzed into Choline and Acetate AChE->ACh_hydrolysis Termination Signal is terminated ACh_hydrolysis->Termination This compound 1-Naphthyl N-methylcarbamate (this compound) AChE_inhibited AChE is inhibited (Reversible) This compound->AChE_inhibited binds to ACh_accumulation ACh accumulates in the synapse AChE_inhibited->ACh_accumulation prevents hydrolysis of ACh Overstimulation Continuous stimulation of postsynaptic receptors ACh_accumulation->Overstimulation Paralysis Paralysis and death of the insect Overstimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by 1-naphthyl N-methylcarbamate.

In a normal cholinergic synapse, acetylcholine is released, binds to receptors to propagate a nerve signal, and is then quickly broken down by acetylcholinesterase. 1-Naphthyl N-methylcarbamate binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[2] This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of the nerve, which results in paralysis and ultimately the death of the insect.[2]

References

The Environmental Persistence of Carbaryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of carbaryl, a broad-spectrum N-methylcarbamate insecticide. Understanding the fate and behavior of this compound in soil and water is crucial for assessing its environmental impact and developing effective risk mitigation strategies. This document summarizes key quantitative data on its persistence, details common experimental protocols for its analysis, and illustrates the primary degradation pathways.

Quantitative Data on this compound Persistence

The persistence of this compound in the environment is highly variable and influenced by a multitude of factors. The half-life (t½), a common measure of persistence, can range from a few hours to several months depending on the environmental matrix and prevailing conditions.

Persistence in Soil

In soil environments, the degradation of this compound is primarily mediated by microbial activity, although abiotic processes such as hydrolysis can also contribute. Key factors influencing its persistence include soil type, pH, temperature, moisture content, and the presence of a microbial population adapted to degrading carbamates.[1][2]

Soil Condition Half-life (days) Influencing Factors Reference(s)
Soil Surfaces16Microbial breakdown and photolysis[3]
Deep Soil (anaerobic)72Slower microbial breakdown due to lack of oxygen[3][4]
Sandy Loam Soil7 - 14Sunlight and bacterial action[5]
Clay Loam Soil14 - 28Higher adsorption may slow degradation[5]
Flooded (anoxic) SoilsMore rapid degradation than non-floodedIncreased microbial activity under anoxic conditions[6][7]
Previously Treated Soil~4 (initially rapid)Acclimated microbial populations[2]
Untreated SoilSteady degradation over 120 daysNon-acclimated microbial populations[2]
Persistence in Water

In aquatic environments, the persistence of this compound is predominantly governed by chemical hydrolysis, which is highly pH-dependent. Photolysis and microbial degradation also play significant roles.

Water Condition Half-life Primary Degradation Process Reference(s)
pH 5 (acidic)1500 daysSlow hydrolysis[5]
pH 7 (neutral)10.5 daysHydrolysis[5]
pH 8 (alkaline)1.8 daysRapid hydrolysis[5]
pH 9 (alkaline)2.5 hoursVery rapid hydrolysis[5]
Surface Water (with sunlight)21 daysPhotolysis[3]
Water (general)4 daysMicrobial breakdown[3]

Experimental Protocols

Accurate assessment of this compound persistence relies on robust and validated analytical methodologies. The following sections detail common experimental protocols for the analysis of this compound in soil and water samples, as well as a general approach for studying its degradation in a laboratory setting.

Analysis of this compound in Soil Samples by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the extraction and quantification of this compound from soil.

1. Sample Preparation and Extraction:

  • Weigh approximately 50 g of soil into a 250 mL flask.

  • Add a suitable extraction solvent, such as an acetone/water/phosphoric acid mixture.

  • Shake the mixture on an orbital shaker for a specified time (e.g., 10 minutes at 300 rpm) to ensure efficient extraction of this compound from the soil matrix.[8]

  • Allow the soil to settle or centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a glass fiber filter to remove particulate matter.[8]

2. Liquid-Liquid Partitioning:

  • Transfer the filtered extract to a separatory funnel.

  • Add dichloromethane to the extract and shake vigorously to partition the this compound from the aqueous phase into the organic phase.

  • Allow the layers to separate and collect the dichloromethane layer. Repeat the partitioning step to ensure complete extraction.

3. Clean-up (Optional):

  • To remove interfering substances, the extract can be passed through a solid-phase extraction (SPE) cartridge, such as Florisil.[8] This step helps to purify the sample before HPLC analysis.

4. Quantification by HPLC:

  • Evaporate the solvent from the cleaned-up extract and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • Inject a known volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or UV detector.

  • This compound can be detected directly or after post-column hydrolysis to 1-naphthol, which has a strong native fluorescence.[8]

  • Quantify the concentration of this compound by comparing the peak area or height to a calibration curve prepared from standards of known concentrations.

Determination of this compound in Water Samples using Solid-Phase Extraction (SPE) and Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

This protocol outlines a sensitive method for analyzing this compound in water.

1. Sample Collection and Preservation:

  • Collect water samples in clean glass bottles.

  • If not analyzed immediately, store the samples in a refrigerator to minimize degradation.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[9]

  • Load a known volume of the water sample onto the conditioned cartridge. This compound will be retained on the sorbent material.

  • Wash the cartridge with a weak solvent (e.g., 25% methanol in water) to remove any unretained interfering compounds.[9]

  • Elute the this compound from the cartridge using a stronger solvent, such as 75% methanol in water.[9]

3. Analysis by LC/MS/MS:

  • The eluate is then analyzed using an LC/MS/MS system.

  • The liquid chromatography component separates this compound from other compounds in the extract.

  • The tandem mass spectrometry component provides highly selective and sensitive detection and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.[9]

Laboratory Microcosm Study for this compound Degradation

This protocol provides a general framework for studying the degradation of this compound in a controlled laboratory environment.

1. Microcosm Setup:

  • Prepare microcosms using either soil or water collected from the field of interest.

  • For soil microcosms, place a known weight of sieved soil into glass containers. For water microcosms, use glass flasks or bottles.

  • To distinguish between biotic and abiotic degradation, a set of sterile control microcosms should be prepared by autoclaving or gamma irradiation.[10]

2. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the microcosms with a known concentration of this compound.

3. Incubation:

  • Incubate the microcosms under controlled conditions of temperature, light, and moisture that mimic the natural environment being studied.[10]

4. Sampling and Analysis:

  • At regular time intervals, collect subsamples from the microcosms.

  • Extract this compound from the soil or water samples using the methods described in sections 2.1 and 2.2.

  • Analyze the extracts to determine the concentration of this compound remaining.

  • The disappearance of this compound over time can be used to calculate its half-life under the specific experimental conditions.

Degradation Pathways and Mechanisms

The environmental degradation of this compound proceeds through both abiotic and biotic pathways. The initial and most critical step in its breakdown is the hydrolysis of the ester linkage.

Chemical Degradation (Hydrolysis and Photolysis)

Hydrolysis: The primary abiotic degradation pathway for this compound in water is hydrolysis, which is highly dependent on pH. Under alkaline conditions, the ester bond is cleaved, yielding 1-naphthol and methylcarbamic acid. The latter is unstable and decomposes to methylamine and carbon dioxide.[11]

Photolysis: In the presence of sunlight, this compound can undergo photolytic degradation. This process can lead to the formation of various products, including 1-naphthol and different naphthoquinones.[11]

Microbial Degradation

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of this compound in both soil and water.[12] The microbial degradation pathway typically initiates with the same hydrolysis step as chemical degradation, followed by the further breakdown of the resulting 1-naphthol.

Initial Hydrolysis: The first step is the enzymatic hydrolysis of this compound to 1-naphthol, catalyzed by a this compound hydrolase.[13][14]

Degradation of 1-Naphthol: The 1-naphthol intermediate is then further metabolized. A common pathway involves the hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene by the enzyme 1-naphthol hydroxylase.[13]

Ring Cleavage and Central Metabolism: The aromatic ring of 1,2-dihydroxynaphthalene is subsequently cleaved by a dioxygenase enzyme, leading to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water.[7][13] This latter part of the pathway is similar to the well-established naphthalene degradation pathway in bacteria like Pseudomonas.

Below is a diagram illustrating the key steps in the microbial degradation of this compound.

Carbaryl_Degradation_Pathway This compound This compound OneNaphthol 1-Naphthol This compound->OneNaphthol This compound Hydrolase (Hydrolysis) DHN 1,2-Dihydroxynaphthalene OneNaphthol->DHN 1-Naphthol Hydroxylase RingCleavage Ring Cleavage Products DHN->RingCleavage 1,2-Dihydroxynaphthalene Dioxygenase CentralMetabolism Central Metabolism (e.g., Krebs Cycle) RingCleavage->CentralMetabolism

Caption: Microbial degradation pathway of this compound.

The following diagram illustrates a typical experimental workflow for studying this compound persistence in a soil microcosm.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection and Sieving MicrocosmSetup Microcosm Setup (Sterile and Non-Sterile) SoilCollection->MicrocosmSetup CarbarylSpiking This compound Spiking MicrocosmSetup->CarbarylSpiking Incubation Incubation (Controlled Conditions) CarbarylSpiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC HPLC or LC/MS/MS Analysis Cleanup->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

Caption: Workflow for a soil microcosm degradation study.

This diagram shows the logical relationship between environmental factors and the rate of this compound degradation.

Logical_Relationship cluster_factors Environmental Factors pH pH DegradationRate This compound Degradation Rate pH->DegradationRate influences hydrolysis Temperature Temperature Temperature->DegradationRate affects reaction rates MicrobialActivity Microbial Activity MicrobialActivity->DegradationRate primary driver in soil Sunlight Sunlight Sunlight->DegradationRate drives photolysis OrganicMatter Soil Organic Matter OrganicMatter->DegradationRate affects bioavailability

Caption: Factors influencing this compound degradation rate.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Carbaryl in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings. Due to its potential for water contamination and adverse effects on human health and the environment, sensitive and reliable analytical methods for its detection in water are crucial. These application notes provide detailed protocols for the determination of this compound in water samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and rapid screening methods like Enzyme-Linked Immunosorbent Assay (ELISA) and biosensors.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and cleanup of this compound from water samples prior to chromatographic analysis.

Protocol: SPE using C18 Cartridges

This protocol is suitable for the extraction of this compound from surface and groundwater samples.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sample collection bottles

  • Vacuum manifold for SPE

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 25-1000 mL of the water sample.

    • Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Analyte Elution:

    • Elute the retained this compound with 2-5 mL of acetonitrile or methanol.[1]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) to a final volume of 1 mL for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample Water Sample Loading 2. Sample Loading Water_Sample->Loading Conditioning 1. Conditioning (Methanol, Water) Washing 3. Washing (Deionized Water) Loading->Washing Elution 4. Elution (Acetonitrile/Methanol) Washing->Elution Analysis_Step Chromatographic Analysis (HPLC or GC-MS) Elution->Analysis_Step

Figure 1: General workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound. Different detectors can be employed, each offering varying levels of sensitivity and selectivity.

HPLC with UV Detection

Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 43:57 v/v) or a gradient elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-100 µL.

  • Detection Wavelength: 222 nm.[1]

  • Quantification: Based on the peak area of this compound in the chromatogram compared to a calibration curve prepared from this compound standards.

HPLC with Fluorescence Detection (Post-Column Derivatization)

This method, based on EPA Method 531.1, offers higher sensitivity and selectivity compared to UV detection.[2][3]

Protocol:

  • Instrumentation: HPLC system with a post-column derivatization unit and a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of water and methanol.

  • Post-Column Derivatization:

    • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature (e.g., 95°C) to hydrolyze this compound to methylamine.

    • Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[2]

  • Fluorescence Detection:

    • Excitation Wavelength: ~330 nm

    • Emission Wavelength: ~465 nm

  • Quantification: Based on the peak area of the fluorescent derivative compared to a calibration curve.

HPLC_Workflow cluster_UV UV Detection cluster_Fluorescence Fluorescence Detection Sample_Extract Sample Extract (from SPE) HPLC_System HPLC System Sample_Extract->HPLC_System C18_Column C18 Column (Separation) HPLC_System->C18_Column Detector Detector C18_Column->Detector Post_Column Post-Column Derivatization C18_Column->Post_Column UV_Detector UV Detector (222 nm) Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Fluorescence_Detector Fluorescence Detector (Ex: 330 nm, Em: 465 nm) Post_Column->Fluorescence_Detector Fluorescence_Detector->Data_Analysis Competitive_ELISA cluster_steps Competitive ELISA Protocol cluster_principle Principle Step1 1. Antibody Coating Step2 2. Blocking Step1->Step2 Step3 3. Competition (Sample/Standard + Enzyme Conjugate) Step2->Step3 Step4 4. Washing Step3->Step4 Step5 5. Substrate Addition Step4->Step5 Step6 6. Measurement (Absorbance) Step5->Step6 High_this compound High this compound in Sample Low_this compound Low this compound in Sample Low_Signal Low Signal (Low Absorbance) High_this compound->Low_Signal High_Signal High Signal (High Absorbance) Low_this compound->High_Signal

References

Application Note: Quantification of Carbaryl Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide used extensively in agriculture to protect a wide variety of crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products and water. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the accurate quantification of this compound residues.[1] This application note provides a detailed protocol for the determination of this compound in complex matrices using a common sample preparation technique followed by HPLC-MS/MS analysis.

Principle

The method involves the extraction of this compound from a homogenized sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2][3] The sample extract is then analyzed by HPLC-MS/MS. The HPLC system separates this compound from other matrix components on a reverse-phase C18 column.[4] The analyte is then ionized, typically using positive electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[5]

Experimental Protocols

Reagents and Materials
  • Standards: this compound analytical standard (≥98% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and primary secondary amine (PSA) sorbent.[6]

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 0.22 µm or 0.45 µm syringe filters, HPLC vials.

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile). For matrix-matched calibration, dilute the stock solution with blank matrix extract to prepare calibration standards ranging from approximately 1 to 200 µg/kg.[1][7]

Sample Preparation (QuEChERS Protocol)

This protocol is suitable for various food matrices like fruits and vegetables.[3]

  • Homogenization: Weigh 10-15 g of a representative sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.[3]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).[3]

    • Immediately shake vigorously for another 1-2 minutes.

    • Centrifuge at ≥3000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing anhydrous MgSO₄ and PSA sorbent.

    • Vortex for 30-60 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[8]

Data Presentation and Results

HPLC-MS/MS Analysis

The following tables summarize typical instrumental parameters and performance data for this compound analysis.

Table 1: HPLC-MS/MS Method Parameters for this compound Quantification

ParameterTypical Setting
HPLC System
ColumnC18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, <3 µm)[6]
Mobile Phase AWater with 0.1% Formic Acid and/or 5 mM Ammonium Formate[6]
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid and/or 5 mM Ammonium Formate[6]
Gradient ElutionA typical gradient starts with high aqueous phase, ramps up to high organic phase, and re-equilibrates.
Flow Rate0.2 - 0.5 mL/min
Injection Volume2 - 20 µL[6]
Column Temperature25 - 40°C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)[5]
Precursor Ion (Q1) [m/z]202.1[5][6][9]
Product Ions (Q3) [m/z]Quantifier: 145.1 / 145.3; Qualifier: 127.1[5][6][9][10]
Collision Energy (CE)Optimized for specific instrument; typically 10-20 V for 145 m/z and 25-35 V for 127 m/z.[6][10]
Dwell Time80 - 100 ms[6][10]
Other ParametersDeclustering Potential (DP), Entrance Potential (EP), and Collision Cell Exit Potential (CXP) are instrument-dependent and require optimization.[6]

Table 2: Method Performance and Validation Data Summary

Performance MetricTypical Values
Linearity Range5 - 200 µg/kg[7] or 10 - 160 µg/kg[1][6] with R² > 0.99
Limit of Detection (LOD)0.05 - 0.08 ppb (µg/kg)[10]
Limit of Quantification (LOQ)0.16 - 10 µg/kg[6][8][10]
Recovery89% - 112%[6][10][11]
Precision (RSD%)< 10-20%[11][12]

Mandatory Visualizations

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample 1. Weigh & Homogenize Sample Extract 2. Add Acetonitrile & Shake Sample->Extract Salts 3. Add QuEChERS Salts & Shake Extract->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Cleanup 5. dSPE Cleanup with PSA Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Filter 7. Filter Supernatant Centrifuge2->Filter Inject 8. HPLC-MS/MS Injection Filter->Inject Acquire 9. Data Acquisition (MRM) Inject->Acquire Quantify 10. Quantification Acquire->Quantify

Caption: Experimental workflow for this compound residue analysis.

Degradation This compound This compound Naphthol 1-Naphthol This compound->Naphthol this compound Hydrolase [2] Methylamine Methylamine This compound->Methylamine Hydrolysis [4] DHN 1,2-Dihydroxynaphthalene Naphthol->DHN 1-Naphthol-2-Hydroxylase [2] Naph_Pathway Naphthalene Degradation Pathway DHN->Naph_Pathway Metabolism Intermediary Metabolism Naph_Pathway->Metabolism

Caption: Microbial degradation pathway of this compound.[13][14]

The described HPLC-MS/MS method, combined with the QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of this compound residues in various matrices. The method demonstrates excellent performance characteristics, including high recovery, good linearity, and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Note: Gas Chromatography Methods for Carbaryl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture to protect crops, fruits, and vegetables. Due to its potential risks to human health, including effects on the nervous system, regulatory bodies have established maximum residue limits (MRLs) for this compound in various food products and environmental samples. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence.

Gas chromatography (GC) is a powerful technique for the analysis of this compound. When coupled with selective detectors such as a Nitrogen Phosphorus Detector (NPD) or a Mass Spectrometer (MS), GC methods can provide excellent sensitivity and selectivity for trace-level determination. However, N-methylcarbamates like this compound are often thermally labile, which can lead to decomposition in the hot GC injector port. To overcome this challenge, analytical methods may involve direct analysis under carefully controlled conditions or a derivatization step to convert this compound into a more volatile and thermally stable compound.

This document provides detailed protocols for the analysis of this compound using GC-NPD and GC-MS/MS, including comprehensive sample preparation and derivatization procedures.

Protocol 1: Analysis of this compound in Food Samples by GC-NPD

This protocol is suitable for the routine analysis of this compound residues in various food matrices. It utilizes a Gas Chromatograph with a Nitrogen Phosphorus Detector (GC/NPD), which is both sensitive and selective for nitrogen-containing compounds.[1]

1. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., fruit or vegetable) into a 50 mL centrifuge tube.[2]

  • Extraction: Add 15 mL of acetonitrile (with 1% acetic acid) to the tube. Cap tightly and vortex for 1 minute.[2][3]

  • Salting-Out: Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate or sodium chloride) to induce phase separation.[2][3] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes. The upper acetonitrile layer contains the extracted pesticides.[2][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove matrix interferences. Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC analysis.

2. GC-NPD Instrumental Analysis

The following table summarizes the instrumental conditions for the analysis of this compound using an Agilent 6820 GC with an NPD detector or a similar system.[1]

Parameter Condition
GC System Agilent 6820 GC with NPD or equivalent[1]
Column HP-5ms, 30 m x 0.32 mm x 0.25 µm[1]
Inlet Splitless[1]
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program Initial: 70°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 6 min)[4]
Detector Nitrogen Phosphorus Detector (NPD)[1]
Detector Temp. 300 °C
Injection Volume 1 µL[1]

3. Quantitative Data

This method demonstrates good linearity and sensitivity for this compound and other carbamates.

Parameter Value
Linearity Range 10 - 1000 ppb[1]
Limit of Detection (LOD) < 10 ppb[1]

Protocol 2: High-Sensitivity Analysis of this compound in Plasma by GC-MS/MS with Derivatization

For complex biological matrices like blood plasma, a more rigorous method involving derivatization followed by tandem mass spectrometry (GC-MS/MS) is required for achieving low detection limits and high specificity.[5][6] This protocol involves derivatizing this compound with trifluoroacetic acid anhydride (TFAA).[5][6]

1. Sample Preparation and Derivatization

  • Protein Precipitation: To a plasma sample, add β-mercaptoethanol and ascorbic acid.[5][6] This is followed by a protein precipitation step.

  • Solid-Phase Extraction (SPE): The sample is further cleaned up using an Oasis HLB (Hydrophobic Lipophilic Balance) SPE cartridge for the isolation of this compound and its metabolites.[5][6]

  • Derivatization: The cleaned extract is evaporated to dryness. Derivatization is achieved by adding trifluoroacetic acid anhydride (TFAA) and incubating to transform this compound into its volatile trifluoroacetyl derivative.[5][6]

  • Reconstitution: After the reaction, the excess reagent is evaporated, and the residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS/MS system.

2. GC-MS/MS Instrumental Analysis

The following conditions are optimized for the analysis of the TFAA-derivatized this compound.

Parameter Condition
GC System Thermo Scientific TRACE GC Ultra or equivalent[4]
Column SGE BPX-50, 60 m x 0.25 mm x 0.25 µm or similar[4]
Inlet Splitless
Inlet Temperature 250 °C[4]
Carrier Gas Helium, 1.2 mL/min[4]
Oven Program 70°C (hold 1 min), then ramp at 10°C/min to 300°C (hold 6 min)[4]
Mass Spectrometer Triple Quadrupole (e.g., Thermo Scientific PolarisQ)[4]
Ionization Mode Electron Ionization (EI), 70 eV[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Injection Volume 2 µL[4]

3. Quantitative Data

This GC-MS/MS method provides excellent performance for the determination of this compound in plasma.[5][6]

Parameter Value
Linearity Range 0.50 - 250 ng/mL[5][6]
Limit of Detection (LOD) 0.015 - 0.151 ng/mL[5][6]
Mean Recoveries 81 - 107%[5][6]
Intra/Inter-day Precision (RSD) < 18%[5][6]

Visualizations

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Start 1. Weigh 15g Homogenized Sample Add_ACN 2. Add 15 mL Acetonitrile (1% Acetic Acid) Start->Add_ACN Vortex1 3. Vortex 1 min Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Extraction Salts Vortex1->Add_Salts Shake 5. Shake 1 min Add_Salts->Shake Centrifuge1 6. Centrifuge 4000 rpm, 5 min Shake->Centrifuge1 Transfer 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Collect Acetonitrile Supernatant Vortex2 8. Vortex 30 sec Transfer->Vortex2 Centrifuge2 9. Centrifuge 2 min Vortex2->Centrifuge2 Final_Extract 10. Collect Supernatant for GC Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow for food matrices.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma 1. Plasma Sample Precipitation 2. Protein Precipitation Plasma->Precipitation SPE 3. Solid-Phase Extraction (SPE Cleanup) Precipitation->SPE Evaporate1 4. Evaporate to Dryness SPE->Evaporate1 Add_TFAA 5. Add TFAA & Incubate Evaporate1->Add_TFAA Evaporate2 6. Evaporate Reagent Add_TFAA->Evaporate2 Reconstitute 7. Reconstitute in Solvent Evaporate2->Reconstitute Inject 8. Inject into GC-MS/MS System Reconstitute->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (MRM Mode) Separate->Detect Quantify 11. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for GC-MS/MS analysis of this compound with derivatization.

References

Application Notes and Protocols for the Determination of Carbaryl in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is extensively used in agriculture to protect a wide variety of crops from insect pests. Due to its potential risks to human health, monitoring its residue levels in food commodities is of paramount importance. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices for the analysis of this compound residues. The described methods, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), are designed for use by researchers, scientists, and professionals in the field of drug development and food safety.

Key Sample Preparation Techniques

The choice of sample preparation technique is critical for the accurate and reliable quantification of this compound in complex food matrices. The primary goal is to extract the analyte of interest while minimizing interferences from the sample matrix.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the industry standard for pesticide residue analysis in a wide range of food samples due to its simplicity, speed, and minimal solvent usage.[1] The technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components like fats, pigments, and sugars.

2. Solid-Phase Extraction (SPE)

SPE is a versatile and selective sample preparation technique that utilizes a solid adsorbent to isolate analytes from a liquid sample.[2] The process involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. Various sorbents are available, allowing for the targeted cleanup of specific matrices.

3. Liquid-Liquid Extraction (LLE)

LLE is a traditional yet effective method for extracting analytes from a liquid sample based on their differential solubility in two immiscible liquid phases.[3] Typically, an aqueous sample is extracted with an organic solvent. This technique can be effective but is often more time-consuming and solvent-intensive compared to modern methods like QuEChERS.

Quantitative Data Summary

The following tables summarize the performance of the different sample preparation techniques for the determination of this compound in various food matrices. The data includes recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: QuEChERS Method Performance for this compound Analysis

Food MatrixSpiking LevelRecovery (%)LODLOQReference
Fruits & Vegetables0.1, 0.5, 1.0 mg/kg83.1 - 123.5%0.01 mg/kg-[1]
Persimmon0.1 µg/kg89.2 - 103.1%-1.0 µg/kg[4]
Coffee0.001, 0.01, 0.05 mg/kg85.6 - 102.6%--[5]
Honey5, 10, 20 ppm107 - 112%0.08 ppb0.24 ppb[6]
Edible Insects10, 100, 500 µg/kg64.54 - 122.12%1 - 10 µg/kg10 - 15 µg/kg[7]

Table 2: Solid-Phase Extraction (SPE) Performance for this compound Analysis

Food MatrixSpiking LevelRecovery (%)LODLOQReference
Fruits & VegetablesNot Specified98 ± 5%--[2]
Vegetables & Fruits0.3 mg/L≥91%0.01 mg/L0.03 mg/L[8]
Honey (Ultrasound-assisted SPE)5, 10, 20 ppm107 - 118%0.08 ppb0.24 ppb[6]
Buffalo MeatMRL98.5%0.015 µg/g0.03 µg/g[9]

Table 3: Liquid-Liquid Extraction (LLE) Performance for this compound Analysis

Food MatrixSpiking LevelRecovery (%)LODLOQReference
Fresh Vegetables0.05, 2.0 mg/kg94.0 - 98.5%0.0003 µg/mL0.0009 µg/mL[3]
Grape Juice & Chocolate MilkNot Specified>90%--
Mustard Greens10, 50 mg/kg78 - 95%--[10]
Potatoes10, 50 mg/kg75 - 79%--[10]
Raw Shelled Peanuts5, 10 mg/kg68.7 - 93.9%--[10]

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the homogenized food sample into a 50 mL centrifuge tube.[11]

  • For dry samples (e.g., dried fruit, cereals), add an appropriate amount of water to rehydrate the sample before proceeding.[1]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If required, add an internal standard.

  • Cap the tube and shake vigorously for 1 minute.[11]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 rcf for 5 minutes.[1]

3. Dispersive SPE Cleanup (d-SPE):

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbent mixture. For general fruits and vegetables, a mixture of primary secondary amine (PSA) and anhydrous MgSO₄ is common. For samples with high fat content, C18 may be added, and for those with high pigment content, graphitized carbon black (GCB) can be included.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.[1]

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

  • The extract can be directly analyzed by LC-MS/MS or GC-MS. For GC analysis, an analyte protectant may be added.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15g) Add_ACN 2. Add Acetonitrile (10 mL) & Shake Homogenize->Add_ACN Add_Salts 3. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Centrifuge1->Transfer_Supernatant Supernatant Add_dSPE 6. Add d-SPE Sorbents & Shake Transfer_Supernatant->Add_dSPE Centrifuge2 7. Centrifuge Add_dSPE->Centrifuge2 Final_Extract 8. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 9. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis SPE_Workflow cluster_steps SPE Steps Start Start: Sample Extract Condition 1. Condition SPE Cartridge Load 2. Load Sample Extract Start->Load Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute this compound Wash->Elute Analyze 5. Analyze by LC-MS/MS or GC-MS Elute->Analyze LLE_Workflow Homogenize 1. Homogenize Sample with Acetonitrile & Celite Filter 2. Filter Homogenize->Filter Partition 3. L-L Partitioning with Petroleum Ether & NaCl Filter->Partition Separate 4. Separate Layers Partition->Separate Wash 5. Wash Organic Layer Separate->Wash Organic Layer Final_Extract 6. Collect Final Organic Extract Wash->Final_Extract Analysis 7. Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

References

Using Carbaryl as a Positive Control in Neurotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is a well-characterized neurotoxicant, making it an effective positive control for a variety of in vitro neurotoxicity assays. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Due to its consistent and reproducible effects, this compound serves as a reliable benchmark for validating assay performance and comparing the neurotoxic potential of test compounds.

These application notes provide detailed protocols for utilizing this compound as a positive control in three key neurotoxicity assays: the acetylcholinesterase inhibition assay, the neurite outgrowth assay, and cell viability assays.

Data Presentation

The following tables summarize the quantitative data for this compound's effects in the described neurotoxicity assays.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceIC50 ValueReference
Rat Brain17 µM[3]

Table 2: Neurite Outgrowth Inhibition by this compound

Cell LineThis compound ConcentrationObserved EffectReference
N2a neuroblastoma3 µMInhibition of axon-like process outgrowth after 4 hours of exposure.[2]
SH-SY5Y neuroblastoma> 4 µMNeurite-specific inhibitory effects observed.[4][5]

Table 3: Cytotoxicity of this compound in Neuronal Cells

Cell LineExposure TimeIC50 Value / EffectReference
Neuro 2A8 hours80% viability at 10 µM.[6]
SH-SY5YNot SpecifiedThis compound showed distinct neurite-specific effects at concentrations lower than those causing general cytotoxicity.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the described neurotoxicity assays.

cluster_0 This compound's Primary Mechanism of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Cholinergic_Signaling Excessive Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signaling Leads to Neurotoxicity Neurotoxicity Cholinergic_Signaling->Neurotoxicity

This compound inhibits acetylcholinesterase, leading to acetylcholine accumulation and neurotoxicity.

cluster_1 General Experimental Workflow A Prepare Neuronal Cells B Treat with this compound (Positive Control) and Test Compounds A->B C Incubate for a Defined Period B->C D Perform Assay-Specific Steps C->D E Data Acquisition and Analysis D->E

A generalized workflow for in vitro neurotoxicity assays.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method and is suitable for a 96-well plate format.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • This compound (in a suitable solvent like DMSO)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in phosphate buffer to achieve final desired concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • This compound solution at various concentrations (for the positive control curve) or the test compound. Include a vehicle control (buffer + DMSO).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Neurite Outgrowth Assay

This protocol is a general guideline for assessing neurite outgrowth in a neuronal cell line like SH-SY5Y or PC12.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., fetal bovine serum, penicillin/streptomycin)

  • Differentiation medium (e.g., low serum medium containing retinoic acid for SH-SY5Y cells or Nerve Growth Factor for PC12 cells)

  • This compound stock solution in DMSO

  • 96-well cell culture plates (poly-D-lysine or other appropriate coating)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Differentiation and Treatment:

    • Replace the growth medium with differentiation medium to induce neurite formation.

    • Simultaneously, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and the percentage of neurite-bearing cells.

Cell Viability Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., Neuro-2A)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed neuronal cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 8, 12, or 24 hours).[6]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Neuronal cells

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • LDH assay kit (commercially available)

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (usually around 490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed neuronal cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • LDH Release Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, carefully collect the cell culture supernatant.[8]

    • Add the supernatant to a new 96-well plate and add the LDH reaction mixture.[9]

    • Incubate for the recommended time at room temperature, protected from light.[9]

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength.[9]

  • Data Analysis:

    • Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Conclusion

This compound is a valuable and well-documented positive control for in vitro neurotoxicity studies. Its consistent inhibition of acetylcholinesterase and subsequent effects on neuronal health and function provide a reliable standard for validating assay performance and interpreting the neurotoxic potential of novel compounds. The protocols provided herein offer a starting point for researchers to incorporate this compound into their neurotoxicity screening workflows. It is recommended that each laboratory optimizes these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols: In Vitro Assays for Assessing Carbaryl's Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a carbamate insecticide, primarily exerts its toxic effects through the inhibition of key enzymes in the nervous system. Understanding the kinetics and extent of this inhibition is crucial for toxicological assessment, environmental monitoring, and the development of potential antidotes. This document provides detailed application notes and protocols for in vitro assays designed to assess the enzymatic inhibition profile of this compound, with a primary focus on its interaction with acetylcholinesterase (AChE) and carboxylesterases (CEs). These enzymes are critical targets in both target organisms (insects) and non-target species, including humans.

The provided protocols are foundational and can be adapted for various research applications, including high-throughput screening, kinetic analysis, and the evaluation of potential synergistic or antagonistic effects of other compounds in combination with this compound.

Key Enzymatic Targets of this compound

This compound is known to interact with several classes of enzymes, most notably serine hydrolases. The primary mechanisms of toxicity are linked to the inhibition of:

  • Acetylcholinesterase (AChE): This is the principal target of this compound. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.[1][2] this compound acts as a reversible inhibitor by carbamylating the serine residue in the active site of AChE.[1][3]

  • Carboxylesterases (CEs): These enzymes are involved in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds containing ester groups.[4][5] Inhibition of CEs by carbamates like this compound can alter the metabolism of other drugs or toxins.[4][6]

While cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound itself, this document will focus on the direct inhibitory effects of this compound on AChE and CEs.[7]

Quantitative Data: this compound's Inhibitory Potency

The inhibitory potential of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.

Enzyme TargetTest SystemSubstrateKey ParametersValue(s)Reference(s)
Acetylcholinesterase (AChE) Human Red Blood CellsAcetylthiocholineIC50Not explicitly quantified in the provided text, but inhibition is demonstrated.[8]
Daphnia magnaAcetylthiocholineIC50-48hStrain-dependent; significant decrease in activity at concentrations from 0.4 to 3.7 µg/L.[9][9]
N2a cellsNot specifiedIC50Not explicitly quantified, but inhibition is shown.[10]
Channa punctatus (fish) brainAcetylcholinet0.5 (time for 50% inhibition)Reduced in this compound-exposed fish, indicating pre-existing inhibition.[11][11]
Carboxylesterase (CE) GeneralNot specifiedKiStated to be in the nM range for some carbamates.[4] Specific value for this compound not provided.[4]

Note: Quantitative data for this compound's IC50 and Ki values can vary significantly depending on the enzyme source (species, tissue), purity, substrate concentration, and specific assay conditions (pH, temperature, incubation time).

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 405-412 nm.

Materials and Reagents:

  • Enzyme: Purified AChE (e.g., from electric eel or human recombinant)

  • Buffer: 20 mM Phosphate Buffered Saline (PBS), pH 7.4.[12] (Preparation: 2.88 g Na2HPO4, 0.4 g KCl, 0.48 g KH2PO4, and 16 g NaCl in 800 mL distilled water).[12]

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Inhibitor: this compound (stock solution prepared in ethanol or DMSO and diluted in PBS).[13]

  • Equipment: 96-well microplate reader, incubator, micropipettes.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of AChE in PBS. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ATCh (e.g., 75 mM) in distilled water.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in PBS.

    • Prepare a series of this compound dilutions at various concentrations (e.g., 10⁻³ M to 10⁻⁷ M) in PBS containing a small, consistent percentage of the organic solvent (e.g., <1% DMSO or 5% ethanol) to ensure solubility.[13]

  • Assay Procedure (96-well plate format):

    • Blank: Add 180 µL of PBS and 20 µL of the this compound solvent control.

    • Control (100% activity): Add 160 µL of PBS, 20 µL of the this compound solvent control, and 20 µL of the AChE working solution.

    • Inhibitor Wells: Add 160 µL of PBS, 20 µL of each this compound dilution, and 20 µL of the AChE working solution.

    • Pre-incubate the plate at room temperature (or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 20 µL of a freshly prepared mixture of ATCh and DTNB to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Carboxylesterase (CE) Inhibition Assay

This protocol describes a general method for assessing CE inhibition using a chromogenic substrate. The specific substrate will depend on the CE isoform being studied (e.g., p-nitrophenyl acetate for general CE activity or specific substrates for hCE1 or hCE2).

Materials and Reagents:

  • Enzyme: Purified or recombinant CE (e.g., hCE1, hCE2) or liver microsomes.[5]

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Substrate: p-Nitrophenyl acetate (pNPA) or another suitable ester substrate (e.g., Trandolapril for hCE1).[5]

  • Inhibitor: this compound (prepared as described for the AChE assay).

  • Positive Control: A known CE inhibitor like Benzil.[5]

  • Equipment: 96-well microplate reader, incubator, micropipettes.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of CE or liver microsomes in the phosphate buffer.

    • Prepare a stock solution of the substrate (e.g., pNPA in acetonitrile).

    • Prepare a series of this compound dilutions.

  • Assay Procedure (96-well plate format):

    • Add the appropriate volume of buffer to each well.

    • Add the CE enzyme preparation to all wells except the substrate blank.

    • Add the this compound dilutions or solvent control to the respective wells.

    • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (e.g., pNPA). The final concentration of the organic solvent for the substrate should be kept low (<1%).

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time in a microplate reader.

  • Data Analysis:

    • Data analysis is performed similarly to the AChE inhibition assay. Calculate reaction rates, determine the percentage of inhibition for each this compound concentration, and calculate the IC50 value by plotting the dose-response curve.

Visualizations

Signaling Pathway: AChE Inhibition by this compound

AChE_Inhibition cluster_0 ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Binds to active site Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds AChE_carbamylated Carbamylated AChE (Inactive) Products Choline + Acetate AChE_active->Products Hydrolysis AChE_carbamylated->AChE_active Spontaneous hydrolysis (slow reactivation) This compound This compound This compound->AChE_active Synapse Synaptic Cleft Synapse->ACh Synapse->AChE_active Effect Continuous Nerve Stimulation Postsynaptic->Effect Leads to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Assay_Workflow prep 1. Reagent Preparation (Enzyme, Buffer, Substrate, This compound Dilutions) plate 2. Plate Loading (Enzyme + Buffer + this compound/Control) prep->plate incubate 3. Pre-incubation (Allow Enzyme-Inhibitor Interaction) plate->incubate react 4. Reaction Initiation (Add Substrate) incubate->react measure 5. Kinetic Measurement (Spectrophotometric Reading) react->measure analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC50) measure->analyze

References

Application Notes & Protocols for Developing Animal Models for Carbaryl Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture, forestry, and for residential pest control.[1][2] Its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[3][4][5] Due to its widespread use, understanding the potential toxicological effects on non-target organisms, including humans, is of paramount importance. Animal models are indispensable tools for elucidating the mechanisms of this compound toxicity, assessing dose-response relationships, and identifying potential biomarkers of exposure and effect.

These application notes provide guidance on selecting appropriate animal models and designing experimental protocols for studying this compound exposure. The accompanying protocols offer detailed, step-by-step methodologies for key experiments.

Application Notes

1. Selection of Animal Models

The choice of animal model is critical and depends on the specific research question.

  • Rodents (Rats, Mice): Rats (e.g., Wistar, Brown-Norway) and mice (e.g., Swiss albino) are the most common models for general toxicology, neurotoxicity, carcinogenicity, and reproductive toxicity studies.[1][6][7][8][9] Their physiological and genetic similarities to humans, well-characterized biology, and availability of standardized testing paradigms make them highly suitable.

  • Zebrafish (Danio rerio): Zebrafish embryos are an excellent model for developmental toxicology studies.[3] Their rapid, external development and optical transparency allow for real-time observation of morphological, cardiac, and neurological defects following this compound exposure in their aqueous environment.[3]

  • Amphibians and Reptiles (Frogs, Lizards): These non-target species are valuable for ecotoxicological studies, providing insight into the environmental impact of this compound.[10][11][12] Studies on species like the Levantine frog (Pelophylax bedriagae) and the snake-eyed lizard (Ophisops elegans) have revealed histopathological damage in various organs.[10][11][12]

  • Non-Mammalian Models (Earthworms): Invertebrate models like the earthworm (Metaphire posthuma) can serve as sensitive indicators for initial toxicity screening, particularly for assessing behavioral and reproductive abnormalities following soil contamination.[13]

2. Route of Administration

The route of administration should mimic potential human exposure pathways.

  • Oral Gavage/Dietary Admixture: This is the most common route for studying the effects of ingestion through contaminated food or water.[8][9][14][15] It allows for precise dose administration.

  • Dermal Application: This route is relevant for assessing occupational exposure during the mixing and application of this compound-containing products.[6][15]

  • Intraperitoneal (IP) Injection: While not a typical route of human exposure, IP injection is sometimes used in mechanistic studies to bypass initial metabolism and ensure rapid systemic distribution.[1]

  • Aquatic Exposure: For models like zebrafish, the toxicant is introduced directly into the water in which the organisms live.[3]

3. Dose Selection and Duration

  • Dose Selection: Doses are often based on the Lethal Dose 50 (LD50), a measure of acute toxicity.[8] Studies may use fractions of the LD50 (e.g., 1/5th or 1/10th LD50) to investigate sub-lethal effects.[6][15] Dose-response studies involving multiple dose groups are crucial for determining no-observed-adverse-effect levels (NOAELs).[9]

  • Duration:

    • Acute Studies (≤ 96 hours): Used to assess immediate toxic effects and determine LD50 values.[10][11]

    • Sub-chronic Studies (e.g., 4-12 weeks): Investigate the effects of repeated exposure over a longer period.[6][7]

    • Chronic Studies (≥ 1 year): Essential for assessing long-term outcomes such as carcinogenicity.[8][16]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound exposure studies.

Table 1: Summary of Animal Models and this compound Exposure Parameters

Animal Model Strain/Species Route of Administration Dosage Duration Key Findings & Reference
Rat Wistar Dermal 1/10 and 1/5 LD50 4 weeks (4 hrs/day) Ultrastructural changes in skin, liver, lung, heart, and kidney.[6][15]
Rat Albino Intraperitoneal 200 mg/kg 4 weeks (5 days/week) Hepatocellular damage, necrosis, and inflammatory infiltration in the liver.[7]
Rat Young (3 mo) & Mature (12 mo) Oral 10 and 50 mg/kg Single dose Decreased motor activity, reduced body temperature, and blood cholinesterase inhibition.[14]
Rat Brown-Norway Oral 3, 7.5, 15, or 22.5 mg/kg Single dose Age-related differences in sensitivity to brain ChE inhibition and motor activity depression.[9]
Mouse Swiss Albino Topical 100 mg/kg 2-stage protocol Demonstrated tumor-initiating potential on the skin.[1]
Frog Pelophylax bedriagae Not specified (likely aquatic) 0.05, 0.1, 0.2 mg/g 96 hours Dose-dependent histopathological damage to the spleen, including hemorrhage and fibrosis.[10]
Lizard Ophisops elegans Oral Gavage 2.5, 25, 250 µg/g Single dose (96h endpoint) Histopathological defects in the testes, including disorganized tubules and hemorrhage.[11]

| Fish | Asian Seabass | Aquatic | 0.5 ppm (mg/L) | Up to 72 hours | Decreased liver antioxidant enzyme activity; necrosis in liver and spleen cells.[17] |

Table 2: Toxicological Endpoints and Relevant Animal Models for this compound Studies

Toxicological Endpoint Key Assays/Observations Animal Model(s) References
Neurotoxicity Acetylcholinesterase (AChE) inhibition, motor activity tests (open-field), behavioral changes, neurochemical analysis. Rat, Mouse, Zebrafish [3][5][9][14]
Hepatotoxicity Histopathology (necrosis, inflammation), serum biochemical markers (transaminases), oxidative stress assays. Rat, Fish [7][17]
Nephrotoxicity Histopathology of kidney tissue, ultrastructural analysis. Rat [6]
Reproductive Toxicity Sperm motility and count, histopathology of testes, cocoon production and hatching rates. Rat, Lizard, Earthworm [8][11][13]
Developmental Toxicity Morphological defects (body size, bone formation), survival rates of offspring, cardiac and neurological development. Rat, Rabbit, Zebrafish [3][16]
Carcinogenicity Long-term bioassays observing tumor incidence. Mouse, Rat [1][8][16]

| Immunotoxicity | Histopathology of spleen (melanomacrophage centers), gene expression of immune markers (interleukins, complement). | Frog, Fish |[10][17] |

Experimental Protocols

Protocol 1: Rodent Model of Oral this compound Exposure for Neurobehavioral and Biochemical Assessment

Objective: To assess the effects of sub-chronic oral this compound exposure on motor activity and brain acetylcholinesterase (AChE) activity in rats.

Materials:

  • Male Wistar rats (8 weeks old)

  • This compound (analytical grade)

  • Corn oil (vehicle)

  • Gavage needles

  • Open-field arena with video tracking software

  • Phosphate buffer, DTNB (Ellman's reagent), Acetylthiocholine iodide (ATCI)

  • Spectrophotometer

  • Homogenizer

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Group Assignment: Randomly assign animals to four groups (n=10 per group):

    • Group 1: Control (Vehicle - Corn oil only)

    • Group 2: Low Dose this compound (e.g., 3 mg/kg)

    • Group 3: Medium Dose this compound (e.g., 7.5 mg/kg)

    • Group 4: High Dose this compound (e.g., 15 mg/kg)[9]

  • Dosing:

    • Prepare this compound solutions in corn oil daily.

    • Administer the assigned dose or vehicle daily via oral gavage for 28 consecutive days. Adjust volume based on daily body weight measurements.

  • Neurobehavioral Assessment (Open-Field Test):

    • On day 28, 40 minutes after the final dose, place each rat individually into the center of the open-field arena.[9]

    • Record activity for 10 minutes using the video tracking system.

    • Analyze data for total distance traveled, rearing frequency, and time spent in the center versus periphery.

    • Clean the arena with 70% ethanol between subjects to eliminate olfactory cues.

  • Tissue Collection and Preparation:

    • Immediately following behavioral testing, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by decapitation).

    • Rapidly dissect the brain, placing it on ice.

    • Homogenize specific brain regions (e.g., hippocampus, cortex) in cold phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant for biochemical analysis.

  • AChE Activity Assay (Ellman's Method):

    • In a 96-well plate, add brain supernatant, phosphate buffer, and DTNB solution to each well.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over 5 minutes using a spectrophotometer. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Analyze behavioral and biochemical data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the control group. A p-value < 0.05 is considered statistically significant.

Protocol 2: Histopathological Analysis of Target Organs

Objective: To examine this compound-induced microscopic changes in target organs such as the liver, kidney, and spleen.

Materials:

  • Tissue samples from control and this compound-exposed animals

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Light microscope

Procedure:

  • Tissue Fixation: Immediately after dissection, place tissue samples (not exceeding 5 mm thickness) in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be 10-20 times the volume of the tissue.

  • Tissue Processing:

    • Dehydration: Sequentially immerse the fixed tissues in a graded series of ethanol (e.g., 70% for 1 hr, 95% for 1 hr, 100% for 2 hrs) to remove water.

    • Clearing: Immerse the dehydrated tissues in xylene (2 changes, 1 hr each) to remove the ethanol.

    • Infiltration: Place the cleared tissues in molten paraffin wax (2 changes, 1.5 hrs each) in an oven at 60°C.

  • Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks using embedding molds. Orient the tissue correctly to ensure the desired plane of sectioning.

  • Sectioning:

    • Allow the blocks to cool and solidify.

    • Using a microtome, cut thin sections (4-5 µm) from the paraffin blocks.

    • Float the sections on a warm water bath (40-45°C) to flatten them.

    • Mount the sections onto clean, labeled glass slides and allow them to dry.

  • Staining (H&E):

    • Deparaffinization: Immerse slides in xylene to remove the paraffin.

    • Rehydration: Rehydrate the sections through a descending series of ethanol concentrations and finally in water.

    • Staining: Stain with Hematoxylin (stains nuclei blue/purple) and then counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red).

    • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and xylene, then apply a coverslip using a permanent mounting medium.

  • Microscopic Examination:

    • Examine the prepared slides under a light microscope.

    • Systematically evaluate tissues for any pathological changes, such as cellular necrosis, inflammation, fibrosis, changes in cell size, or hemorrhage, comparing treated groups to the control group.[7][10]

Visualizations

experimental_workflow cluster_setup Phase 1: Setup & Dosing cluster_assessment Phase 2: Endpoint Assessment cluster_analysis Phase 3: Analysis A Animal Acclimatization B Randomization & Group Assignment (Control, Low, Med, High Dose) A->B C This compound Administration (e.g., Daily Oral Gavage) B->C D Neurobehavioral Testing (e.g., Open-Field Test) C->D E Euthanasia & Tissue Collection (Brain, Liver, Kidney, etc.) D->E F Biochemical Assays (AChE Activity, Oxidative Stress) E->F G Histopathological Analysis (H&E Staining) E->G H Statistical Analysis F->H G->H I Interpretation & Conclusion H->I

Caption: Experimental workflow for a rodent this compound exposure study.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Normal Function AChR Acetylcholine Receptors (AChR) ACh->AChR Binds to Breakdown Breaks down into Choline + Acetate AChE->Breakdown Normal Function Accumulation ACh Accumulation in Synapse This compound This compound This compound->AChE INHIBITS Overstimulation Continuous Stimulation of AChR Accumulation->Overstimulation Toxicity Neurotoxic Effects (Tremors, Paralysis, etc.) Overstimulation->Toxicity

Caption: this compound's primary mechanism: Acetylcholinesterase (AChE) inhibition.

Downstream_Effects cluster_primary Primary Mechanism cluster_secondary Secondary & Downstream Effects cluster_outcome Toxicological Outcomes This compound This compound Exposure AChE AChE Inhibition This compound->AChE Gene Altered Gene Expression (via AhR Pathway, etc.) This compound->Gene can directly influence ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) AChE->ROS can induce Inflammation Pro-inflammatory Response (NF-κB Pathway Activation) ROS->Inflammation Neuro Neurodegeneration ROS->Neuro Organ Organ Damage (Liver, Kidney) Inflammation->Organ Gene->Organ Immune Immune System Modulation Gene->Immune

Caption: Downstream cellular effects of this compound exposure.

References

Application Notes and Protocols for Studying Carbaryl's Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is widely used in agriculture to control a variety of pests. Upon application, a significant portion of this compound reaches the soil, where it can interact with and impact the diverse communities of microorganisms. These microbial communities are vital for maintaining soil health and fertility through their roles in nutrient cycling, organic matter decomposition, and detoxification of pollutants. Understanding the effects of this compound on these communities is crucial for assessing its environmental risk and developing sustainable agricultural practices.

These application notes provide detailed protocols for researchers to study the impact of this compound on key indicators of soil microbial health, including enzyme activities and microbial community structure. The provided methodologies are based on established scientific literature and are designed to yield reproducible and reliable data.

Data Presentation

The following tables summarize the quantitative impact of this compound and other carbamate pesticides on soil microbial biomass and enzyme activities, providing a comparative overview from various studies.

Table 1: Effect of this compound and Other Carbamates on Soil Microbial Biomass Carbon (MBC)

PesticideConcentrationSoil TypeIncubation Time (days)MBC (µg C/g soil)% Change from ControlReference
CarbofuranRecommended RateNot Specified7273.48-4.06%[1]
CarbofuranRecommended RateNot Specified14279.68+0.00%[1]
CarbofuranRecommended RateNot Specified21287.74+5.17%[1]
CarbofuranRecommended RateNot Specified28293.15+7.49%[1]
Control-Not Specified7285.060.00%[1]
Control-Not Specified14279.690.00%[1]
Control-Not Specified21273.580.00%[1]
Control-Not Specified28272.730.00%[1]

Table 2: Effect of this compound and Other Pesticides on Soil Dehydrogenase Activity

TreatmentDehydrogenase Activity (µg TPF/g soil/hr)% Inhibition/Stimulation from ControlReference
Control (Organic nutrients + Organic pesticides)8.260.00%[2]
FYM + RDF + Organic pesticides8.45+2.30%[2]
FYM + RDF + IPM7.95-3.75%[2]
FYM + RDF + PMPP7.85-4.96%[2]
FYM + RDF + PMF5.73-30.63%[2]

FYM: Farmyard Manure, RDF: Recommended Dose of Fertilizers, IPM: Integrated Pest Management, PMPP: Pest Management as per Package of Practice, PMF: Pest Management followed by Farmers.

Table 3: Effect of Carbofuran on Soil Phosphatase Activity

TreatmentIncubation Time (days)Phosphatase Activity (µg p-nitrophenol/g soil)Reference
Carbofuran7~12.5[3]
Carbofuran14~12.0[3]
Carbofuran21~11.5[3]
Carbofuran28~12.2[3]
Control7~12.8[3]
Control14~12.3[3]
Control21~11.8[3]
Control28~12.5[3]

Values are estimated from graphical data.

Table 4: Effect of Carbofuran on Soil Urease Activity

PesticideConcentration ( kg/ha )Incubation Time (days)Urease Activity (% of control)Reference
Carbofuran1.0 - 2.510 - 40Stimulatory[4]
Carbofuran> 7.510 - 40Inhibitory[4]

Experimental Protocols

Protocol for Measuring Soil Dehydrogenase Activity

Principle: Dehydrogenase enzymes, which are intracellular enzymes of viable microbial cells, play a crucial role in the initial stages of organic matter oxidation. Their activity is often used as an indicator of overall microbial activity. This protocol is based on the colorimetric estimation of triphenyl formazan (TPF) produced from the reduction of 2,3,5-triphenyl tetrazolium chloride (TTC).

Materials:

  • Fresh soil samples

  • Calcium carbonate (CaCO₃)

  • 3% (w/v) 2,3,5-triphenyl tetrazolium chloride (TTC) solution

  • Methanol

  • Test tubes

  • Incubator (37°C)

  • Spectrophotometer (485 nm)

  • Whatman No. 1 filter paper

Procedure:

  • To 3 g of fresh, sieved (2 mm) soil in a test tube, add 0.2 g of CaCO₃.

  • Add 1 mL of 3% TTC solution and 2.5 mL of distilled water.

  • Stopper the tubes and incubate at 37°C for 24 hours.

  • After incubation, add 10 mL of methanol and shake vigorously to extract the red-colored TPF.

  • Filter the suspension through Whatman No. 1 filter paper into a 100 mL volumetric flask.

  • Wash the test tube and the residue on the filter paper repeatedly with methanol until the reddish color disappears, collecting all the filtrate in the volumetric flask.

  • Make up the volume to 100 mL with methanol.

  • Measure the absorbance of the filtrate at 485 nm using a spectrophotometer.

  • Calculate the amount of TPF formed using a standard curve prepared with known concentrations of TPF.

  • Express the dehydrogenase activity as µg of TPF released per gram of dry soil per hour[5].

Protocol for Measuring Soil Urease Activity

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This protocol measures the amount of ammonia released, which is indicative of urease activity.

Materials:

  • Fresh soil samples

  • 3% (w/v) Urea solution

  • 0.1 M Phosphate buffer (pH 7.1)

  • 2 M Potassium chloride (KCl) solution

  • Phenol-sodium nitroprusside solution

  • 0.03 M Sodium hypochlorite solution

  • Test tubes

  • Water bath shaker (37°C)

  • Spectrophotometer (630 nm)

  • Whatman No. 1 filter paper

Procedure:

  • To 1 g of fresh, sieved (2 mm) soil in a test tube, add 1 mL of 3% urea solution and 2 mL of 0.1 M phosphate buffer (pH 7.1)[6].

  • Incubate the tubes in a water bath shaker at 37°C for 30 minutes[6].

  • Immediately after incubation, place the tubes on ice and add 10 mL of 2 M KCl solution to stop the reaction and extract the ammonia[6].

  • Filter the soil suspension through Whatman No. 1 filter paper[6].

  • To 4 mL of the filtrate, add 5 mL of phenol-sodium nitroprusside solution and 3 mL of 0.03 M sodium hypochlorite solution[6].

  • Allow the color to develop for 30 minutes.

  • Measure the absorbance of the blue-colored solution at 630 nm using a spectrophotometer.

  • Calculate the amount of ammonia released using a standard curve prepared with known concentrations of ammonium chloride.

  • Express the urease activity as µg of NH₄⁺-N released per gram of dry soil per hour.

Protocol for Measuring Soil Phosphatase Activity

Principle: Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate. This protocol measures the amount of p-nitrophenol released from the substrate p-nitrophenyl phosphate.

Materials:

  • Fresh soil samples

  • Modified universal buffer (MUB), pH 6.5 for acid phosphatase and pH 11 for alkaline phosphatase

  • p-Nitrophenyl phosphate solution (0.05 M)

  • Toluene

  • 0.5 M Calcium chloride (CaCl₂) solution

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Test tubes

  • Incubator (37°C)

  • Spectrophotometer (400 nm)

  • Whatman No. 2 filter paper

Procedure:

  • To 1 g of fresh, sieved (2 mm) soil in a test tube, add 4 mL of the appropriate MUB (pH 6.5 or 11).

  • Add 0.25 mL of toluene and 1 mL of p-nitrophenyl phosphate solution.

  • Stopper the tubes and incubate at 37°C for 1 hour.

  • After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction and develop the yellow color.

  • Filter the suspension through Whatman No. 2 filter paper.

  • Measure the absorbance of the yellow-colored filtrate at 400 nm using a spectrophotometer.

  • Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.

  • Express the phosphatase activity as µg of p-nitrophenol released per gram of dry soil per hour.

Protocol for Soil Microbial Community Analysis via 16S rRNA Gene Sequencing

Principle: This protocol outlines the major steps for analyzing the composition of the soil bacterial community by sequencing the 16S ribosomal RNA (rRNA) gene, a marker gene commonly used for bacterial identification.

Materials:

  • Soil samples

  • DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)

  • PCR reagents (polymerase, primers for the V4 region of the 16S rRNA gene, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA quantification kit (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific)

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Procedure:

  • Soil Sampling and Storage: Collect soil samples from control and this compound-treated plots. Store samples at -80°C until DNA extraction.

  • DNA Extraction: Extract total genomic DNA from 0.25 g of each soil sample using a soil DNA extraction kit according to the manufacturer's instructions.

  • DNA Quality and Quantity Assessment: Assess the quality of the extracted DNA using agarose gel electrophoresis and quantify the DNA concentration using a fluorometric method.

  • PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 515F/806R).

  • Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and sequence them on an NGS platform.

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

    • OTU Clustering: Cluster the quality-filtered reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity (e.g., Bray-Curtis dissimilarity) to compare community composition between samples.

    • Statistical Analysis: Perform statistical tests (e.g., PERMANOVA) to determine if there are significant differences in microbial community structure between control and this compound-treated soils.

Visualization of Pathways and Workflows

experimental_workflow cluster_sampling Soil Sampling cluster_analysis Microbial Analysis cluster_enzyme Enzyme Activity Assays ss Soil Collection (Control & this compound-Treated) dna DNA Extraction ss->dna dehydro Dehydrogenase Assay ss->dehydro urease Urease Assay ss->urease phos Phosphatase Assay ss->phos pcr 16S rRNA PCR dna->pcr seq NGS Sequencing pcr->seq bio Bioinformatics Analysis seq->bio alpha Alpha Diversity bio->alpha beta Beta Diversity bio->beta taxa Taxonomic Composition bio->taxa activity Enzyme Activity Levels dehydro->activity urease->activity phos->activity

Caption: Experimental workflow for assessing this compound's impact.

carbaryl_degradation This compound This compound naphthol 1-Naphthol This compound->naphthol This compound Hydrolase dhn 1,2-Dihydroxynaphthalene naphthol->dhn 1-Naphthol-2- Hydroxylase gentisate Gentisate dhn->gentisate 1,2-Dihydroxynaphthalene Dioxygenase krebs TCA Cycle gentisate->krebs Gentisate Dioxygenase

Caption: Microbial degradation pathway of this compound.

References

Application Notes and Protocols for Carbaryl in Agricultural Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been utilized in agricultural and horticultural pest management since its introduction in 1956.[1][2][3] It is effective against a wide range of insect pests, including those in the orders Lepidoptera, Coleoptera, and Hemiptera, by acting as a contact and stomach poison.[4][5] this compound's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[4][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in a research context, targeting professionals in agricultural science and drug development.

2.0 Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by disrupting the normal functioning of the insect's nervous system.[8] Nerve signals are transmitted across synapses by the neurotransmitter acetylcholine (ACh).[1][8] After a signal is transmitted, the enzyme acetylcholinesterase (AChE) is responsible for breaking down ACh, allowing the nerve to return to a resting state.[1][8]

This compound acts as a reversible inhibitor of AChE.[5][7] It binds to the active site of the enzyme, preventing it from hydrolyzing ACh.[4][8] This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation.[1][6][7] The resulting overstimulation leads to hyperactivity, muscle tremors, paralysis, and ultimately, the death of the insect, often due to respiratory failure.[1][4] The inhibition caused by this compound is spontaneously reversible, which differentiates it from the irreversible inhibition characteristic of organophosphate insecticides.[5]

cluster_pre Normal Synaptic Transmission cluster_post Action of this compound ACh_release Acetylcholine (ACh) Released Synapse Synaptic Cleft ACh_release->Synapse 1. Signal Receptor Postsynaptic Receptor Synapse->Receptor 2. Binds AChE Acetylcholinesterase (AChE) Receptor->AChE 3. Released Hydrolysis ACh Hydrolyzed (Signal Termination) AChE->Hydrolysis 4. Degrades This compound This compound AChE_inhibited AChE Inhibited This compound->AChE_inhibited Inhibits ACh_accum ACh Accumulation AChE_inhibited->ACh_accum Overstimulation Continuous Nerve Stimulation ACh_accum->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis start Start: Efficacy Trial Planning scout 1. Pre-Treatment Pest Scouting start->scout calibrate 2. Equipment Calibration scout->calibrate prepare 3. Prepare Spray Mixture (Buffer pH if needed) calibrate->prepare apply 4. Uniform Application to Crop prepare->apply evaluate 5. Post-Treatment Pest Evaluation apply->evaluate analyze 6. Statistical Analysis evaluate->analyze end End: Report Efficacy analyze->end start Start: Collect Crop Samples homogenize 1. Homogenize Sample with Solvent start->homogenize extract 2. Liquid-Liquid Extraction (e.g., Acetonitrile/Hexane) homogenize->extract cleanup 3. Solid-Phase Cleanup (e.g., Florisil Column) extract->cleanup hplc 4. HPLC-UV Analysis (C18 Column) cleanup->hplc quantify 5. Quantify against Standard Curve hplc->quantify end End: Report Residue Level quantify->end cluster_pathway Microbial Degradation of this compound This compound This compound Naphthol 1-Naphthol This compound->Naphthol This compound Hydrolase DHN 1,2-Dihydroxynaphthalene Naphthol->DHN Hydroxylase Naph_path Naphthalene Pathway DHN->Naph_path Metabolism Intermediary Metabolism (Krebs Cycle) Naph_path->Metabolism cluster_main Insecticide Resistance to this compound cluster_mechanisms Resistance Mechanisms cluster_details Specific Adaptations Carbaryl_app This compound Application Target Target-Site Insensitivity Carbaryl_app->Target Metabolic Metabolic Resistance Carbaryl_app->Metabolic AChE_mod Modified AChE (Reduced Binding) Target->AChE_mod Enzyme_up Enzyme Upregulation (P450s, Esterases) Metabolic->Enzyme_up Survival Insect Survival & Population Rebound AChE_mod->Survival Enzyme_up->Survival

References

Application Notes and Protocols for the Use of Carbaryl in Fruit Thinning Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of carbaryl as a chemical thinning agent in fruit crops, primarily focusing on apples. The information is intended to guide researchers in designing and executing experiments to study fruit abscission, crop load management, and the physiological effects of this compound.

Introduction

This compound, a carbamate insecticide, is widely used in commercial fruit production for its secondary effect as a fruit thinning agent.[1][2][3] Its application helps to increase fruit size, improve fruit quality, and promote return bloom in the subsequent season by reducing crop load.[2][3] While the precise mechanism of action is not fully understood, it is known to interfere with biochemical processes within the fruitlet, leading to abscission.[2][4] this compound is primarily absorbed through the fruit and its effectiveness is influenced by various factors including concentration, timing of application, temperature, and tree vigor.[2][5]

Data Presentation: this compound Application Parameters for Apple Thinning

The following tables summarize key quantitative data for the application of this compound in apple thinning experiments, compiled from various research and extension resources.

Table 1: this compound Application Rates for Apple Thinning

Product FormulationRate per 100 Gallons (Dilute)Rate per AcreActive Ingredient (Approx.)Notes
Sevin XLR Plus (43% a.i.)1 pint - 1 quart1.5 - 6 pints0.75 - 3 lb a.i.Higher rates are used for hard-to-thin varieties or when conditions are less favorable for thinning.[6][7]
Sevin 4F-1 - 3 quarts-Rate depends on variety, tree size, and weather conditions.[8]
This compound 50 WP2 - 3 level tablespoons per gallon--Primarily for home garden use but provides a reference for small-scale experiments.[1]

Table 2: Timing of this compound Application Based on Apple Fruitlet Diameter

Fruitlet Diameter (mm)Application WindowEfficacy and Remarks
Petal Fall - 6 mmEarlyHigher rates may be required for hard-to-thin varieties.[8] Risk of fruit deformity increases, especially in Red Delicious varieties, with cool temperatures.[8]
8 - 12 mmOptimalConsidered the most vulnerable stage for post-bloom thinners.[5] Combination with NAA or NAD is most effective during this period.[5]
10 - 15 mmMidA common window for achieving consistent results.[7]
10 - 16 mmMid to LateEffective thinning can still be achieved.[5][8]
18 - 22 mmLateEfficacy of many thinners declines, but this compound still shows activity.[6]

Table 3: Influence of Environmental Factors on this compound Thinning Efficacy

FactorConditionEffect on Thinning
Temperature Cool (< 65°F / 18°C)Reduced thinning effect.[6]
Warm (70-75°F / 21-24°C)Optimal for most thinners.[6]
Hot (> 80-85°F / 27-29°C)Increased risk of over-thinning.[5][6]
Sunlight Sunny weatherHarder to thin.[6]
2-3 days of heavy cloud coverEasier to thin.[6]
Foliage Wetting Time Sufficient time for absorptionEssential for effective thinning.[6]

Experimental Protocols

The following protocols provide detailed methodologies for conducting fruit thinning experiments using this compound.

Protocol 1: Preparation of this compound Spray Solution

Objective: To prepare a this compound spray solution of a desired concentration for experimental application.

Materials:

  • This compound formulation (e.g., Sevin XLR Plus, 43% active ingredient)

  • Water

  • Graduated cylinders or measuring cups

  • Spray tank

  • Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, closed-toe shoes, eye protection.[9]

Procedure:

  • Determine the required concentration: Based on experimental design, decide on the concentration of this compound to be used (e.g., 1 quart per 100 gallons).

  • Calculate the amount of this compound: For a smaller experimental spray volume, calculate the proportional amount of this compound needed. For example, for a 1-gallon sprayer, if the rate is 1 quart (32 fl oz) per 100 gallons, you would need 0.32 fl oz of this compound.

  • Fill the spray tank: Fill the spray tank with half the required volume of water.

  • Add this compound: While agitating the water, add the measured amount of this compound to the tank.

  • Complete the volume: Add the remaining volume of water to the spray tank while continuing to agitate to ensure a homogenous mixture.

  • Use immediately: Use the prepared solution promptly after mixing.

Protocol 2: Application of this compound for Fruit Thinning

Objective: To apply the prepared this compound solution to fruit trees at the appropriate developmental stage for thinning.

Materials:

  • Prepared this compound spray solution

  • Calibrated sprayer (e.g., backpack sprayer for individual branches, airblast sprayer for whole trees)

  • Calipers for measuring fruitlet diameter

  • Flagging tape to mark treated branches or trees

  • Control group (unsprayed trees or branches)

  • PPE as described in Protocol 3.1

Procedure:

  • Timing of Application: Monitor fruitlet development closely. Measure the diameter of several fruitlets from different parts of the tree to determine the average size. Initiate the application when the fruitlets reach the target diameter as per the experimental design (e.g., 10-12 mm).[5]

  • Weather Conditions: Apply the spray on a calm day to avoid drift. Optimal temperatures are generally between 70-75°F (21-24°C).[6] Avoid application when rain is forecast, as sufficient drying time is necessary for absorption.[6]

  • Spray Application:

    • For individual branch treatments, use a backpack sprayer to thoroughly wet the foliage and fruitlets of the target branch. Use a shield to prevent spray from drifting to adjacent, untreated branches.

    • For whole-tree treatments, use a calibrated sprayer to ensure uniform coverage of the entire canopy.

  • Control Group: Leave designated trees or branches unsprayed to serve as a control for evaluating the thinning effect.

  • Record Keeping: Document the date and time of application, weather conditions (temperature, wind speed), this compound concentration, and the developmental stage of the fruitlets.

Protocol 3: Data Collection and Analysis

Objective: To quantify the effect of this compound treatment on fruit set, fruit size, and return bloom.

Materials:

  • Data collection sheets or electronic device

  • Calipers

  • Fruit counter

Procedure:

  • Initial Fruit Set: Before application, count the number of flower clusters on selected limbs of both treated and control trees. After initial fruit drop (June drop), count the number of fruitlets on the same limbs.

  • Post-Treatment Fruit Drop: Approximately 7-10 days after this compound application, observe the initiation of fruit drop.[1] A second count of fruitlets can be conducted 2-3 weeks after application to assess the thinning effect.

  • Final Fruit Set: Before harvest, count the number of mature fruits on the marked limbs. Calculate the final fruit set as a percentage of the initial flower clusters.

  • Fruit Size and Quality: At harvest, collect a random sample of fruit from treated and control trees. Measure the diameter and weight of each fruit. Assess other quality parameters such as color and soluble solids content if relevant to the experiment.

  • Return Bloom: In the following spring, assess the bloom density on the treated and control trees to determine the effect of thinning on return bloom. This can be done by rating the bloom on a scale (e.g., 1-5) or by counting the number of flower clusters on representative limbs.

  • Data Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the data from treated and control groups to determine the significance of the this compound treatment.

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound application in fruit thinning experiments.

Experimental_Workflow A Monitor Fruitlet Development B Target Size Reached? (e.g., 10-12 mm) A->B B->A No C Check Weather Forecast (Temp: 70-75°F, No Rain) B->C Yes I No Application (Control) C->I J Favorable Weather? C->J D Prepare this compound Solution E Apply this compound Spray D->E F Assess Fruit Set (2-3 weeks post-application) E->F G Collect Harvest Data (Fruit Size, Yield) F->G H Assess Return Bloom (Following Season) G->H J->C No J->D Yes

Caption: Experimental workflow for this compound fruit thinning.

Putative_Signaling_Pathway cluster_fruitlet Fruitlet A This compound Application B Interference with Vascular Transport A->B C Reduced Nutrient/Hormone Supply B->C D Increased Ethylene Synthesis C->D E Induction of Abscission Zone Enzymes (e.g., cellulase, polygalacturonase) D->E F Fruit Abscission E->F

Caption: Putative signaling pathway for this compound-induced fruit abscission.

Safety and Environmental Considerations

This compound is an insecticide and requires careful handling to minimize risks to human health and the environment.

  • Human Health: this compound is a cholinesterase inhibitor.[10] Exposure can cause symptoms such as nausea, dizziness, and in high doses, more severe neurological effects.[10][11] Always wear appropriate PPE during mixing, application, and when re-entering treated areas.[9]

  • Bee Toxicity: this compound is highly toxic to bees.[1][3] Do not apply during bloom or when bees are actively foraging in the orchard.[12] Mow or remove flowering weeds in the orchard floor before application.[7]

  • Environmental Fate: this compound breaks down relatively quickly in the environment through microbial action and sunlight.[13] However, it can be toxic to some aquatic organisms and beneficial insects.[13][14] Follow all label instructions to prevent runoff and drift.

By following these detailed protocols and considering the provided data, researchers can effectively and safely utilize this compound in fruit thinning experiments to advance our understanding of fruit physiology and improve crop management practices.

References

Application Notes and Protocols for the Spectrophotometric Determination of Carbaryl in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and for domestic purposes. Accurate determination of its concentration in commercial formulations is crucial for quality control, ensuring efficacy, and regulatory compliance. Spectrophotometry offers a simple, cost-effective, and rapid alternative to chromatographic methods for the quantification of this compound.

This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of this compound in various formulations. The methods are based on colorimetric reactions that produce a quantifiable color change directly proportional to the this compound concentration.

Methods Overview

The spectrophotometric determination of this compound typically involves a two-step process:

  • Alkaline Hydrolysis: this compound is hydrolyzed in an alkaline medium to yield 1-naphthol and methylamine.

  • Chromogenic Reaction: The hydrolysis products, primarily 1-naphthol or methylamine, are reacted with a chromogenic agent to produce a colored compound. The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the initial this compound concentration.

This document details the following three methods:

  • Method A: p-Aminophenol Method: Based on the reaction of 1-naphthol with p-aminophenol.

  • Method B: Diazotized Sulphanilic Acid Method: Involves the coupling of 1-naphthol with diazotized sulphanilic acid to form an azo dye.

  • Method C: Methylamine-Carbon Disulfide-Nickel(II) Method: Utilizes the reaction of the methylamine hydrolysis product with carbon disulfide and nickel(II) ions.

Data Presentation

The following table summarizes the key quantitative parameters for the three described spectrophotometric methods for this compound determination.

ParameterMethod A: p-AminophenolMethod B: Diazotized Sulphanilic AcidMethod C: Methylamine-Carbon Disulfide-Nickel(II)
Principle Oxidative coupling of 1-naphthol with p-aminophenolAzo coupling of 1-naphthol with diazotized sulphanilic acidFormation of a nickel(II)-methyldithiocarbamate complex from methylamine
λmax 600 nm475 nm[1]380 nm[2]
Linearity Range 0.8 - 7.0 µg/mL0.01 - 0.1 ppm[1]2.01 - 60.3 µg/mL[2]
Molar Absorptivity Not specifiedNot specified2.66 x 10³ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Color of Complex Not specifiedp-(4-hydroxyl-1-naphtylaza)benzenesulphonic acid[1]Yellow
Stability of Color 1 - 7 minNot specified120 min[2]

Experimental Protocols

General Reagents and Equipment
  • Spectrophotometer (UV-Visible)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Fume hood

  • This compound standard (analytical grade)

  • Methanol (analytical grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled or deionized water

Method A: p-Aminophenol Method

This method is based on the oxidative coupling of 1-naphthol (from this compound hydrolysis) with p-aminophenol in an alkaline medium to form a colored species.

Reagents for Method A
  • Sodium Hydroxide (1 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.

  • p-Aminophenol (PAP) Solution (0.09% w/v): Dissolve 90 mg of p-aminophenol in 100 mL of distilled water. Prepare this solution fresh daily.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a few mL of methanol in a 100 mL volumetric flask. Dilute to the mark with methanol.

  • This compound Working Standard Solution (20 µg/mL): Dilute 20 mL of the stock solution to 100 mL with methanol in a volumetric flask.

Experimental Procedure
  • Sample Preparation:

    • Accurately weigh a quantity of the this compound formulation equivalent to 50 mg of this compound into a 100 mL beaker.

    • Add 50 mL of methanol and stir for 15 minutes to dissolve the active ingredient.

    • Transfer the solution to a 100 mL volumetric flask, dilute to the mark with methanol, and mix well.

    • Filter the solution through a suitable filter paper.

    • Dilute an appropriate aliquot of the filtrate with methanol to obtain a final concentration of approximately 20 µg/mL of this compound.

  • Color Development:

    • Pipette aliquots of the standard this compound solution (ranging from 1.0 to 12.5 mL of a 20 µg/mL solution) into a series of 25 mL volumetric flasks.

    • Into a separate 25 mL volumetric flask, pipette an aliquot of the diluted sample solution.

    • To each flask, add 1.5 mL of 1 M sodium hydroxide solution.

    • Allow the flasks to stand for 5 minutes for complete hydrolysis of this compound to 1-naphthol.

    • Add 1 mL of 0.09% p-aminophenol solution to each flask.

    • Dilute to the mark with distilled water and shake well.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solution between 1 and 7 minutes after adding the p-aminophenol solution.

    • Perform the measurement at 600 nm against a reagent blank prepared in the same manner but without the this compound standard or sample.

  • Calibration Curve and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of this compound in the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage of this compound in the original formulation.

Method B: Diazotized Sulphanilic Acid Method

This method involves the formation of a colored azo dye by coupling the 1-naphthol from this compound hydrolysis with diazotized sulphanilic acid in an alkaline medium.[1]

Reagents for Method B
  • Sodium Hydroxide (NaOH) Solution (e.g., 1 M): Prepare as in Method A.

  • Sulphanilic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulphanilic acid in 100 mL of distilled water. Gentle heating may be required.

  • Sodium Nitrite (NaNO₂) Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.

  • Hydrochloric Acid (HCl) Solution (e.g., 2 M): Prepare by diluting concentrated HCl.

  • Diazotized Sulphanilic Acid Reagent: Prepare fresh before use by mixing equal volumes of 0.5% sulphanilic acid solution, 0.5% sodium nitrite solution, and 2 M HCl in an ice bath. Allow the mixture to stand for 5-10 minutes before use.

  • This compound Standard Solutions: Prepare as in Method A.

Experimental Procedure
  • Sample Preparation:

    • Prepare the sample solution as described in Method A to obtain a final concentration within the linear range of the assay (e.g., 0.1 - 1.0 µg/mL).

  • Color Development:

    • Pipette aliquots of the standard this compound solutions and the diluted sample solution into separate volumetric flasks.

    • Add a sufficient amount of NaOH solution to each flask to ensure alkaline hydrolysis (e.g., 1 mL of 1 M NaOH).

    • Allow to stand for at least 5 minutes for complete hydrolysis.

    • Add a freshly prepared aliquot of the diazotized sulphanilic acid reagent to each flask.

    • Make up to the final volume with distilled water and mix well.

    • Allow the color to develop for a specified period (e.g., 10-15 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting azo dye at 475 nm against a reagent blank.[1]

  • Calibration Curve and Calculation:

    • Construct a calibration curve and calculate the this compound concentration in the sample as described in Method A.

Method C: Methylamine-Carbon Disulfide-Nickel(II) Method

This extractive spectrophotometric method is based on the alkaline hydrolysis of this compound to methylamine. The methylamine is then reacted with carbon disulfide and nickel(II) acetate to form a yellow, extractable nickel(II)-methyldithiocarbamate complex.[2]

Reagents for Method C
  • Sodium Hydroxide (NaOH) Solution (e.g., 0.2 M): Prepare by dissolving 0.8 g of NaOH in 100 mL of distilled water.

  • Carbon Disulfide (CS₂): Use analytical grade.

  • Nickel(II) Acetate Solution (e.g., 0.1 M): Dissolve the appropriate amount of nickel(II) acetate in distilled water.

  • Methyl Isobutyl Ketone (MIBK): For extraction.

  • This compound Standard Solutions: Prepare as in Method A, with final dilutions in a suitable solvent like acetonitrile.

Experimental Procedure
  • Sample Preparation:

    • Prepare the sample solution as described in Method A, using a suitable solvent like acetonitrile, to obtain a concentration within the linear range (e.g., 2 - 60 µg/mL).

  • Hydrolysis and Complex Formation:

    • Take a known aliquot of the standard or sample solution in a reaction vessel.

    • Add a specific volume of NaOH solution to induce hydrolysis. Microwave-assisted hydrolysis can be employed to accelerate this step.

    • After hydrolysis, add carbon disulfide and nickel(II) acetate solution to the reaction mixture containing the liberated methylamine.

  • Extraction:

    • Extract the resulting yellow nickel(II)-methyldithiocarbamate complex into a known volume of methyl isobutyl ketone (MIBK) by vigorous shaking.

    • Allow the layers to separate and collect the organic (MIBK) layer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the MIBK extract at 380 nm against a reagent blank prepared by the same procedure.[2]

  • Calibration Curve and Calculation:

    • Construct a calibration curve and determine the this compound concentration in the sample as described in the previous methods.

Visualization of Experimental Workflows

G cluster_A Method A: p-Aminophenol cluster_B Method B: Diazotized Sulphanilic Acid cluster_C Method C: Methylamine-CS2-Ni(II) A_Start Sample/Standard (this compound in Methanol) A_Hydrolysis Add 1M NaOH (5 min hydrolysis) A_Start->A_Hydrolysis A_Coupling Add 0.09% p-Aminophenol A_Hydrolysis->A_Coupling A_Dilution Dilute to Volume (with Water) A_Coupling->A_Dilution A_Measure Measure Absorbance at 600 nm A_Dilution->A_Measure B_Start Sample/Standard (this compound Solution) B_Hydrolysis Add NaOH (for hydrolysis) B_Start->B_Hydrolysis B_Coupling Add Diazotized Sulphanilic Acid B_Hydrolysis->B_Coupling B_Development Color Development B_Coupling->B_Development B_Measure Measure Absorbance at 475 nm B_Development->B_Measure C_Start Sample/Standard (this compound in Acetonitrile) C_Hydrolysis Alkaline Hydrolysis (e.g., Microwave-assisted) C_Start->C_Hydrolysis C_Complexation Add CS2 and Ni(II) Acetate C_Hydrolysis->C_Complexation C_Extraction Extract with MIBK C_Complexation->C_Extraction C_Measure Measure Absorbance of Organic Layer at 380 nm C_Extraction->C_Measure

Figure 1. Experimental workflows for the spectrophotometric determination of this compound.

G cluster_Azo Azo Dye Formation Methods cluster_DTC Dithiocarbamate Complex Formation This compound This compound Hydrolysis Alkaline Hydrolysis (NaOH) This compound->Hydrolysis Naphthol 1-Naphthol Hydrolysis->Naphthol Methylamine Methylamine Hydrolysis->Methylamine pAP p-Aminophenol Naphthol->pAP Coupling DSA Diazotized Sulphanilic Acid Naphthol->DSA Coupling CS2_Ni CS2 + Ni(II) Acetate Methylamine->CS2_Ni Reaction AzoDye Colored Azo Dye pAP->AzoDye DSA->AzoDye DTC_Complex Yellow Ni(II)-Dithiocarbamate Complex CS2_Ni->DTC_Complex

Figure 2. Signaling pathways for the spectrophotometric determination of this compound.

References

Capillary electrophoresis for Carbaryl analysis in commercial products

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Determination of Carbaryl in Commercial Products using Capillary Electrophoresis

Introduction

This compound (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and in commercial topical formulations to control parasites on pets and livestock.[1][2] Due to its potential toxicity, which includes the inhibition of the enzyme acetylcholinesterase, regulatory bodies have established maximum residue limits (MRLs) for this compound in various commodities.[3][4] Consequently, the development of reliable, rapid, and efficient analytical methods for the quality control of commercial products and for monitoring its residues is crucial.[1][5]

Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional chromatographic methods like HPLC for pesticide analysis.[1][3] CE offers several advantages, including high separation efficiency, short analysis times, low consumption of reagents and samples, and operational simplicity, positioning it as a "green" analytical technique.[1][3] This application note details two primary protocols for this compound analysis using different modes of capillary electrophoresis: an indirect method using Capillary Zone Electrophoresis (CZE) and a direct method using Micellar Electrokinetic Chromatography (MEKC).

Principle of Analysis

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, separating analytes based on their charge-to-size ratio. Since this compound is a neutral, non-ionizable molecule, it cannot be directly analyzed by CZE.[1] To overcome this, an indirect method is employed where this compound is quantitatively hydrolyzed under alkaline conditions (using NaOH) to form 1-naphthol.[1][6] This resulting 1-naphthol is an ionizable compound that can be easily separated and quantified by CZE.[1]

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes.[2] This is achieved by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[2][7] The surfactant monomers assemble into micelles, which create a pseudo-stationary phase. Neutral analytes like this compound partition between the hydrophobic interior of the micelles and the surrounding aqueous buffer, and this differential partitioning allows for their separation.[2]

Application 1: Indirect Analysis of this compound by Capillary Zone Electrophoresis (CZE)

This protocol describes the indirect determination of this compound in commercial topical formulations (e.g., powders, gels) by CZE after alkaline hydrolysis to 1-naphthol.[1][6]

Experimental Protocol

1. Reagents and Materials

  • This compound and 1-naphthol standards (Sigma-Aldrich)

  • Sodium hydroxide (NaOH), Sodium borate (Borax), Hydrochloric acid (HCl), Methanol (Analytical Grade)

  • Ultrapure water

  • Bare fused-silica capillary (e.g., 60 cm total length, 50 µm I.D.)

  • Syringe filters (0.22 µm PVDF)

2. Standard and Sample Preparation

  • Background Electrolyte (BGE): Prepare a 10 mmol L⁻¹ sodium borate buffer (pH 9.3) by dissolving the appropriate amount of borax in ultrapure water. Prepare fresh daily.[1]

  • Standard Stock Solution: Prepare a 500 mg L⁻¹ stock solution of this compound by dissolving the standard in methanol. Store refrigerated at 4°C.[1] Prepare working standards of 1-naphthol by diluting a stock solution in ultrapure water to concentrations corresponding to a this compound range of 0.25 to 70 mg L⁻¹.[1]

  • Sample Preparation and Hydrolysis:

    • Accurately weigh a portion of the commercial product sample.

    • Extract this compound using a suitable solvent (e.g., methanol) with sonication.

    • Dilute the extract with ultrapure water to a concentration within the linear range of the method.

    • Induce alkaline hydrolysis by adding a defined concentration of NaOH solution (e.g., final concentration of 4-6 mmol L⁻¹) to an aliquot of the diluted sample extract.[1]

    • Allow the hydrolysis reaction to proceed for at least 5 minutes to ensure quantitative conversion of this compound to 1-naphthol.[1]

    • Filter the final solution through a 0.22 µm syringe filter before injection into the CE system.[1]

3. CE System and Conditions

  • Capillary Conditioning (First use of the day):

    • Flush with methanol (10 min).[1]

    • Flush with 1 mol L⁻¹ HCl (10 min).[1]

    • Flush with ultrapure water (5 min).[1]

    • Flush with 0.1 mol L⁻¹ NaOH (10 min).[1]

    • Flush with ultrapure water (5 min).[1]

    • Flush with BGE (10 min).[1]

  • Between Runs: Perform a short flush (1 min) with the BGE to ensure the capillary is clean.[1]

  • Separation Conditions:

    • Separation Voltage: +25 kV[1]

    • Capillary Temperature: 25 °C[1]

    • Injection: Hydrodynamic injection (50 mbar for 5 s).[1]

    • Detection: UV spectrophotometric detection at 214 nm.[1]

Quantitative Data Summary

The CZE method provides a reliable and accurate quantification of this compound.[1][6]

Analytical ParameterResultReference
Migration Time~2.9 min[1]
Linearity Range0.25 - 70 mg L⁻¹[1][6]
Correlation Coefficient (R²)> 0.999[1][6]
Limit of Detection (LOD)0.08 mg L⁻¹[1][6]
Limit of Quantitation (LOQ)0.25 mg L⁻¹[1][6]
Accuracy (Recovery %)80 - 115%[1][6]

Application 2: Direct Analysis of this compound by Micellar Electrokinetic Chromatography (MEKC)

This protocol allows for the direct separation and determination of this compound without prior hydrolysis, alongside other pesticides if needed.[7]

Experimental Protocol

1. Reagents and Materials

  • This compound standard (Sigma-Aldrich)

  • Sodium borate (Borax), Sodium dodecyl sulfate (SDS), Methanol (Analytical Grade)

  • Ultrapure water

  • Fused-silica capillary

2. Standard and Sample Preparation

  • Background Electrolyte (BGE): Prepare a solution containing 20 mmol L⁻¹ borate and 50 mmol L⁻¹ SDS. Adjust pH to 9.2 and add 10% (v/v) methanol as an organic modifier.[7]

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the BGE to fall within the desired concentration range (e.g., 30-200 mg L⁻¹).[7]

  • Sample Preparation:

    • Extract this compound from the commercial product using a suitable solvent (e.g., methanol).

    • Dilute the extract with the BGE to a concentration within the linear range.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

3. CE System and Conditions

  • Capillary Conditioning: Follow a similar conditioning procedure as described for the CZE method to ensure a clean and activated capillary surface.

  • Separation Conditions:

    • Separation Voltage: +25 kV[7]

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV spectrophotometric detection at 225 nm.[7]

Quantitative Data Summary

The MEKC method is suitable for the direct analysis of this compound in various samples.[7]

Analytical ParameterResultReference
Linearity Range30 - 200 mg L⁻¹[7]
Recovery %93.4 - 101.3%[7]
Precision (RSD of Peak Area)2.59%[7]

Visualized Workflows and Methodologies

The following diagrams illustrate the experimental workflow and logical steps for this compound analysis by capillary electrophoresis.

G cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Commercial Product Sample Extract Solvent Extraction (e.g., Methanol) Sample->Extract Dilute Dilution with Water or BGE Extract->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Hydrodynamic Injection Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Process Peak Integration & Quantification Detect->Process Report Generate Report Process->Report

Caption: General experimental workflow for this compound analysis.

G cluster_method Indirect CZE Analysis Logic This compound This compound in Sample (Neutral Molecule) Hydrolysis Alkaline Hydrolysis (NaOH, >5 min) This compound->Hydrolysis Step 1 Naphthol 1-Naphthol (Anionic at pH 9.3) Hydrolysis->Naphthol Step 2: Conversion CZE CZE Separation (Borate Buffer, 25 kV) Naphthol->CZE Step 3 Quantify Quantification (UV at 214 nm) CZE->Quantify Step 4: Measurement

Caption: Key logical steps of the indirect CZE method.

References

Application Notes and Protocols for Solid-Phase Extraction of Carbaryl from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of Carbaryl from various environmental matrices. The methodologies outlined are based on established and validated analytical procedures to ensure reliable and reproducible results for the quantification of this widely used carbamate insecticide.

Overview

This compound (1-naphthyl methylcarbamate) is a broad-spectrum insecticide used extensively in agriculture and residential settings. Its potential for environmental contamination of water sources, soil, and food products necessitates sensitive and efficient analytical methods for monitoring its presence. Solid-phase extraction has emerged as a robust and widely adopted technique for the cleanup and preconcentration of this compound from complex environmental samples prior to chromatographic analysis. This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved analytical sensitivity.

This application note details the use of various SPE sorbents, including C18, C8, and carbon-based materials, for the extraction of this compound. The subsequent protocols provide step-by-step instructions for sample preparation, SPE manifold operation, and eluate processing for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for the determination of this compound in various environmental samples. These data are compiled from a range of application notes and scientific publications to facilitate methodological comparison.

Table 1: SPE Performance for this compound in Water Samples

SPE SorbentElution SolventAnalytical MethodRecovery (%)LODLOQReference
C1875% Methanol in WaterLC/MS/MS>85%-0.03 µg/L[1]
C18AcetonitrileHPLC-UV---[2]
C18-HPLC-FLD-<0.01 ng on column-[3]
C8--80-100%--[4]
Carbon-basedMethylene chloride: Methanol (80:20)HPLC-UV97 ± 3.5%--[5]
Fe3O4 Magnetic Nanoparticles (SDS modified)-Spectrofluorimetry84.5-91.9%2.1 µg/L6.9 µg/L[6]
A100 Al-based MOFsEthyl acetateUPLC-TMS≥91%0.01 mg/L0.03 mg/L[7][8]

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not specified

Table 2: SPE Performance for this compound in Soil and Other Samples

Sample MatrixSPE Sorbent/Extraction MethodAnalytical MethodRecovery (%)LODLOQReference
SoilFlorisil Sep-PakHPLC-FLD---[9]
SoilC18RP-HPLC-UV80.53-82.06%--[10]
SoilSonication-assisted extractionHPLC-FLD82-99%1.6-3.7 µg/kg10 µg/kg[11]
Buffalo MeatSolid-phase extraction (unspecified)HPLC-PDA98.5%0.015 µg/g0.03 µg/g[12]
Food Samples (various)Magnetic COF (TpPa-NH2)@Fe3O4Fluorescence Spectrophotometry96.0–107.4%0.012 µg/kg-[13]

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not specified

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water and soil samples.

SPE Protocol for this compound in Water Samples (using C18 Cartridges)

This protocol is a generalized procedure based on common practices for the extraction of this compound from surface and groundwater.[1][2]

Materials:

  • SPE Cartridges: C18, 500 mg, 3 mL or 1 g, 6 mL

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, Type I

  • SPE Vacuum Manifold

  • Collection Vials

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 cartridge.

    • Follow with 10 mL of Type I deionized water.

    • Crucially, do not allow the cartridge to go dry at any stage during conditioning and sample loading.

  • Sample Loading:

    • Measure an appropriate volume of the water sample (e.g., 25 mL to 1000 mL, depending on the expected concentration and method sensitivity).[1][2]

    • Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 5 mL of 25% methanol in water to remove interfering substances. Discard the eluate.[1]

    • Further wash with 5 mL of 50% methanol in water. Discard the eluate.[1]

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained this compound with 5 mL of 75% methanol in water.[1] Alternatively, 2 mL of acetonitrile can be used for elution.[2]

    • Collect the eluate.

  • Post-Elution and Analysis:

    • The collected eluate can be adjusted to a final volume (e.g., 10 mL with Type I water) if necessary for standardization.[1]

    • If the sample appears cloudy, filter it through a 0.45 µm syringe filter.

    • The sample is now ready for analysis by LC/MS/MS or HPLC.

SPE Protocol for this compound in Soil Samples

This protocol involves an initial solvent extraction followed by a cleanup step using an SPE cartridge.[9][10]

Materials:

  • Extraction Solvent: Acetone/water/phosphoric acid mixture or Acetonitrile.[9][10]

  • Dichloromethane, HPLC grade

  • SPE Cartridges: Florisil or C18

  • Sodium Sulfate, anhydrous

  • Rotary Evaporator or Nitrogen Evaporator

  • Centrifuge and tubes

  • Shaker

Procedure:

  • Solvent Extraction:

    • Weigh 5 g of the soil sample into a centrifuge tube or extraction bottle.[10]

    • Add 10 mL of acetonitrile and shake for 2 hours.[10] Alternatively, use an acetone/water/phosphoric acid mixture and shake for approximately 10 minutes.[9]

    • Centrifuge the sample and filter the supernatant.

    • For the acetone/water/phosphoric acid extraction, partition the filtrate with dichloromethane.[9]

  • SPE Cleanup (using Florisil):

    • Evaporate the solvent from the extraction step to a smaller volume (e.g., 5 mL).[9]

    • Add the concentrated extract to a Florisil Sep-Pak cartridge.

    • Rinse the cartridge with an additional 15 mL of dichloromethane.

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) to a final volume for analysis.

  • Analysis:

    • The sample is now ready for analysis by HPLC with fluorescence detection or another suitable method.[9]

Visualized Workflow

The following diagram illustrates the general workflow for the solid-phase extraction and analysis of this compound from environmental samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, etc.) Pretreatment Pre-treatment (Filtration, pH adjustment, Solvent Extraction for Soil) SampleCollection->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., 25-50% Methanol) Loading->Washing Elution 4. Elution (e.g., 75% Methanol, Acetonitrile) Washing->Elution PostElution Post-Elution (Volume adjustment, Filtration) Elution->PostElution Analysis Instrumental Analysis (HPLC, LC-MS/MS) PostElution->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Workflow for this compound analysis using SPE.

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the isolation and preconcentration of this compound from a variety of environmental matrices. The choice of SPE sorbent and elution solvent can be tailored to the specific sample type and analytical instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement robust methods for the monitoring of this compound in the environment. It is recommended to perform method validation, including recovery studies and the determination of detection and quantification limits, for each specific sample matrix and analytical setup.

References

Application Notes and Protocols for Rapid Carbaryl Screening using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum N-methylcarbamate insecticide, has been extensively used in agriculture to protect a wide variety of crops. However, its potential risks to human health and the environment necessitate rapid and reliable methods for its detection. Immunoassay techniques offer a powerful solution for the rapid screening of this compound residues in various matrices, providing high sensitivity, specificity, and throughput. These methods are based on the specific binding interaction between an antibody and this compound. This document provides detailed application notes and protocols for the rapid screening of this compound using competitive immunoassay techniques, particularly Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA).

Principle of Competitive Immunoassay for this compound Detection

Competitive immunoassays are the most common format for detecting small molecules like this compound. In this format, free this compound in the sample competes with a labeled or immobilized this compound analog (hapten-protein conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less binding of the labeled analog and thus a weaker signal.

Immunoassay Techniques for this compound Screening

Several immunoassay formats have been developed for the rapid detection of this compound. The most prominent ones include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is a laboratory workhorse for quantitative analysis. In a competitive ELISA for this compound, microtiter plates are coated with either anti-Carbaryl antibodies or a this compound-protein conjugate. The sample is incubated in the wells along with a known amount of enzyme-labeled this compound or enzyme-labeled anti-Carbaryl antibody. After a washing step, a substrate is added, and the resulting color development is measured using a plate reader. The intensity of the color is inversely related to the this compound concentration in the sample.

  • Lateral Flow Immunoassay (LFIA): LFIA, also known as strip tests, are rapid, single-use devices ideal for on-site screening. A typical competitive LFIA for this compound consists of a sample pad, a conjugate pad containing gold nanoparticle-labeled anti-Carbaryl antibodies, a nitrocellulose membrane with a test line (T-line) coated with a this compound-protein conjugate and a control line (C-line) coated with a secondary antibody. When the sample is applied, it migrates along the strip. If this compound is present, it binds to the gold-labeled antibodies, preventing them from binding to the T-line. Therefore, a weaker or absent T-line indicates a positive result. The C-line should always appear, confirming the strip is working correctly.

Quantitative Data Summary

The following table summarizes the performance of various immunoassay-based methods for this compound detection reported in the literature.

Immunoassay TechniqueSample MatrixLimit of Detection (LOD)Dynamic RangeAssay TimeReference
Monoclonal Antibody-based ELISAFruits and VegetablesNot Specified31.6 - 364.0 ng/L> 2 hours[1]
VHH-based ELISACereals (Rice, Maize, Wheat)36 - 72 ng/g0.8 - 38 ng/mL> 2 hours[2][3]
Competitive ELISAAgricultural ProductsNot SpecifiedNot Specified> 2 hours[4]
Enhanced Chemiluminescence ELISAFood Samples0.2 µg/kgNot Specified> 2 hours[5]
Gold-based Lateral Flow AssayAgricultural Products100 µg/L (visual)Qualitative< 10 minutes[6]
HRP-based Lateral Flow AssayAgricultural Products10 µg/L (visual)Qualitative< 10 minutes[6]

Experimental Protocols

Detailed Protocol for Competitive ELISA for this compound Detection

This protocol describes a direct competitive ELISA for the quantitative determination of this compound in food samples.

1. Materials and Reagents:

  • 96-well microtiter plates

  • This compound standard solutions

  • Anti-Carbaryl antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Sample Extraction Solvent (e.g., methanol)

  • Microplate reader

2. Procedure:

  • Plate Coating:

    • Dilute the anti-Carbaryl antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and extracted samples.

    • Add 50 µL of the standard or sample solution to the corresponding wells.

    • Add 50 µL of this compound-HRP conjugate (at a pre-optimized dilution) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of sample or standard / Absorbance of zero standard)] x 100

    • Plot a standard curve of % Inhibition versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their % Inhibition values on the standard curve.

Visualizations

Signaling Pathway of Competitive Immunoassay

Competitive_Immunoassay cluster_reagents Reagents This compound This compound (Analyte) Complex1 Antibody-Carbaryl Complex This compound->Complex1 Binds Ab Anti-Carbaryl Antibody Ab->Complex1 Complex2 Antibody-Labeled this compound Complex (Signal) Ab->Complex2 Labeled_this compound Labeled this compound (Competitor) Labeled_this compound->Complex2 Binds

Caption: Competitive binding principle in a this compound immunoassay.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection Coating 1. Antibody Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Add_Sample 5. Add Sample/Standard Washing2->Add_Sample Add_Conjugate 6. Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubation 7. Incubation Add_Conjugate->Incubation Washing3 8. Washing Incubation->Washing3 Add_Substrate 9. Add Substrate Washing3->Add_Substrate Incubation_Dark 10. Incubation (Dark) Add_Substrate->Incubation_Dark Add_Stop 11. Add Stop Solution Incubation_Dark->Add_Stop Read_Absorbance 12. Read Absorbance Add_Stop->Read_Absorbance

References

Troubleshooting & Optimization

Overcoming matrix effects in Carbaryl analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Carbaryl in complex samples, with a focus on overcoming matrix effects.

Troubleshooting Guide

Problem: Poor recovery of this compound during sample preparation.

Possible Causes & Solutions:

  • Inadequate Extraction Efficiency: The chosen solvent may not be optimal for extracting this compound from the sample matrix.

    • Solution: For food and environmental samples, acetonitrile is a commonly used and effective extraction solvent, particularly within a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2][3][4] Ensure the sample is thoroughly homogenized with the solvent. For aqueous samples, solid-phase extraction (SPE) can be employed to concentrate the analyte.[5][6][7]

  • Analyte Degradation: this compound can be susceptible to degradation, especially under certain pH conditions.

    • Solution: this compound is known to hydrolyze under alkaline conditions.[8] It is advisable to work with buffered solutions or adjust the sample pH to be neutral or slightly acidic during extraction to minimize degradation.[8]

  • Strong Analyte-Matrix Interactions: this compound may bind strongly to components within the sample matrix, hindering its extraction.

    • Solution: The addition of salts, as in the QuEChERS method, helps to partition the analyte into the organic solvent.[3][4] For complex matrices like soil, a preliminary sieving step can help to create a more homogenous sample for extraction.[1]

Problem: Inconsistent or irreproducible analytical results.

Possible Causes & Solutions:

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[9][10][11]

    • Solution 1: Enhanced Sample Cleanup: Implement a more rigorous cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 is effective at removing interfering compounds.[3][4]

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[9][11] This helps to compensate for systematic matrix effects.

    • Solution 3: Use of Internal Standards: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be similarly affected by the matrix components.[12]

  • Instrument Contamination: Buildup of matrix components in the analytical system, particularly the LC column and MS source, can lead to carryover and inconsistent results.

    • Solution: Implement a robust column washing procedure between injections. Regular cleaning of the mass spectrometer's ion source is also crucial when analyzing complex samples.

Problem: High background or interfering peaks in the chromatogram.

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: Co-eluting matrix components can produce interfering signals.

    • Solution: Optimize the d-SPE cleanup step by testing different sorbents or combinations of sorbents. For example, graphitized carbon black (GCB) can be effective for removing pigments, but it may also retain planar pesticides like this compound, so its use should be carefully evaluated.[2]

  • Non-Specific Detection: The analytical method may not be selective enough for this compound in the given matrix.

    • Solution: Utilize tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for highly selective and sensitive detection of this compound.[9][10] This technique significantly reduces interferences from other compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[9][10] This can lead to either signal suppression (a lower response) or signal enhancement (a higher response) compared to the analysis of a pure standard.[9][10][11] Consequently, matrix effects can cause inaccurate quantification of this compound, leading to either underestimation or overestimation of its concentration in the sample.[11][13]

Q2: What is the QuEChERS method and why is it recommended for this compound analysis in food samples?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3][4] It is highly effective for multi-residue pesticide analysis, including this compound, in a wide variety of food matrices.[2][14] Its advantages include high recovery rates, simplicity, speed, and reduced solvent consumption compared to traditional methods.[3]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (that has undergone the full sample preparation procedure).[11] A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect can be quantified as a percentage, with values below 20% often considered low, between 20% and 50% as medium, and above 50% as high.[11]

Q4: When should I use matrix-matched calibration versus an internal standard?

A4: Matrix-matched calibration is a good approach when a representative blank matrix is readily available and the matrix effects are consistent across different samples of the same type.[9][11] However, finding a truly "blank" matrix can be challenging. An internal standard, particularly a stable isotope-labeled version of this compound, is often the preferred method for correction as it can account for variations in matrix effects between individual samples and also correct for variations during the sample preparation and injection process.[12]

Q5: Are there alternative analytical techniques to LC-MS/MS for this compound analysis?

A5: Yes, other techniques can be used for this compound analysis. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is a common alternative.[5][6][8] However, these methods may require post-column derivatization to achieve sufficient sensitivity and can be more susceptible to interferences from complex matrices.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it may require derivatization of this compound to improve its volatility and thermal stability.[15]

Quantitative Data Summary

Table 1: Recovery of this compound using Different Sample Preparation Techniques

Sample MatrixSample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Rat FecesQuEChERS97.91.1[1]
Indonesian CoffeeQuEChERS>90<20[2]
Pond and Well WaterSolid-Phase Extraction (C8)80-100Not Reported[7]
Food and WaterDispersive Solid-Phase Microextraction (DSPME)Optimal recovery at pH 50.8-1.9[16]
PeachExcitation-Emission Fluorescence with ATLD110.4<2.1[17]
SoilExcitation-Emission Fluorescence with ATLDNot specified, but method deemed accurateNot Reported[17]
SewageExcitation-Emission Fluorescence with ATLDNot specified, but method deemed accurateNot Reported[17]

Table 2: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for this compound

Analytical MethodSample MatrixMDL / LOQReference
On-line SPE HPLC-UVTap and Environmental WaterMDL: ≤ 0.062 µg/L[5]
LC with Fluorescence DetectorRat FecesLOD: 27.7 µg/kg, LOQ: 92.3 µg/kg[1]
UHPLC-QqQ-MS/MSIndonesian CoffeeLOQ: 0.001 mg/kg[2]
UPLC-TMS after DSPMEFood and WaterLOD: 0.01 mg/L, LOQ: 0.03 mg/L[16]
Capillary Zone ElectrophoresisCommercial Topical FormulationsLOD: 0.08 mg/L, LOQ: 0.25 mg/L[18]

Experimental Protocols

1. QuEChERS Method for this compound in Coffee Beans

This protocol is adapted from a study on Indonesian coffee.[2]

  • Sample Homogenization: Mill the coffee beans to a fine powder. Ensure the temperature does not increase during grinding.

  • Hydration: Weigh 5 g of the milled sample into a 50 mL centrifuge tube. Add 10 mL of cold water and let it sit for approximately 15 minutes to hydrate the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Take the supernatant for analysis by LC-MS/MS.

2. Solid-Phase Extraction (SPE) for this compound in Water Samples

This is a general protocol based on common SPE procedures for water analysis.[5][6][19]

  • Column Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it. Do not let the column run dry.

  • Sample Loading: Measure a specific volume of the water sample (e.g., 25 mL) and pass it through the conditioned SPE cartridge at a slow, steady flow rate (e.g., ~1 drop/sec).

  • Washing: Wash the cartridge with a small volume of a weak solvent mixture (e.g., 5 mL of 25% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the retained this compound with a stronger solvent (e.g., 5 mL of 75% methanol in water) into a collection tube.

  • Reconstitution: If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Milling) Hydration Hydration (Add Water) Homogenization->Hydration Extraction Extraction (Acetonitrile + Salts) Hydration->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (Supernatant + Sorbent) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis Final Extract

Caption: Workflow for this compound analysis using the QuEChERS method.

Troubleshooting_Matrix_Effects Start Inconsistent/ Irreproducible Results CheckMatrixEffects Assess Matrix Effects (Post-extraction spike vs. Solvent std.) Start->CheckMatrixEffects NoSignificantEffect Low Matrix Effect (<20%) CheckMatrixEffects->NoSignificantEffect No SignificantEffect Significant Matrix Effect (>20%) CheckMatrixEffects->SignificantEffect Yes Proceed Proceed with Quantitation NoSignificantEffect->Proceed ImproveCleanup Improve Sample Cleanup (e.g., optimize d-SPE sorbent) SignificantEffect->ImproveCleanup MatrixMatchedCal Use Matrix-Matched Calibration SignificantEffect->MatrixMatchedCal InternalStandard Use Stable Isotope-Labeled Internal Standard SignificantEffect->InternalStandard Reevaluate Re-evaluate Matrix Effects ImproveCleanup->Reevaluate MatrixMatchedCal->Proceed InternalStandard->Proceed Reevaluate->SignificantEffect Still Significant Reevaluate->Proceed Effect Mitigated

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Stabilizing Carbaryl in Alkaline Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing the insecticide Carbaryl in alkaline solutions for experimental purposes. This compound is known to undergo rapid hydrolysis at a pH above 7.0, which can significantly impact experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate its degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing efficacy in my alkaline experimental buffer?

A1: this compound is susceptible to alkaline hydrolysis, a chemical reaction where the molecule is broken down by hydroxide ions (OH-). This degradation process accelerates as the pH increases, leading to a loss of the active this compound compound. The primary degradation product of this compound hydrolysis is 1-naphthol.

Q2: What is the half-life of this compound in solutions with different pH values?

A2: The stability of this compound is highly dependent on the pH of the solution. The table below summarizes the approximate half-life of this compound at various pH levels. As you can see, the degradation is significantly faster in alkaline conditions.

pHApproximate Half-life
51600 days
712.1 days
93.2 hours

Q3: How can I stabilize my this compound solution for experiments requiring an alkaline pH?

A3: There are two primary strategies to enhance the stability of this compound in alkaline solutions:

  • Inclusion Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can protect it from hydrolysis.

  • Use of Aprotic Solvents: Dissolving this compound in an aprotic solvent, such as dimethyl sulfoxide (DMSO), before introducing it to your aqueous alkaline solution can slow down the degradation process.

Q4: Will the degradation product, 1-naphthol, interfere with my experiment?

A4: It is possible. 1-naphthol, the main product of this compound hydrolysis, has been shown to exhibit biological activity, including the inhibition of acetylcholinesterase, the same target as this compound.[1][2][3][4] Therefore, it is crucial to minimize this compound degradation to ensure that the observed effects are from the parent compound and not its degradation products. 1-Naphthol is also used in the manufacturing of various dyes and pharmaceuticals and has applications in analytical chemistry.[5][6]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in alkaline buffer (pH 8-10).

Solution 1: Inclusion Complexation with β-Cyclodextrin

This method involves forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a β-cyclodextrin molecule. This complex physically protects this compound from hydroxide ions in the solution, thereby slowing down hydrolysis.[7][8] Studies have shown that complexation with cyclodextrins can enhance the stability of various drugs in aqueous solutions.[8][9]

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is a common method for preparing cyclodextrin inclusion complexes.[10][11]

Materials:

  • This compound (analytical grade)

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Dissolve β-Cyclodextrin: In a beaker, dissolve β-cyclodextrin in deionized water with stirring at 50-60°C to create a saturated solution.

  • Dissolve this compound: In a separate beaker, dissolve this compound in a minimal amount of ethanol.

  • Mix Solutions: Slowly add the this compound solution to the heated β-cyclodextrin solution while continuously stirring.

  • Cool and Precipitate: Continue stirring for 1-2 hours, then slowly cool the mixture to room temperature, followed by further cooling in an ice bath for at least 30 minutes to promote precipitation of the inclusion complex.

  • Isolate the Complex: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material. Dry the complex in an oven at 50-60°C until a constant weight is achieved.

  • Store: Store the dried this compound-β-cyclodextrin complex in a desiccator at room temperature.

Solution 2: Using Aprotic Solvents

Aprotic solvents, which do not have O-H or N-H bonds, can slow down the hydrolysis of this compound by reducing the availability of protons for the reaction. Dimethyl sulfoxide (DMSO) is a commonly used aprotic solvent in biological experiments.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Vortex mixer

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Dissolve: Vortex the mixture until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Application: For your experiment, dilute the DMSO stock solution directly into your alkaline aqueous buffer immediately before use. It is crucial to minimize the time the this compound is in the aqueous alkaline environment. The final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) to avoid solvent effects on your biological system.

Issue 2: Verifying the stability of the prepared this compound solution.

Solution: Analytical Quantification of this compound

To confirm the stability of your prepared this compound solution over the course of your experiment, it is recommended to quantify the concentration of this compound and its primary degradation product, 1-naphthol, at different time points.

Experimental Protocol: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and 1-naphthol.[12][13][14][15][16]

Instrumentation and Conditions:

  • HPLC System: With a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), buffered to a slightly acidic pH (e.g., pH 3 with phosphoric acid) to ensure good peak shape and prevent on-column degradation.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 280 nm.

    • Fluorescence: Excitation at 225 nm and emission at 333 nm for higher sensitivity and selectivity.[12][16]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of this compound and 1-naphthol of known concentrations in the mobile phase.

  • Sample Preparation: At designated time points during your experiment, take an aliquot of your experimental solution. Dilute the sample with the mobile phase to a concentration within the range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area versus the concentration for both this compound and 1-naphthol. Use the standard curve to determine the concentration of each compound in your experimental samples at each time point.

Alternative Method: UV-Vis Spectrophotometry

For a simpler, though less specific, analysis, UV-Vis spectrophotometry can be used to monitor the degradation of this compound.[17][18][19][20][21] this compound has a maximum absorbance at approximately 280 nm. As it hydrolyzes to 1-naphthol, the absorbance at this wavelength will decrease.

Data Presentation

Table 1: Hydrolysis Rate of this compound at Different pH Values

pHHalf-life (t½)Rate Constant (k) (calculated)
5.0~1600 days~4.9 x 10⁻⁹ s⁻¹
7.0~12.1 days~6.6 x 10⁻⁷ s⁻¹
8.0~2.5 days~3.2 x 10⁻⁶ s⁻¹
9.0~3.2 hours~6.0 x 10⁻⁵ s⁻¹
10.0-11.0< 1.5 hours> 1.3 x 10⁻⁴ s⁻¹

Note: Half-life data is compiled from various sources and should be considered approximate. The rate constant (k) is calculated using the formula k = 0.693 / t½.

Visualizations

Carbaryl_Hydrolysis cluster_products Hydrolysis Products This compound This compound (C12H11NO2) TransitionState Transition State This compound->TransitionState OH⁻ (Alkaline Conditions) Naphthol 1-Naphthol (C10H8O) TransitionState->Naphthol Methylamine Methylamine (CH5N) TransitionState->Methylamine CO2 Carbon Dioxide (CO2) TransitionState->CO2 Products Products

Caption: Alkaline hydrolysis pathway of this compound.

Stabilization_Workflow cluster_prep Preparation of Stabilized this compound cluster_exp Experimental Use and Analysis Start Start with pure this compound Decision Choose Stabilization Method Start->Decision Cyclodextrin Inclusion Complexation with β-Cyclodextrin Decision->Cyclodextrin Method 1 AproticSolvent Dissolution in Aprotic Solvent (e.g., DMSO) Decision->AproticSolvent Method 2 EndPrep Stabilized this compound Solution Cyclodextrin->EndPrep AproticSolvent->EndPrep Experiment Introduce to Alkaline Experimental System EndPrep->Experiment Sampling Collect Samples at Time Points Experiment->Sampling Analysis Analyze by HPLC or UV-Vis Spectrophotometry Sampling->Analysis Results Determine this compound and 1-Naphthol Concentrations Analysis->Results Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Naphthol 1-Naphthol (Degradation Product) Naphthol->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Effect Cholinergic Effect Postsynaptic->Effect

References

Technical Support Center: Enhancing Carbaryl Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the solubility of Carbaryl in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for increasing the aqueous solubility of this compound?

A1: this compound is known for its low water solubility. Several effective methods can be employed to enhance its dissolution in aqueous media, including:

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase this compound's solubility.

  • pH Adjustment: Maintaining an optimal pH is crucial for both solubility and stability, as this compound degrades in alkaline conditions.

  • Micellar Solubilization: Utilizing surfactants to form micelles that encapsulate this compound can improve its solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanoemulsion Formulation: Creating oil-in-water nanoemulsions can effectively solubilize this compound.

  • Co-solvent Systems: The addition of water-miscible organic solvents can increase the solvent capacity for this compound.

Q2: How much can I expect the solubility of this compound to increase with cyclodextrins?

A2: The extent of solubility enhancement depends on the type and concentration of the cyclodextrin used. Studies have shown that modified cyclodextrins are particularly effective. For instance, the use of methyl-β-cyclodextrin (M-β-CD) at a concentration of 100 mM has been reported to increase the aqueous solubility of this compound by as much as 18.4-fold.[1][2] The formation of a 1:1 inclusion complex is the typical mechanism for this enhancement.[1]

Q3: What is the optimal pH for maintaining this compound in an aqueous solution?

A3: this compound is most stable in acidic to neutral conditions (pH 4-7).[3] In alkaline solutions (pH > 7), it undergoes rapid hydrolysis to 1-naphthol, which leads to precipitation and a loss of the active compound.[3] Therefore, it is critical to maintain the pH of your aqueous solution at or below 7 to ensure the stability and sustained solubility of this compound.

Q4: Can surfactants be used to solubilize this compound?

A4: Yes, micellar solubilization using surfactants is a viable technique. Surfactants, such as sodium dodecyl sulfate (SDS), form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly water-soluble molecules like this compound, thereby increasing their overall solubility in the aqueous phase.[4]

Q5: Are there any common issues I should be aware of when preparing this compound solutions?

A5: A primary issue is the potential for this compound to precipitate out of solution. This can be caused by several factors, including exceeding its solubility limit, changes in temperature, or degradation due to alkaline pH. It is also important to be aware of the potential for photodegradation, so protecting solutions from light is recommended.

Troubleshooting Guides

Issue 1: this compound Precipitates from Aqueous Solution Upon Standing
  • Possible Cause 1: pH Instability.

    • Troubleshooting: this compound degrades in alkaline conditions.[3] Measure the pH of your solution. If it is above 7, adjust it to a range of 5-7 using a suitable buffer (e.g., citrate or phosphate buffer). Always re-check the pH after adding this compound.

  • Possible Cause 2: Exceeded Solubility Limit.

    • Troubleshooting: You may have prepared a supersaturated solution. Try preparing the solution at a slightly elevated temperature with stirring and then allowing it to cool slowly to room temperature. If precipitation still occurs, you will need to either reduce the concentration of this compound or employ a solubilization technique.

  • Possible Cause 3: Temperature Fluctuation.

    • Troubleshooting: The solubility of this compound is temperature-dependent.[5] Avoid storing solutions in areas with significant temperature swings. If you need to store solutions, keep them in a temperature-controlled environment.

Issue 2: Low Yield of this compound-Cyclodextrin Inclusion Complex
  • Possible Cause 1: Inefficient Complexation Method.

    • Troubleshooting: The choice of preparation method (e.g., kneading, co-precipitation, freeze-drying) can impact the complexation efficiency. Freeze-drying often results in a higher yield of an amorphous complex with better dissolution properties.[1][2] If using the kneading method, ensure thorough and vigorous mixing to maximize the interaction between this compound and the cyclodextrin.

  • Possible Cause 2: Incorrect Stoichiometric Ratio.

    • Troubleshooting: While a 1:1 molar ratio is most common for this compound-cyclodextrin complexes, optimizing this ratio may improve complexation.[1] Conduct a phase solubility study to determine the optimal stoichiometry for your specific cyclodextrin.

Issue 3: Instability of this compound Nanoemulsion (e.g., phase separation, creaming)
  • Possible Cause 1: Inappropriate Surfactant or Co-surfactant.

    • Troubleshooting: The choice and concentration of the surfactant and co-surfactant are critical for nanoemulsion stability. Screen a variety of surfactants and co-surfactants to find the combination that results in the smallest and most stable droplet size. The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter to consider.

  • Possible Cause 2: Sub-optimal Formulation or Process Parameters.

    • Troubleshooting: The ratio of oil to water, the total surfactant concentration, and the energy input during emulsification (e.g., sonication time, homogenization pressure) all affect nanoemulsion stability. Systematically optimize these parameters using a design of experiments (DoE) approach.

Data Presentation

Table 1: Solubility Enhancement of this compound using Cyclodextrins

Cyclodextrin TypeMolar Ratio (this compound:CD)Fold Increase in SolubilityReference
β-Cyclodextrin (β-CD)1:1Linear increase with CD concentration[1]
Methyl-β-Cyclodextrin (M-β-CD)Not specified (at 100 mM M-β-CD)18.4[1][2]

Table 2: pH-Dependent Stability of this compound in Aqueous Solution

pHHalf-lifeTemperatureReference
4.52100 days25°C[6]
6406 days25°C[3][6]
710-16 days25°C[3][6]
81.9 days25°C[6]
92.5 hours20°C[7]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility (g/kg at 25°C)Reference
Water~0.11 g/L at 22°C[6]
Dimethylformamide400-450[6]
Dimethyl sulfoxide400-450[6]
Acetone200-300[6]
Cyclohexanone200-250[6]
Isopropanol100[6]
Xylene100[6]
EthanolSoluble[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
  • Molar Ratio Calculation: Calculate the required weights of this compound and the chosen cyclodextrin (e.g., β-CD, HP-β-CD, or M-β-CD) for a 1:1 molar ratio.

  • Slurry Formation: Place the accurately weighed cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a thick paste.

  • Kneading: Gradually add the accurately weighed this compound to the cyclodextrin paste. Knead the mixture thoroughly for 30-60 minutes. The paste should remain consistent. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Storage: Store the resulting inclusion complex powder in a desiccator at room temperature.

Protocol 2: Phase Solubility Study
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials. Ensure that undissolved this compound is visible at the bottom of each vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved this compound.

  • Quantification: Analyze the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stoichiometry and the stability constant of the complex.

Protocol 3: Quantification of this compound by HPLC-UV
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm or 280 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered samples from your solubility experiments and determine the this compound concentration from the calibration curve.

Visualizations

experimental_workflow cluster_prep Inclusion Complex Preparation cluster_solubility Phase Solubility Study prep_start Start weigh Weigh this compound and Cyclodextrin (1:1 molar ratio) prep_start->weigh knead Knead with Water/Ethanol (30-60 min) weigh->knead dry Dry in Oven (40-50°C) knead->dry grind Grind and Sieve dry->grind complex This compound-CD Complex Powder grind->complex sol_start Start cd_sol Prepare Aqueous CD Solutions (0-10 mM) sol_start->cd_sol add_carb Add Excess this compound cd_sol->add_carb equilibrate Equilibrate with Shaking (48-72 h) add_carb->equilibrate filter Filter Supernatant (0.45 µm) equilibrate->filter analyze Analyze this compound Conc. (HPLC-UV) filter->analyze plot Plot Phase Solubility Diagram analyze->plot

Caption: Experimental workflow for preparing this compound-cyclodextrin inclusion complexes and conducting phase solubility studies.

signaling_pathway cluster_micelle Micellar Solubilization Mechanism This compound This compound (Poorly Soluble) Micelle Micelle This compound->Micelle Encapsulation Surfactant Surfactant Monomers Surfactant->Micelle Self-Assembly (above CMC) Solubilized Solubilized this compound (in Micelle Core) Micelle->Solubilized

Caption: Mechanism of this compound solubilization by surfactant micelles.

Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.

References

Addressing Carbaryl degradation during sample storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing Carbaryl degradation during sample storage and processing.

Frequently Asked Questions (FAQs)

Q1: My this compound concentrations are lower than expected. What are the potential causes?

A1: Lower than expected this compound concentrations are often due to degradation. The primary factors influencing this compound stability are pH, temperature, and microbial activity. This compound is particularly unstable under alkaline conditions (pH > 7) and at elevated temperatures.[1][2][3][4][5] Exposure to light can also contribute to photodegradation.[2]

Q2: How does pH affect the stability of this compound in my samples?

A2: this compound is highly susceptible to hydrolysis, especially in alkaline environments. It is most stable in acidic conditions (pH 5-6).[1][2][3][4] As the pH increases, the rate of hydrolysis to 1-naphthol, methylamine, and carbon dioxide significantly increases.[3][4] For instance, the half-life of this compound is dramatically shorter at pH 9 compared to pH 7.[1]

Q3: What is the impact of storage temperature on this compound degradation?

A3: Higher temperatures accelerate the degradation of this compound.[6][7] Storing samples at elevated temperatures, even for short periods, can lead to significant loss of the analyte. Conversely, storage at low temperatures (e.g., 4°C or frozen) can slow down the degradation process.[8]

Q4: Can microorganisms in my samples affect this compound stability?

A4: Yes, microbial degradation can be a significant factor in the loss of this compound, particularly in environmental samples like soil and water.[1][9] The rate of microbial degradation can be influenced by the history of pesticide exposure in the sample matrix.[6]

Q5: How can I prevent this compound degradation during sample collection and storage?

A5: To minimize degradation, it is crucial to control the sample environment. This includes:

  • pH Adjustment: Acidify aqueous samples to a pH between 5 and 6 immediately after collection.[3][4][10]

  • Temperature Control: Keep samples cold (e.g., on ice) during transport and store them at or below 4°C, or frozen, upon arrival at the laboratory.[8]

  • Light Protection: Store samples in amber glass vials or other light-blocking containers to prevent photodegradation.[2]

  • Minimize Storage Time: Analyze samples as soon as possible after collection to reduce the opportunity for degradation.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no this compound detected in freshly spiked samples. Alkaline pH of the sample matrix or reagents. 1. Measure the pH of your sample matrix and all solutions used for spiking. 2. Adjust the pH of the sample to 5-6 before spiking. 3. Ensure all glassware is properly rinsed to remove any alkaline residues.
This compound concentration decreases over a short period in storage. Inadequate temperature control. 1. Verify the temperature of your storage units (refrigerator/freezer). 2. Ensure samples are stored away from light sources. 3. Consider freezing samples for longer-term storage.
Inconsistent results between replicate samples. Non-homogenous sample or variable degradation between aliquots. 1. Ensure thorough homogenization of the bulk sample before taking aliquots. 2. Process all replicates under identical conditions (pH, temperature, light exposure).
Presence of high concentrations of 1-naphthol. Significant this compound degradation has occurred. 1. Review your sample collection, storage, and processing procedures for potential causes of degradation (high pH, temperature, or long storage times). 2. Quantifying 1-naphthol can sometimes be used as an indicator of the initial this compound concentration, but this requires careful validation.[1]

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the reported half-life of this compound under different pH and temperature conditions.

Table 1: Effect of pH on this compound Half-Life in Water

pHHalf-LifeReference
51600 days[1]
710-16 days[2]
712.1 days[1]
81.3-1.9 days[2]
93.2 hours[1]
10-11< 10 minutes to 1.5 hours[11][12]

Table 2: Effect of Temperature on this compound Degradation

TemperatureMatrixObservationReference
25°CBloodSignificant decrease in concentration from day 7 to day 30.[8]
4°CBloodSignificant decrease in concentration from day 7 to day 180.[8]
Increasing TemperatureSoil & Green PlantsIncreased degradation rate with increasing temperature.[7]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for this compound Analysis
  • Sample Collection:

    • Collect aqueous samples in clean amber glass bottles.

    • For soil or tissue samples, use appropriate clean containers.

  • pH Adjustment (for aqueous samples):

    • Immediately after collection, measure the pH of the sample.

    • If the pH is above 6, adjust it to a range of 5-6 using a suitable acid (e.g., phosphoric acid), adding it dropwise while gently mixing.

  • Temperature Control:

    • Place the samples on ice or in a cooler immediately after collection.

    • Transport the samples to the laboratory as quickly as possible.

  • Storage:

    • Upon arrival at the laboratory, store the samples in a refrigerator at 4°C if analysis is to be performed within 48 hours.

    • For longer storage, freeze the samples at -20°C or below.[8]

    • Ensure samples are protected from light during storage.

Protocol 2: Sample Extraction (General Overview)

Note: The specific extraction method will depend on the sample matrix. The following is a general guideline. Refer to established methods such as those from the EPA or relevant scientific literature for detailed procedures.[10][13][14]

  • Aqueous Samples:

    • Solid-phase extraction (SPE) is a common method.[13]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pH-adjusted water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., acetonitrile or methanol).

  • Solid Samples (Soil, Tissue):

    • Homogenize the sample.

    • Extract the sample with an appropriate organic solvent (e.g., acetonitrile, methanol) using techniques like sonication or shaking.[15][16]

    • Centrifuge and collect the supernatant.

    • The extract may require a clean-up step using SPE or other techniques to remove interfering substances.

Visualizations

Carbaryl_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Alkaline pH, Temperature) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Naphthol 1-Naphthol Hydrolysis->Naphthol Other_Products Other Degradation Products (e.g., Naphthoquinones) Photodegradation->Other_Products Microbial_Degradation->Naphthol

Caption: Major degradation pathways of this compound.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_preservation On-site Preservation cluster_transport Transport cluster_storage Laboratory Storage cluster_analysis Analysis Collection Collect Sample (Amber Glass) pH_Adjust Adjust pH to 5-6 (Aqueous Samples) Collection->pH_Adjust Cooling Place on Ice pH_Adjust->Cooling Transport Transport to Lab (Cool & Dark) Cooling->Transport Storage_Short Store at 4°C (< 48 hours) Transport->Storage_Short Short-term Storage_Long Store at -20°C (> 48 hours) Transport->Storage_Long Long-term Extraction Sample Extraction (e.g., SPE) Storage_Short->Extraction Storage_Long->Extraction Analysis Instrumental Analysis (e.g., HPLC) Extraction->Analysis

Caption: Recommended workflow for this compound sample handling.

References

Technical Support Center: Optimizing Carbaryl Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Carbaryl from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and solutions in a question-and-answer format.

Question 1: Why are my this compound recovery rates consistently low?

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for your soil type. For soils with high organic matter, a more polar solvent or a solvent mixture may be necessary to effectively desorb this compound.[1][2]

    • Solution: Consider using a solvent system like acetone/water/phosphoric acid or methanol.[3][4] For less polar soils, dichloromethane or chloroform can be effective.[3][5]

  • Suboptimal pH: this compound is susceptible to hydrolysis under alkaline conditions (pH > 7).[6][7] If the soil or extraction solvent is alkaline, this compound can degrade, leading to lower recovery.

    • Solution: Ensure the pH of your extraction solution is neutral or slightly acidic. The use of a buffer or the addition of a small amount of acid (e.g., phosphoric acid) to the extraction solvent can help maintain an optimal pH.[1][3]

  • Insufficient Extraction Time or Agitation: The contact time between the solvent and the soil may be too short, or the agitation may not be vigorous enough to ensure complete extraction.

    • Solution: Increase the extraction time (e.g., shaking or sonication duration) and ensure thorough mixing of the soil and solvent.[3][5]

  • Strong Analyte-Matrix Interactions: this compound can bind strongly to certain soil components, particularly organic matter and clay particles.[1][2][8]

    • Solution: The addition of a modifier or co-solvent to the primary extraction solvent can help disrupt these interactions. For Supercritical Fluid Extraction (SFE), using a modifier like 10% dimethyl sulfoxide (DMSO) in CO2 has been shown to improve recovery.[9]

  • Sample Pre-treatment: The physical state of the soil sample can impact extraction efficiency.

    • Solution: Air-drying and sieving the soil sample to create a homogenous and fine particle size can improve solvent penetration and extraction.

Question 2: I'm observing interfering peaks in my chromatogram. How can I clean up my sample extract?

Possible Causes & Solutions:

  • Co-extraction of Matrix Components: Soil is a complex matrix, and many organic compounds can be co-extracted with this compound, leading to chromatographic interferences.

    • Solution 1 (Solid-Phase Extraction - SPE): A clean-up step using an SPE cartridge is highly effective. Florisil or C18 cartridges are commonly used to remove interfering substances.[3][10][11]

    • Solution 2 (Liquid-Liquid Partitioning): After the initial extraction, a liquid-liquid partitioning step can be used to separate this compound from more polar or non-polar interferences. For example, partitioning the initial extract against dichloromethane.[3]

    • Solution 3 (Matrix Solid-Phase Dispersion - MSPD): MSPD combines extraction and clean-up in a single step and can be an efficient alternative to traditional methods.[12]

Question 3: My results show poor reproducibility. What could be the cause?

Possible Causes & Solutions:

  • Inhomogeneous Soil Samples: Soil samples, even from the same location, can be heterogeneous.

    • Solution: Thoroughly mix and homogenize the entire soil sample before taking a subsample for extraction. Grinding and sieving can also improve homogeneity.

  • Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in results.

    • Solution: Strictly adhere to a standardized and well-documented protocol for all samples. This includes consistent solvent volumes, extraction times, agitation speeds, and temperatures.

  • Analyte Degradation: this compound can degrade if samples are not handled or stored properly.

    • Solution: Store soil samples at low temperatures (e.g., -20°C) before extraction.[3] Analyze extracts as soon as possible after preparation. If storage is necessary, keep them in a cool, dark place. The appearance of a 1-naphthol peak in the chromatogram can indicate this compound degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most frequently used methods include:

  • Liquid-Liquid Extraction (LLE): Involves shaking the soil sample with an organic solvent or a solvent mixture.[3][5]

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to isolate this compound from the soil extract.[10][11]

  • Sonication-Assisted Extraction: Utilizes ultrasonic waves to enhance the extraction process.[4][5]

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO2, often with a modifier, as the extraction solvent.[9]

  • Matrix Solid-Phase Dispersion (MSPD): A technique that blends the sample directly with a solid support for simultaneous extraction and cleanup.[12]

Q2: How does soil type affect this compound extraction?

A2: Soil composition, particularly the organic matter and clay content, significantly influences this compound extraction.[1][2] Soils with higher organic matter and clay content tend to adsorb this compound more strongly, making extraction more challenging and often requiring more rigorous extraction conditions or different solvent systems.[1][8]

Q3: What is the optimal pH for this compound extraction?

A3: A neutral to slightly acidic pH (pH 3-7) is generally recommended for this compound extraction to prevent its alkaline hydrolysis.[6][7] Maintaining a pH below 7 is crucial for ensuring the stability of this compound during the extraction process.[1]

Q4: Which analytical techniques are typically used to quantify this compound after extraction?

A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this compound quantification.[13] Various detectors can be coupled with HPLC, including:

  • Fluorescence Detection (FLD): Often used after post-column hydrolysis of this compound to 1-naphthol, which is highly fluorescent.[3][6]

  • UV-Vis Detection: A common and robust detection method.[10][11]

  • Mass Spectrometry (MS or MS/MS): Provides high sensitivity and selectivity.[6]

Q5: What are typical recovery rates for this compound extraction from soil?

A5: Recovery rates can vary widely depending on the method, soil type, and fortification level. However, well-optimized methods can achieve high recoveries. For example, recoveries ranging from 82% to 99% have been reported for sonication-assisted extraction, and 91.5% to 107.8% for supercritical fluid extraction.[4][9] A simple chloroform extraction with sonication yielded recoveries between 88.7% and 103.1%.[5] Acceptable recovery rates are typically considered to be in the range of 75-125%.[3]

Data on this compound Extraction Efficiency

The following tables summarize quantitative data from various studies on this compound extraction from soil.

Table 1: Comparison of Extraction Methods and Recovery Rates

Extraction MethodSoil TypeSolvent/Mobile PhaseFortification LevelAverage Recovery (%)Reference
Shaking + SPEAgricultural SoilAcetonitrile0.5 - 1.0 mg/kg80.5 - 82.1[10]
Sonication-AssistedNot SpecifiedMethanol0.01 - 0.5 µg/g82 - 99[4]
Supercritical Fluid Extraction (SFE)VariousCO2 + 10% DMSONot Specified91.5 - 107.8[9]
SonicationNot SpecifiedChloroformNot Specified88.7 - 103.1[5]
Liquid-Liquid ExtractionLoam & Loamy SandNot SpecifiedNot Specified29.4 - 53.6 (sorption)[8]

Table 2: Influence of Soil Properties on this compound Sorption

Soil PropertyEffect on this compound RetentionReference
Organic Matter ContentHigher content leads to increased sorption[1][2]
Clay Content (Illite, Montmorillonite)Increased clay content enhances sorption[1][8]
Soil pHLower pH (acidic) generally enhances retention[1][2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with SPE Clean-up (Adapted from EPA Method)

  • Sample Preparation: Weigh approximately 50g of soil into a 250 mL plastic bottle.

  • Extraction:

    • Add 125 mL of extraction solvent (50:50 acetone:water with 2 mL phosphoric acid per liter).[3]

    • Shake on an orbital shaker at approximately 300 rpm for 10 minutes.[3]

    • Allow the soil to settle or centrifuge briefly.

    • Filter the supernatant through a Buchner funnel with a glass fiber filter.

    • Return the soil to the bottle, add 75 mL of extraction solvent, shake for one minute, and filter.

    • Rinse the bottle and filter funnel with two 25 mL portions of the extraction solvent.[3]

  • Liquid-Liquid Partitioning:

    • Combine all filtrates in a separatory funnel.

    • Partition the this compound into three 50 mL portions of dichloromethane.[3]

  • SPE Clean-up (Optional, for low concentrations):

    • Pass the dichloromethane extract through a Florisil Sep-Pak® cartridge.[3]

    • Rinse the cartridge with an additional 15 mL of dichloromethane.[3]

  • Concentration and Reconstitution:

    • Evaporate the dichloromethane extract to dryness.

    • Reconstitute the residue in an appropriate volume of methanol for HPLC analysis.[3]

Protocol 2: Sonication-Assisted Extraction (Adapted from various sources)

  • Sample Preparation: Weigh 10g of homogenized soil into a suitable container.[5]

  • Extraction:

    • Add 25 mL of chloroform (or another suitable solvent like methanol).[4][5]

    • Sonicate the suspension for 15 minutes.[5]

    • Filter the organic solvent through a filter paper.

    • Wash the residue twice with 10 mL of the extraction solvent.[5]

  • Concentration and Analysis:

    • Combine the filtrates.

    • The extract can be directly analyzed by HPLC or concentrated and reconstituted in a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional) cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization & Sieving soil_sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent agitate Agitation (Shaking/Sonication) add_solvent->agitate separate Solid-Liquid Separation (Filtration/Centrifugation) agitate->separate spe Solid-Phase Extraction (SPE) separate->spe llp Liquid-Liquid Partitioning separate->llp concentrate Solvent Evaporation & Reconstitution separate->concentrate spe->concentrate llp->concentrate hplc HPLC Analysis concentrate->hplc troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery? solvent Inappropriate Solvent start->solvent ph Suboptimal pH (Alkaline) start->ph time Insufficient Extraction Time/Agitation start->time matrix Strong Matrix Interactions start->matrix solvent_sol Test Different Solvents/Mixtures solvent->solvent_sol ph_sol Adjust pH to Neutral/Acidic ph->ph_sol time_sol Increase Extraction Time/Agitation Speed time->time_sol matrix_sol Use Co-solvent/Modifier or Alternative Method (SFE) matrix->matrix_sol

References

Technical Support Center: Minimizing Analytical Interference in Carbaryl Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Carbaryl. Our focus is on minimizing analytical interference to ensure accurate and reliable results.

Troubleshooting Guides

Analytical interference can manifest in various ways, including distorted peak shapes, inaccurate quantification, and poor reproducibility. The following guides address common issues, their potential causes, and recommended solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential CauseRecommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form. For reversed-phase HPLC, a pH around 2.5-3.5 is often effective.
Column Contamination Implement a column washing procedure. Use a guard column to protect the analytical column from strongly retained matrix components.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.[1]
Co-eluting Interferences Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks.[2] Alternatively, employ a more selective detector like a mass spectrometer.
Issue 2: Inaccurate Quantification (Low or High Recovery)
Potential CauseRecommended Solution
Matrix Effects (Ion Suppression/Enhancement in MS-based methods) 1. Improve Sample Clean-up: Employ effective sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[3][4][5][6] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for matrix effects.[7] 3. Isotope Dilution: Use a stable isotope-labeled internal standard for this compound to correct for both matrix effects and extraction losses.
Incomplete Extraction Optimize the extraction solvent and technique (e.g., sonication time, shaking speed) to ensure complete recovery of this compound from the sample matrix.[8]
Analyte Degradation This compound is susceptible to hydrolysis, especially under alkaline conditions.[9] Ensure sample and standard solutions are kept at an appropriate pH (acidic to neutral) and stored at low temperatures.
Adsorption to Vials/Tubing Use silanized glass vials or polypropylene vials to minimize adsorption of the analyte.
Issue 3: Poor Reproducibility (Variable Retention Times or Peak Areas)
Potential CauseRecommended Solution
Inconsistent Sample Preparation Standardize the sample preparation workflow. Ensure consistent timing, volumes, and mixing at each step.[5]
Fluctuations in HPLC/GC System 1. Temperature Control: Use a column oven to maintain a stable column temperature.[10] 2. Pumping Issues: Check for leaks and ensure proper pump performance for consistent mobile phase delivery.[1] 3. Injector Problems: Inspect the injector for blockages or worn seals.[1]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed. If using a gradient, ensure the mixing performance is consistent.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference are endogenous components from the sample matrix.[7][11] These can include pigments, lipids, proteins, and other co-extracted compounds that can interfere with the chromatographic separation or the detection of this compound, particularly in mass spectrometry where they can cause ion suppression or enhancement.[7][11][12]

Q2: Which sample preparation technique is best for minimizing interference?

A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up complex samples prior to this compound analysis.[4][5][13][14] The choice between them often depends on the sample matrix, the number of samples, and the available resources.

  • SPE can offer very clean extracts and is highly versatile with a wide range of available sorbents.[13][15][16]

  • QuEChERS is a high-throughput technique that combines extraction and clean-up in a few simple steps, making it very efficient for large sample batches.[4][5][6][14]

Q3: How can I detect and quantify matrix effects in my LC-MS/MS method?

A3: Matrix effects can be evaluated by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process.[17] A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.[11][17]

Q4: What are the key parameters to optimize in an HPLC method to reduce interference?

A4: Key HPLC parameters to optimize include:

  • Column Chemistry: Selecting a column with a different selectivity (e.g., C18, Phenyl-Hexyl) can help resolve this compound from interfering compounds.

  • Mobile Phase Composition: Adjusting the organic solvent ratio, pH, and buffer concentration can significantly impact selectivity and peak shape.[18]

  • Gradient Profile: Optimizing the gradient slope and time can improve the separation of complex mixtures.[2]

  • Detection Wavelength (for UV detection): Selecting a wavelength where this compound has high absorbance and potential interferences have low absorbance can improve selectivity. A wavelength of around 280 nm is often used for this compound.[18]

Q5: Is GC a suitable technique for this compound analysis, and what are the potential issues?

A5: Gas Chromatography (GC) can be used for this compound analysis; however, this compound is a thermally labile compound and can degrade in the hot GC injector port, leading to poor sensitivity and reproducibility.[19] Derivatization is often required to improve its thermal stability and chromatographic performance.[20][21] When using GC, it is crucial to optimize the injector temperature and use a clean liner to minimize degradation.[19]

Quantitative Data Summary

The following tables summarize recovery data for this compound using different sample preparation and analytical techniques, providing a reference for expected performance.

Table 1: Recovery of this compound using Solid-Phase Extraction (SPE)

Sample MatrixSPE SorbentAnalytical TechniqueAverage Recovery (%)Reference
Pond and Well WaterC8HPLC80 - 100[13]
WastewaterNot SpecifiedHPLC-PDA-FDNot explicitly stated, but method was validated[15]
Water SamplesCustom DeviceHPLC-UV103.6 - 123.6[16]
Food and WaterA100 Al-based MOFsUPLC-TMS87.60–92.80[22]

Table 2: Recovery of this compound using QuEChERS

Sample MatrixAnalytical TechniqueAverage Recovery (%)Reference
Rat FecesLC-Fluorescence97.9[14]
Indonesian CoffeeUHPLC-QqQ-MS/MS>90% of observations within 60-140%[4][6]
Proso MilletLC-MS/MS95 - 105[23]
ApplesLC-MS/MS~89.2[24]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure based on common practices for the extraction of this compound from water samples.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate, into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase or a compatible solvent for analysis.

Protocol 2: General QuEChERS Procedure for Solid Samples (e.g., Fruits, Vegetables)

This protocol is a generalized procedure based on the original QuEChERS method.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing anhydrous MgSO₄ (e.g., 900 mg) and a sorbent like PSA (primary secondary amine, e.g., 150 mg) to remove interferences. For samples with pigments, GCB (graphitized carbon black) may be added, but it can also adsorb planar pesticides like this compound, so its use should be evaluated carefully.[4]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. An aliquot can be taken, and if necessary, acidified and filtered before analysis by LC or GC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization (for solid matrices) Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Salting_out Salting Out & pH Adjustment (QuEChERS Salts) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE (dSPE) (PSA, C18, GCB) Centrifugation1->dSPE Supernatant Transfer Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Centrifugation2->Analysis Final Extract Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A typical QuEChERS experimental workflow for this compound analysis.

Troubleshooting_Tree Start Analytical Issue with This compound Quantification Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Shape Poor Peak Shape Problem_Type->Peak_Shape Peak Shape Quantification Inaccurate Quantification Problem_Type->Quantification Quantification Reproducibility Poor Reproducibility Problem_Type->Reproducibility Reproducibility Check_Column Check for Column Overload & Contamination Peak_Shape->Check_Column Check_Matrix_Effects Evaluate Matrix Effects (Suppression/Enhancement) Quantification->Check_Matrix_Effects Check_System Check Instrument Stability (Pump, Injector, Temp) Reproducibility->Check_System Optimize_Mobile_Phase Optimize Mobile Phase (pH, Solvent Strength) Check_Column->Optimize_Mobile_Phase If no overload/contam. Solution_Peak Solution: Adjust injection volume, wash/replace column, adjust mobile phase. Check_Column->Solution_Peak If overload/contam. found Optimize_Mobile_Phase->Solution_Peak Improve_Cleanup Improve Sample Clean-up (SPE, QuEChERS) Check_Matrix_Effects->Improve_Cleanup Matrix effects present Solution_Quant Solution: Enhance clean-up, use matrix-matched standards or internal standards. Check_Matrix_Effects->Solution_Quant Other issues (e.g., degradation) Use_MMS Use Matrix-Matched Standards or Isotope Dilution Improve_Cleanup->Use_MMS Use_MMS->Solution_Quant Standardize_Prep Standardize Sample Preparation Protocol Check_System->Standardize_Prep If system is stable Solution_Repro Solution: Perform system maintenance, ensure consistent sample handling. Check_System->Solution_Repro If system issue found Standardize_Prep->Solution_Repro

References

Technical Support Center: Enhancing Carbaryl Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Carbaryl detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound, and how do they compare in terms of sensitivity?

A1: Several analytical methods are available for this compound detection, each with varying levels of sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is often considered a conventional and highly sensitive method.[1] Other common techniques include Gas Chromatography/Mass Spectrometry (GC/MS), immunoassays like ELISA, and electrochemical sensors.[1][2] For routine analyses, HPLC with UV or fluorescence detection is frequently used, though its sensitivity can be limited without preconcentration steps.[1] Newer methods involving nanomaterials and advanced biosensors often report the highest sensitivities.[3][4]

Q2: My sample matrix is complex (e.g., soil, fruit juice). How can I minimize matrix effects that interfere with this compound detection?

A2: Matrix effects are a primary challenge in achieving sensitive this compound detection.[2] To mitigate this, robust sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) or the more advanced Magnetic Solid-Phase Extraction (MSPE) can effectively clean up the sample and concentrate the analyte.[1][5] Dispersive liquid-liquid microextraction (DLLME) is another strategy to isolate this compound from interfering compounds.[6] Additionally, using a ratiometric sensing strategy, where an internal reference signal is used, can help self-correct for matrix-induced signal fluctuations.[2]

Q3: What is the importance of pH control during sample preparation and analysis of this compound?

A3: pH is a critical factor because this compound is unstable under alkaline conditions (pH > 10), where it hydrolyzes to 1-naphthol.[3][5] This degradation can lead to inaccurate quantification if you are targeting the parent this compound molecule. Therefore, for direct analysis, the sample pH should be maintained in the neutral to acidic range (a pH of 6 has been shown to be optimal for extraction).[3] Conversely, some indirect detection methods intentionally induce alkaline hydrolysis to measure the resulting 1-naphthol, which can then be quantified via techniques like capillary zone electrophoresis (CZE) or electrochemiluminescence.[7][8]

Q4: Can I improve the sensitivity of my existing HPLC-UV method for this compound analysis?

A4: Yes, several strategies can enhance the sensitivity of an HPLC-UV method. Implementing a preconcentration step using Solid-Phase Extraction (SPE) can significantly increase the analyte concentration before injection.[1] Another approach is to use post-column derivatization, which involves reacting the this compound after it elutes from the HPLC column to form a product with a stronger UV absorbance.[1] Optimizing the mobile phase composition and flow rate can also improve peak shape and resolution, leading to better sensitivity.[9] Utilizing core-shell HPLC columns can also provide higher efficiency and better sensitivity compared to traditional columns.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal/Peak 1. This compound Degradation: Sample pH might be too high (alkaline), causing hydrolysis.[3][5] 2. Inefficient Extraction: The chosen extraction solvent or method may not be effective for your sample matrix.[2] 3. Low Analyte Concentration: The this compound level in the sample is below the method's limit of detection (LOD).1. pH Control: Ensure the sample and solvent pH is maintained between 3 and 7 throughout the process.[5] 2. Optimize Extraction: Test different extraction solvents (e.g., dichloromethane, acetonitrile, methanol) to find the one with the best recovery rate for your matrix.[2] Consider more advanced techniques like MSPE or DLLME.[6] 3. Preconcentration: Incorporate a sample concentration step such as solid-phase extraction to increase the analyte concentration before analysis.[1]
Poor Reproducibility / High RSD 1. Matrix Interference: Complex sample matrices can introduce variability.[2] 2. Inconsistent Sample Preparation: Manual extraction steps can have high variability. 3. Instrument Fluctuation: The analytical instrument (e.g., HPLC, sensor) may not be stable.1. Improve Sample Cleanup: Use a more rigorous cleanup method (e.g., SPE cartridges with specific sorbents) to remove interfering compounds.[1] 2. Automate/Standardize Workflow: Use automated extraction systems where possible. Ensure consistent vortexing times, temperatures, and volumes. 3. System Suitability Tests: Run system suitability tests and quality control standards before and during the analytical run to ensure instrument performance is stable.
Peak Tailing or Splitting (Chromatography) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Poor Mobile Phase Compatibility: The sample solvent may be too strong compared to the mobile phase. 3. Column Contamination/Degradation: Buildup of matrix components on the column or degradation of the stationary phase.1. Dilute Sample: Dilute the sample extract before injection. 2. Match Solvents: Dissolve the final extract in the initial mobile phase if possible. 3. Column Maintenance: Use a guard column to protect the analytical column. Flush the column with a strong solvent after each batch of samples.
Low Recovery Rates 1. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound. Dichloromethane has shown high extraction rates.[2] 2. Analyte Adsorption: this compound may adsorb to container surfaces or filter membranes. 3. Incomplete Desorption: If using SPE/MSPE, the elution solvent may not be strong enough to desorb all the captured this compound.1. Solvent Selection: Perform a solvent selection study; dichloromethane and acetonitrile are common choices.[2] 2. Use Inert Materials: Use silanized glassware and low-binding centrifuge tubes. Test filter materials for analyte recovery. 3. Optimize Elution: Test different elution solvents and volumes. Ensure the pH of the desorption solvent is optimized (acidic conditions may favor desorption).[5]

Quantitative Data: Sensitivity of Various this compound Detection Methods

MethodMatrixLimit of Detection (LOD)Reference
Magnetic COF Nanoparticles with Fluorescence DetectionFood Samples0.012 µg·kg⁻¹[3]
Enhanced Chemiluminescence ELISA (ECL-ELISA)Food Samples0.2 µg·kg⁻¹[10]
Electrochemiluminescence (ECL) SensorWater0.14 µg·L⁻¹[8]
Solid-Phase Extraction with Reversed-Phase LCDrinking Water3-15 ng/L[1]
Dispersive Microextraction with SpectrophotometryWater, Fruit Juice8 ng·mL⁻¹[6]
Capillary Zone Electrophoresis (CZE)Topical Formulations0.08 mg·L⁻¹[7][11]
Potentiometric Biosensor (Ag/r-GO/Chitosan)-1.0 x 10⁻⁹ µg·mL⁻¹[4]
High-Performance Liquid Chromatography (HPLC)Water0.03-0.2 µg/L[1]

Experimental Protocols

Protocol 1: Magnetic Solid-Phase Extraction (MSPE) for this compound in Food Samples

This protocol is based on the use of magnetic covalent organic framework (COF) nanoparticles for the rapid extraction of this compound, followed by fluorescence detection.[3]

1. Preparation of Adsorbent:

  • Synthesize magnetic COF (TpPa-NH2)@Fe3O4 nanoparticles as described in the literature.[3]

2. Sample Preparation:

  • Homogenize 5g of a solid food sample (e.g., cabbage, tomato).

  • Add 20 mL of methanol and ultrasonicate for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm filter.[5]

3. Magnetic Solid-Phase Extraction:

  • Disperse 20 mg of the magnetic COF adsorbent in the prepared sample extract.

  • Vortex for 5 minutes to allow for the adsorption of this compound onto the nanoparticles.

  • Use an external magnet to separate the magnetic nanoparticles from the solution. Discard the supernatant.

  • Add 0.2 mL of acetonitrile mixed with a B-R buffer (pH=4) to the nanoparticles.[5]

  • Vortex for 2 minutes to desorb the this compound.

  • Separate the nanoparticles with a magnet and collect the supernatant for analysis.

4. Analysis:

  • Analyze the collected supernatant using a fluorescence spectrophotometer.

Protocol 2: Indirect Quantification of this compound by Capillary Zone Electrophoresis (CZE)

This method involves the intentional alkaline hydrolysis of this compound to 1-naphthol, which is then quantified.[7]

1. Sample Preparation:

  • Weigh 0.05 g of a powder sample into a beaker.

  • Add 4 mL of ethanol and sonicate for 15 minutes to extract the this compound.

  • Transfer the suspension to a 25 mL volumetric flask.

2. Alkaline Hydrolysis:

  • Add 50 µL of a 1 mol·L⁻¹ NaOH solution to the flask. This induces the quantitative hydrolysis of this compound to 1-naphthol.

  • Fill the flask to the 25 mL mark with ultrapure water. The final NaOH concentration will be 2 mmol·L⁻¹.

3. CZE Analysis:

  • Capillary: Bare fused silica capillary (e.g., 60 cm total length).

  • Background Electrolyte: 10 mmol·L⁻¹ sodium borate buffer (pH 9.3).

  • Detection: Spectrophotometric detection at 214 nm.

  • Inject the hydrolyzed sample into the CZE system.

  • The separation of 1-naphthol is typically achieved in under 3 minutes. Quantify the 1-naphthol peak and correlate it back to the initial this compound concentration.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (Food, Water, Soil) Homogenize 2. Homogenization (if solid) Sample->Homogenize Extraction 3. Solvent Extraction (e.g., Acetonitrile, Dichloromethane) Homogenize->Extraction Cleanup 4. Cleanup/Concentration (SPE, MSPE, DLLME) Extraction->Cleanup Final 5. Final Extract Cleanup->Final HPLC HPLC (UV, FLD, MS) Final->HPLC GCMS GC-MS Final->GCMS Sensor Electrochemical Sensor Final->Sensor Immunoassay Immunoassay (ELISA) Final->Immunoassay Quant Quantification HPLC->Quant GCMS->Quant Sensor->Quant Immunoassay->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound residue analysis.

G start Low Sensitivity or Poor Recovery Issue check_ph Is sample pH controlled (pH 3-7)? start->check_ph adjust_ph Adjust pH of sample and extraction solvent. check_ph->adjust_ph No check_extraction Is extraction method optimized? check_ph->check_extraction Yes adjust_ph->check_extraction optimize_solvent Test different solvents (e.g., Dichloromethane). check_extraction->optimize_solvent No check_cleanup Is a cleanup/preconcentration step included? check_extraction->check_cleanup Yes use_advanced Use advanced method (MSPE, DLLME). optimize_solvent->use_advanced use_advanced->check_cleanup add_spe Incorporate Solid-Phase Extraction (SPE). check_cleanup->add_spe No check_instrument Is instrument performance verified? check_cleanup->check_instrument Yes add_spe->check_instrument run_qc Run QC standards and perform maintenance. check_instrument->run_qc No end Problem Resolved check_instrument->end Yes run_qc->end

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

G cluster_sensing Ratiometric Electrochemical Sensing cluster_interference System Noise / Matrix Effects This compound This compound (Analyte) electrode Modified Electrode Surface This compound->electrode Binds/Reacts reference Internal Reference (e.g., Thionine) reference->electrode Stable Signal signal_this compound Analyte Signal (Sa) electrode->signal_this compound signal_ref Reference Signal (Sr) electrode->signal_ref ratio Signal Ratio (Sa / Sr) signal_this compound->ratio signal_ref->ratio concentration This compound Concentration ratio->concentration noise Temperature Fluctuations noise->signal_this compound Affects both signals noise->signal_ref Affects both signals matrix Sample Matrix Interference matrix->signal_this compound Affects both signals matrix->signal_ref Affects both signals electrode_var Electrode Variability electrode_var->signal_this compound Affects both signals electrode_var->signal_ref Affects both signals

Caption: Principle of ratiometric sensing to enhance detection accuracy.

References

Carbaryl in the Lab: A Technical Support Guide for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of Carbaryl in a laboratory setting. The following question-and-answer format directly addresses common concerns and potential issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a laboratory setting?

This compound is a broad-spectrum carbamate insecticide.[1][2][3] In the lab, it is typically a white to gray, odorless crystalline solid.[4][5] The primary hazards associated with this compound are its potential for toxicity through inhalation of dust, skin absorption, or ingestion.[4][6] It is an acetylcholinesterase inhibitor, which means it can disrupt the nervous system.[1][5] Acute exposure can lead to symptoms such as blurred vision, nausea, headache, and in severe cases, respiratory distress.[6][7][8] this compound is also suspected of causing cancer and may have reproductive and developmental toxicity.[5][6]

Q2: What are the immediate first aid measures to be taken in case of this compound exposure?

In the event of an exposure to this compound, immediate action is crucial. The following steps should be taken:

  • Eye Contact: Immediately irrigate the eyes with plenty of water for at least 15 minutes.[4][9]

  • Skin Contact: Promptly wash the affected skin area with soap and water.[4][9] Remove any contaminated clothing immediately.[10]

  • Inhalation: Move the individual to fresh air and provide respiratory support if needed.[4][10]

  • Ingestion: Seek immediate medical attention.[4] Do not induce vomiting unless directed to do so by medical personnel.

Q3: What type of personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[9][10][11] Avoid using leather or cotton gloves as they can absorb the chemical.[11]

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or dust.[9][11]

  • Protective Clothing: A lab coat, long-sleeved shirt, and long pants are necessary to prevent skin contact.[10][12][13] For tasks with a higher risk of contamination, chemical-resistant coveralls may be appropriate.[14]

  • Respiratory Protection: If working with this compound powder or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N, R, or P series) is required.[4][10]

Q4: How should I properly store this compound in the laboratory?

This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[15] It should be kept in its original, tightly sealed container.[15] Store it separately from strong oxidizers and strongly alkaline pesticides, as it is incompatible with these substances.[4][16] The storage area should be clearly labeled, and access should be restricted to authorized personnel.[17]

Q5: What is the correct procedure for disposing of this compound waste?

This compound waste is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[18][19]

  • Solid Waste: Collect solid this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.[20][21]

  • Liquid Waste: Do not pour this compound solutions down the drain.[22][23] Collect them in a designated, labeled, and sealed waste container.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal of the hazardous waste.[18]

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of solid this compound on the lab bench.

Solution:

  • Alert Others: Immediately inform your colleagues and the lab supervisor about the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Before starting the cleanup, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if the powder is airborne.[24]

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[25] Avoid dry sweeping.

  • Clean Up: Carefully scoop the absorbed material into a labeled hazardous waste container.[20][26]

  • Decontaminate: Wipe the spill area with a damp cloth and a suitable decontamination solution (e.g., a dilute solution of a non-alkaline detergent). Place the cleaning materials in the hazardous waste container.[27]

  • Dispose of Waste: Seal the hazardous waste container and contact your EHS office for disposal.[18]

Problem: The this compound solution I prepared appears cloudy or has precipitated.

Solution:

  • Check Solubility: this compound has low solubility in water.[28][29] Review the solvent used and its concentration. This compound is more soluble in some organic solvents like acetone and dimethylformamide.[16]

  • Consider pH: this compound is more stable in acidic to neutral conditions and hydrolyzes in alkaline solutions.[16][28] Check the pH of your solution.

  • Temperature: Solubility can be affected by temperature.[30] Gentle warming may help redissolve the precipitate, but be cautious as heat can also accelerate degradation.

  • Preparation: If the issue persists, consider preparing a fresh solution, ensuring the this compound is fully dissolved before use.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[29]
Molecular Weight 201.2 g/mol [29]
Appearance White to gray, odorless solid[4][5]
Melting Point 142 °C (288 °F)[16]
Boiling Point Decomposes[5]
Water Solubility Low; approximately 120 mg/L at 20°C[5]
Vapor Pressure <0.005 mmHg at 26°C[4]
Oral LD₅₀ (Rat) 250-850 mg/kg[28]
Dermal LD₅₀ (Rabbit) >4,000 mg/kg[28]

Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Preparing a this compound Solution

  • Preparation: Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[23] Ensure the work surface is clean and free of clutter.

  • PPE: Don the required personal protective equipment: a lab coat, chemical-resistant gloves, and safety goggles. If not working in a fume hood, a respirator is necessary.

  • Weighing: Use a tared, clean, and dry weighing boat. Carefully transfer the desired amount of solid this compound onto the weighing boat using a clean spatula. Avoid creating dust.

  • Dissolving: Transfer the weighed this compound into a suitable container (e.g., a beaker or flask). Add the desired solvent and stir gently with a magnetic stirrer until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, transfer it to a clearly labeled, tightly sealed container. Store as per the guidelines mentioned in the FAQs.

  • Cleanup: Decontaminate the weighing boat, spatula, and any other equipment used with a suitable solvent and dispose of the cleaning materials as hazardous waste. Clean the work area thoroughly.

Protocol 2: Decontamination of Glassware Contaminated with this compound

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone). Collect the rinsate in a designated hazardous waste container.

  • Washing: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Waste Disposal: Ensure the collected rinsate is properly labeled and disposed of as hazardous waste through your institution's EHS department.

Visualizations

Carbaryl_Spill_Response cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Waste_Disposal Waste Disposal Spill This compound Spill Occurs Alert Alert Colleagues & Supervisor Spill->Alert Isolate Isolate Spill Area Alert->Isolate Don_PPE Don Appropriate PPE Isolate->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Cleanup Carefully Scoop Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Collect_Waste Collect All Waste in Labeled Container Decontaminate->Collect_Waste Contact_EHS Contact EHS for Disposal Collect_Waste->Contact_EHS

Caption: Workflow for responding to a this compound spill in the laboratory.

Carbaryl_Waste_Disposal_Decision_Tree cluster_Waste_Type Identify Waste Type cluster_Disposal_Actions Disposal Actions Start This compound Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Start->Is_Liquid Is_PPE Contaminated PPE? Start->Is_PPE Collect_Solid Collect in Labeled Solid Waste Container Is_Solid->Collect_Solid Yes Collect_Liquid Collect in Labeled Liquid Waste Container Is_Liquid->Collect_Liquid Yes Collect_PPE Collect in Labeled Solid Waste Container Is_PPE->Collect_PPE Yes Seal_Container Seal Container Securely Collect_Solid->Seal_Container Collect_Liquid->Seal_Container Collect_PPE->Seal_Container Contact_EHS Arrange Pickup with EHS Seal_Container->Contact_EHS

Caption: Decision-making process for the proper disposal of this compound waste.

References

Technical Support Center: Trace-Level Carbaryl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during trace-level Carbaryl analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in the laboratory?

A1: Contamination in trace-level this compound analysis can originate from various sources. It is crucial to identify and mitigate these to ensure accurate and reliable results. The most common sources include:

  • Reagents and Solvents: Impurities in solvents (e.g., acetonitrile, methanol, water), acids, and salts can introduce interfering compounds. Even high-purity solvents can become contaminated if not handled and stored correctly.[1]

  • Glassware and Plasticware: Inadequately cleaned glassware can harbor residues from previous analyses. Plasticware, such as centrifuge tubes and pipette tips, can leach plasticizers (e.g., phthalates) or other additives that may interfere with the analysis.[1][2][3] It is recommended to use glassware whenever possible and to thoroughly clean it with a detergent solution, followed by rinsing with high-purity water and the solvent to be used.[1]

  • Sample Preparation Equipment: Blenders, grinders, and solid-phase extraction (SPE) manifolds can retain trace amounts of this compound or interfering compounds from previous samples, leading to cross-contamination.

  • Laboratory Environment: Dust particles in the laboratory air can contain pesticides, including this compound, from external sources or previous experiments. These can settle into open samples, solvents, or on equipment.

  • Cross-Contamination from Standards: Improper handling of high-concentration this compound standards can lead to the contamination of laboratory surfaces, equipment, and subsequently, the samples being analyzed.

Q2: How can I prevent contamination from solvents and reagents?

A2: To minimize contamination from solvents and reagents, follow these best practices:

  • Use High-Purity Solvents: Always use HPLC-grade or mass spectrometry-grade solvents for your mobile phase and sample preparation.

  • Test New Batches: Before use, it is advisable to test a new bottle of solvent by running a blank to check for any interfering peaks.

  • Proper Storage: Keep solvent bottles tightly capped when not in use to prevent the absorption of airborne contaminants. Store them in a clean, dedicated cabinet away from potential sources of contamination.

  • Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for preparing mobile phases and standards. Never use glassware that has been used for other purposes without rigorous cleaning.

  • Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily and filter them before use to remove any particulate matter.

Q3: What type of plasticware is safest to use for this compound analysis to avoid leaching of contaminants?

A3: While glassware is generally preferred for trace analysis to avoid the leaching of plasticizers, certain plastics are considered more inert than others.

  • Polypropylene (PP): Commonly used for centrifuge tubes and pipette tips. While generally considered relatively inert, it can leach additives. It is crucial to pre-rinse tubes and tips with a solvent used in your extraction procedure.

  • Polytetrafluoroethylene (PTFE): Often used for tubing and septa. It is highly resistant to solvents and less likely to leach contaminants.

  • Avoid Polystyrene (PS) and Polyvinyl Chloride (PVC): These plastics are more prone to leaching plasticizers and other additives, especially when in contact with organic solvents.

To minimize the risk, it is recommended to perform a blank extraction with the specific batch of plasticware you intend to use to check for any leachable interferences.

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are due to contamination?

A4: Unexpected peaks, often referred to as "ghost peaks," are a common issue in chromatography and can be indicative of contamination. Here’s a systematic approach to troubleshoot:

  • Analyze a Blank Sample: Inject a blank sample (e.g., your mobile phase or extraction solvent). If the unexpected peak is present in the blank, it points towards contamination in your solvent, mobile phase, or the instrument itself.

  • Check Your Sample Preparation: Prepare a "method blank" by going through the entire sample preparation procedure without adding the sample matrix. If the peak appears here, the contamination is likely from your reagents, glassware, or plasticware used during the extraction process.

  • Investigate Carryover: Inject a blank solvent immediately after a high-concentration standard or sample. If the peak appears, it suggests carryover from the injection port, syringe, or column.

  • Review Laboratory Practices: Consider recent activities in the lab. Was a high-concentration this compound standard handled recently? Could there have been an aerosol-generating activity that might have spread contaminants?

Troubleshooting Guides

Issue 1: Persistent Background Signal or Baseline Noise
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase 1. Prepare a fresh batch of mobile phase using new, unopened bottles of solvents and high-purity water. 2. Filter the mobile phase through a 0.2 µm filter. 3. If the problem persists, test each component of the mobile phase individually by directly infusing it into the mass spectrometer (if applicable).
Contaminated LC System 1. Flush the entire LC system with a strong solvent, such as isopropanol, to remove any adsorbed contaminants. 2. Clean the injector and autosampler needle. 3. If the noise continues, it may be originating from the column.
Column Contamination 1. Disconnect the column and run the mobile phase directly to the detector to see if the baseline improves. 2. If the column is the source, try flushing it with a series of strong solvents. For a C18 column, this could be a sequence of water, methanol, acetonitrile, and isopropanol. 3. If flushing does not resolve the issue, the column may need to be replaced.
Issue 2: Appearance of Ghost Peaks in Chromatograms
Possible Cause Troubleshooting Steps
Sample Carryover 1. Inject a blank solvent after a high concentration sample. If the ghost peak appears at the same retention time as your analyte, it's likely carryover. 2. Optimize the needle wash procedure in your autosampler. Use a strong solvent for the wash. 3. In severe cases, the injection port or rotor seal may need cleaning or replacement.
Contaminated Syringe 1. Manually clean the injection syringe with a series of solvents. 2. If using an autosampler, ensure the syringe is being properly rinsed between injections.
Contaminated Guard Column/In-line Filter 1. Replace the guard column or the frit in the in-line filter. These components are designed to trap contaminants and should be replaced regularly.
Leaching from Plasticware 1. Prepare a method blank using only glassware to see if the ghost peak disappears. 2. If plasticware is necessary, pre-rinse it with the extraction solvent before use.

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Different this compound Extraction Methods

Extraction Method Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Magnetic Solid-Phase Extraction (MSPE)Food Samples96.0 - 107.4Not Specified[4]
QuEChERSDate Palm Fruits88 - 1061 - 11[5]
Solid-Phase Extraction (SPE)Water73.7 - 92.6< 14.7
Liquid-Liquid Extraction (LLE)Model Wine System~62Not Specified[6]

Table 2: Common Adducts of this compound in Positive Ion Electrospray Mass Spectrometry

Adduct Ion m/z (Monoisotopic) Notes Reference
[M+H]⁺202.0863Protonated molecule, often the most abundant precursor ion.[7][8]
[M+NH₄]⁺219.1128Ammonium adduct, common when ammonium salts are present in the mobile phase.[9]
[M+Na]⁺224.0682Sodium adduct, frequently observed due to sodium contamination from glassware or reagents.[9][10]
[M+K]⁺240.0422Potassium adduct, another common alkali metal adduct.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may need optimization for specific water matrices.

  • Column Conditioning:

    • Pass 10 mL of methanol through a C18 SPE cartridge (e.g., 1 g, 6 mL).

    • Follow with 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 25 mL of the water sample.

    • Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the cartridge with 5 mL of 25% methanol in water. Discard the eluate.

    • Wash the cartridge with 5 mL of 50% methanol in water. Discard the eluate.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 75% methanol in water.

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Add 5 mL of deionized water to the eluate to bring the final volume to 10 mL.

    • If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter.

  • Analysis:

    • Analyze the sample using LC-MS/MS.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound in Food Matrices

This protocol is a general guideline based on the AOAC Official Method 2007.01 and may require adjustments for different food types.

  • Sample Homogenization:

    • Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add internal standards if required.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may need to be diluted with mobile phase before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction QuEChERS cleanup d-SPE Cleanup (PSA + MgSO4) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_logic start Unexpected Peak in Chromatogram blank_injection Peak in Blank Injection? start->blank_injection method_blank Peak in Method Blank? blank_injection->method_blank No cont_system Contamination in LC-MS System or Mobile Phase blank_injection->cont_system Yes carryover_check Peak after High Concentration Standard? method_blank->carryover_check No cont_reagents Contamination from Reagents or Glassware method_blank->cont_reagents Yes cont_carryover Sample Carryover in Injector carryover_check->cont_carryover Yes no_cont Peak is Not from Contamination carryover_check->no_cont No

Caption: Troubleshooting logic for identifying contamination sources.

References

Calibration strategies for accurate Carbaryl measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable Carbaryl measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis.

Question: Why is my calibration curve for this compound not linear?

Answer: A non-linear calibration curve can result from several factors. Here are the most common causes and their solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a primary source of non-linearity.

    • Solution: Carefully prepare a fresh set of standards from a reliable stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step. It is recommended to prepare standards independently rather than through serial dilution of the highest concentration standard to avoid propagating errors.[1]

  • Instrumental Issues: The detector response may be non-linear at high concentrations, leading to saturation.

    • Solution: Narrow the concentration range of your calibration standards to the linear range of the detector.[2][3] If necessary, dilute your samples to fall within this range.

  • Inappropriate Blank: Using a solvent blank that does not match the sample matrix can cause a y-intercept that does not pass through the origin.

    • Solution: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix (matrix-matched calibration).[4][5][6]

  • Analyte Degradation: this compound is susceptible to degradation, especially under alkaline conditions (pH > 8.0).[7]

    • Solution: Ensure all solvents and solutions used for standards and samples are fresh and at an appropriate pH. If necessary, buffer the mobile phase or sample diluent to a neutral pH.[7]

Question: My sample results show poor reproducibility. What are the likely causes?

Answer: Poor reproducibility can stem from inconsistencies in sample preparation, injection, or the analytical system itself.

  • Inconsistent Injection Volume: Variation in the volume of sample injected onto the column will lead to variable peak areas.

    • Solution: Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. Manually inspect the syringe for any leaks or blockages.

  • Sample Matrix Effects: The sample matrix can interfere with the ionization or detection of this compound, leading to inconsistent results.[8][9][10]

    • Solution: Employ matrix-matched standards for calibration.[4][5][6] Alternatively, use analyte protectants in your GC methods to mitigate active sites in the inlet and column that can cause analyte degradation.[11] A thorough sample cleanup procedure, such as Solid Phase Extraction (SPE), can also help to remove interfering matrix components.[12][13]

  • Instrument Instability: Fluctuations in detector response, mobile phase composition, or column temperature can all contribute to poor reproducibility.

    • Solution: Allow the instrument to fully equilibrate before starting your analytical run. Monitor system pressure and baseline stability.

Question: I am observing unexpected peaks or a high background in my chromatogram. How can I resolve this?

Answer: Extraneous peaks and high background noise can obscure the this compound peak and affect quantification.

  • Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering compounds.

    • Solution: Use high-purity, HPLC or GC-grade solvents.[12] Thoroughly clean all glassware with appropriate cleaning agents and rinse with high-purity solvent before use.

  • Matrix Interference: Co-eluting compounds from the sample matrix can cause overlapping peaks or a raised baseline.[8][9]

    • Solution: Optimize your chromatographic method to improve the separation of this compound from interfering peaks. This may involve adjusting the mobile phase gradient, temperature program, or selecting a different analytical column.[14][15] Implement a more rigorous sample cleanup procedure to remove these interferences before analysis.[12][13]

  • Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Inject a blank solvent after high-concentration samples to wash the injection port and column. Optimize the autosampler wash procedure.

Frequently Asked Questions (FAQs)

1. How should I prepare my this compound stock and working standard solutions?

A stock solution of this compound is typically prepared by accurately weighing a known amount of analytical grade this compound and dissolving it in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).[12][16][17] This stock solution should be stored at low temperatures (-20°C or -80°C) to prevent degradation.[12][17] Working standards are then prepared by making serial dilutions of the stock solution with the appropriate solvent or a blank sample matrix.[12][18]

2. What is the recommended concentration range for a this compound calibration curve?

The optimal concentration range depends on the analytical method and the expected concentration of this compound in your samples. For HPLC-UV methods, a typical range might be from 0.5 to 100 µg/L.[18] For GC-MS/MS, the range can be lower, for instance, from 5 to 500 ng/mL.[19] It is crucial to establish a range where the detector response is linear.[18][19][20]

3. What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix.[8][9][10] These effects can either enhance or suppress the signal, leading to inaccurate quantification.[9] To minimize matrix effects, you can:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix.[4][5][6]

  • Employ Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering compounds from your sample extract.[12][13]

  • Utilize Analyte Protectants (for GC): Adding analyte protectants to your standards and samples can mask active sites in the GC system, reducing analyte degradation and improving response.[11]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

4. What are the key parameters for method validation in this compound analysis?

A reliable analytical method for this compound requires validation to ensure it is fit for purpose.[20] Key validation parameters include:

  • Linearity: Assessing the linear relationship between the analyte concentration and the instrument response over a defined range.[18][20]

  • Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[21]

  • Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[18][22]

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.[23]

Data Presentation

Table 1: Typical Calibration Ranges for this compound Analysis by Different Techniques

Analytical TechniqueTypical Calibration RangeCorrelation Coefficient (r²)Reference(s)
HPLC-UV0.5 - 100 µg/L≥ 0.999[18]
LC-MS/MS10 - 160 µg/kg> 0.99[20][21][24]
GC-MS/MS5 - 500 ng/mL> 0.99[19]
Capillary Electrophoresis40 - 200 µmol/LNot Specified[16]
ColorimetryNot SpecifiedNot Specified[23]

Table 2: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance CriteriaReference(s)
Linearity (r²)≥ 0.99[18][19]
Accuracy (Recovery)80 - 120% of the nominal concentration
Precision (RSD)< 15-20%[22]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 100 mg of analytical grade this compound standard.

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.[12][18]

    • Stopper the flask and mix thoroughly by inverting several times.

    • Store the stock solution in an amber glass bottle at -20°C.[12][17]

  • Intermediate Standard Solution (e.g., 10 mg/L):

    • Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions (e.g., for HPLC-UV):

    • Prepare a series of working standards by diluting the intermediate standard solution. For example, to prepare a 100 µg/L standard, pipette 1.0 mL of the 10 mg/L intermediate solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase or a blank matrix.

    • Prepare a series of at least five concentrations to construct a calibration curve.[2][18][20]

Mandatory Visualizations

Experimental_Workflow_for_Carbaryl_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting Stock Prepare this compound Stock Solution Standards Prepare Working Calibration Standards Stock->Standards Cal_Curve Generate Calibration Curve Standards->Cal_Curve Sample Sample Preparation (e.g., Extraction, Cleanup) Instrument Instrumental Analysis (e.g., HPLC, GC-MS) Sample->Instrument Quantify Quantify this compound in Samples Instrument->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis from preparation to reporting.

Troubleshooting_Logic_for_Nonlinear_Calibration Start Non-Linear Calibration Curve Check_Standards Verify Standard Preparation Accuracy Start->Check_Standards Check_Range Assess Linearity Range of Detector Start->Check_Range Check_Blank Evaluate Blank Matrix Matching Start->Check_Blank Check_Degradation Investigate Analyte Degradation Start->Check_Degradation Solution1 Remake Standards Independently Check_Standards->Solution1 Solution2 Adjust Concentration Range or Dilute Samples Check_Range->Solution2 Solution3 Use Matrix-Matched Standards Check_Blank->Solution3 Solution4 Use Fresh Solvents, Control pH Check_Degradation->Solution4

Caption: Troubleshooting decision tree for a non-linear this compound calibration curve.

References

Technical Support Center: Optimizing Sonication for Carbaryl Extraction from Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sonication parameters for the efficient extraction of Carbaryl from water samples.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction (UAE) of this compound from aqueous matrices.

Question Possible Causes Troubleshooting Steps
Why is my this compound recovery consistently low? 1. Suboptimal Sonication Parameters: Incorrect sonication time, power, or frequency can lead to incomplete extraction. 2. Inappropriate Solvent System: The chosen organic solvent may have poor affinity for this compound or may not be efficiently dispersed in the aqueous sample. 3. Sample pH Not Optimized: The pH of the water sample can influence the chemical form of this compound, affecting its partitioning into the organic solvent. 4. Insufficient Emulsification: The interface between the organic solvent and the water sample may not be large enough for efficient mass transfer.1. Optimize Sonication Parameters: Systematically vary sonication time (e.g., 5-30 minutes), and if possible, adjust power/amplitude and frequency. Refer to the parameter tables below for starting points.[1] 2. Solvent Selection: Ensure the solvent is appropriate for this compound (e.g., acetonitrile, methanol).[2] Consider adding a disperser solvent to enhance emulsification. 3. Adjust pH: Investigate the effect of sample pH. Acidic conditions (pH 2-4) have been shown to be effective for some carbamate extractions.[3] 4. Enhance Emulsification: The use of a disperser solvent like methanol or acetone can facilitate the formation of a fine emulsion, increasing the contact area between the sample and the extraction solvent.
Why are my recovery results highly variable between replicates? 1. Inconsistent Sonication Probe Placement: The position of the sonication probe within the sample can significantly impact the energy distribution. 2. Temperature Fluctuations: Sonication generates heat, which can affect extraction efficiency and the stability of the analyte. Inconsistent temperature control can lead to variability. 3. Incomplete Phase Separation: If the organic and aqueous phases are not completely separated after extraction, it can lead to inconsistent volumes of the organic phase being collected for analysis.1. Standardize Probe Position: Ensure the sonication probe is immersed to the same depth and position in each sample. 2. Control Temperature: Use a sonicator with a cooling jacket or perform the extraction in an ice bath to maintain a consistent temperature. 3. Improve Phase Separation: After sonication, centrifuge the samples to achieve a clear separation between the aqueous and organic layers before collecting the extract.
How can I reduce matrix effects from my water samples? 1. Presence of Interfering Compounds: Complex water matrices (e.g., wastewater, river water) can contain organic matter and other compounds that co-extract with this compound. 2. Salt Content: High salt concentrations in the sample can affect solvent miscibility and extraction efficiency.1. Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter before extraction. 2. Salting-Out Effect: The addition of salts like sodium chloride (NaCl) can sometimes enhance the extraction of pesticides from water by decreasing their solubility in the aqueous phase and promoting their transfer to the organic solvent.[4] However, the optimal salt concentration needs to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ultrasound-assisted extraction for this compound?

A1: Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation.[5] High-frequency sound waves create, expand, and implode microscopic bubbles in the liquid. This process generates intense localized pressure and temperature, leading to a number of effects that enhance extraction:

  • Increased Mass Transfer: The implosion of cavitation bubbles near the phase boundary disrupts the interface, facilitating the transfer of this compound from the water to the organic solvent.

  • Solvent Penetration: Sonication enhances the penetration of the extraction solvent into the sample matrix.

  • Surface Area Enhancement: It promotes the formation of a fine emulsion between the immiscible organic solvent and the water sample, significantly increasing the surface area for extraction.

Q2: Which solvent is best for this compound extraction using sonication?

A2: Acetonitrile and methanol are commonly used and effective solvents for the extraction of this compound and other carbamates from water.[2] The choice of solvent can depend on the subsequent analytical method (e.g., HPLC, GC-MS). For some microextraction techniques, other solvents like 1-octanol have also been utilized.[6]

Q3: How does sonication time affect this compound extraction efficiency?

A3: Extraction efficiency generally increases with sonication time up to a certain point, after which it may plateau or even decrease.[1] Prolonged sonication can generate excessive heat, which may lead to the degradation of thermolabile compounds like this compound. It is crucial to optimize the sonication time to achieve maximum recovery without causing analyte degradation. Studies have shown that for some pesticides, extraction times beyond 30-40 minutes do not significantly improve recovery.[1]

Q4: What is the role of a disperser solvent in this extraction method?

A4: A disperser solvent, such as methanol or acetone, is miscible with both the aqueous sample and the organic extraction solvent. Its addition facilitates the formation of a cloudy solution (emulsion) of fine droplets of the extraction solvent in the water sample. This greatly increases the interfacial area between the two phases, leading to faster and more efficient extraction of the analyte.

Q5: Can I use an ultrasonic bath instead of a probe sonicator?

A5: While both can be used, a probe sonicator delivers significantly more energy directly into the sample, generally leading to more efficient extraction in a shorter time. An ultrasonic bath disperses the energy throughout the water in the bath, resulting in less focused energy being transferred to the sample vessel. If using an ultrasonic bath, ensure the sample vessel is placed in a region of maximum ultrasonic intensity.

Data on Sonication Parameters for Carbamate Extraction

The following table summarizes sonication parameters and reported recoveries for this compound and other carbamates from various studies to provide a starting point for method optimization.

Analyte(s)MatrixSonication TimeSonication Power/FrequencySolvent SystemAverage Recovery (%)Reference
This compound, etc.Soil2 x 15 minNot SpecifiedMethanol82 - 99[1][7]
This compoundWater15 min200 W, 60% amplitudeAcetonitrile89.53 - 101.72[2]
MalathionWater5 minNot SpecifiedChloroform92 - 102[8]
Various PesticidesFish Tissue3 x 30 min300 WMethanol/Water85.5 - 115.8[9]
This compoundFood Samples10 minNot SpecifiedMethanol96.0 - 107.4[7]

Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Water

This protocol provides a general procedure for the extraction of this compound from a water sample. Optimization of the parameters is recommended for specific sample types and analytical requirements.

1. Materials and Reagents:

  • Water sample

  • This compound standard solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Probe sonicator or ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials for analysis (e.g., HPLC)

2. Sample Preparation:

  • Collect the water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

  • Transfer a known volume (e.g., 10 mL) of the water sample into a centrifuge tube.

  • If required, adjust the pH of the sample using dilute HCl or NaOH. An acidic pH of around 3-4 is often a good starting point.

3. Extraction Procedure:

  • Add a specified volume of a disperser solvent (e.g., 1 mL of methanol) to the centrifuge tube containing the water sample and vortex briefly.

  • Add the extraction solvent (e.g., 2 mL of acetonitrile) to the tube.

  • Place the centrifuge tube in an ice bath to prevent overheating during sonication.

  • Immerse the tip of the sonicator probe into the sample solution, ensuring it does not touch the walls or bottom of the tube.

  • Sonicate the sample for a predetermined time and power setting (e.g., 15 minutes at 60% amplitude).

  • After sonication, centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous phases.

4. Sample Analysis:

  • Carefully collect the upper organic layer (acetonitrile) using a micropipette.

  • Filter the collected organic extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using a suitable analytical instrument, such as HPLC with UV or MS detection.

5. Quality Control:

  • Prepare a method blank using deionized water to check for contamination.

  • Prepare a spiked sample by adding a known amount of this compound standard to a water sample to determine the recovery of the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis Sample Water Sample Filter Filter Sample (0.45 µm) Sample->Filter pH_adjust Adjust pH Filter->pH_adjust Add_Solvents Add Disperser & Extraction Solvents pH_adjust->Add_Solvents Sonication Sonication Add_Solvents->Sonication Centrifugation Centrifugation Sonication->Centrifugation Collect_Extract Collect Organic Layer Centrifugation->Collect_Extract Filter_Extract Filter Extract (0.22 µm) Collect_Extract->Filter_Extract Analysis Instrumental Analysis (e.g., HPLC) Filter_Extract->Analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic cluster_low Low Recovery cluster_variable High Variability Start Low or Variable Recovery? Check_Params Optimize Sonication (Time, Power) Start->Check_Params Check_Probe Standardize Probe Position Start->Check_Probe Check_Solvent Verify Solvent System (Type, Volume) Check_Params->Check_Solvent Check_pH Adjust Sample pH Check_Solvent->Check_pH Check_Temp Control Temperature Check_Probe->Check_Temp Check_Phase_Sep Improve Phase Separation (Centrifugation) Check_Temp->Check_Phase_Sep

Caption: Troubleshooting logic for common extraction issues.

References

Selecting appropriate internal standards for Carbaryl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Carbaryl, with a specific focus on the appropriate selection and use of internal standards.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using internal standards.

ProblemPossible Cause(s)Suggested Solution(s)
Variable Internal Standard (IS) Response Across a Run Inconsistent Injection Volume: The autosampler is not delivering a consistent volume for each injection. IS Instability: The internal standard may be degrading in the sample solvent over the course of the analytical run. Matrix Effects: For LC-MS, co-eluting matrix components can cause ion suppression or enhancement, affecting the IS signal. For GC-MS, active sites in the inlet or column can lead to variable responses.[1][2] Leak in the System: A leak in the autosampler or fluid path can lead to inconsistent delivery of the internal standard.[1]Autosampler Check: Verify the autosampler's performance and precision. Ensure there are no air bubbles in the syringe. Stability Check: Prepare fresh standards and samples. If the problem persists, consider a more stable internal standard or a different sample solvent. Matrix Effect Mitigation (LC-MS): Improve sample cleanup to remove interfering components. Adjust chromatographic conditions to separate the IS from matrix interferences. Use a stable isotope-labeled internal standard which co-elutes with the analyte and experiences similar matrix effects.[3] System Maintenance (GC-MS): Deactivate the GC inlet liner and use a pre-column to trap non-volatile matrix components.[1] Leak Check: Perform a system leak check according to the instrument manufacturer's instructions.
Internal Standard Response Increases with Analyte Concentration MS Detector Saturation: At high analyte concentrations, the detector response may become non-linear, affecting the relative response of the internal standard. Co-elution and Ionization Competition: If the analyte and IS co-elute, they may compete for ionization in the MS source, leading to a non-linear response. Active Sites in GC Inlet: High concentrations of the analyte can "prime" active sites in the GC inlet, leading to an apparent increase in the response of subsequently eluting compounds, including the internal standard.[2]Dilution: Dilute samples to bring the analyte concentration within the linear range of the detector. Chromatographic Separation: Optimize the chromatography to achieve baseline separation between the analyte and the internal standard. Inlet Maintenance (GC): Use a deactivated inlet liner and perform regular maintenance to minimize active sites.[1]
Poor Recovery of this compound and/or Internal Standard Inefficient Extraction: The chosen extraction solvent or technique may not be effectively recovering this compound and the IS from the sample matrix. Degradation: this compound is susceptible to degradation, particularly under alkaline conditions and at high temperatures (in GC).[4] The internal standard may also be unstable. Adsorption: The analyte and/or IS may be adsorbing to glassware, sample containers, or parts of the analytical system.Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., QuEChERS, SPE) to improve recovery.[5] Control pH and Temperature: Ensure the pH of the sample and extraction solvent is neutral or slightly acidic. For GC analysis, use derivatization to improve thermal stability. Use Deactivated Glassware: Use silanized glassware to minimize adsorption.
No or Low Internal Standard Peak Incorrect Spiking: The internal standard may not have been added to the sample, or it was added at the wrong concentration. Complete Degradation: The internal standard may have completely degraded. Instrumental Issue: There may be an issue with the analytical instrument preventing the detection of the internal standard.Verify Spiking Procedure: Double-check the standard operating procedure for adding the internal standard. Check IS Stability: Analyze a fresh standard of the internal standard to confirm its integrity. Instrument Troubleshooting: Check instrument parameters, such as the mass spectrometer settings, to ensure they are appropriate for the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, such as ¹³C₆-Carbaryl or this compound-d7.[5][6] SIL internal standards have nearly identical chemical and physical properties to this compound, meaning they will behave similarly during sample preparation, extraction, and chromatography. This co-elution helps to compensate for matrix effects, which can be a significant source of variability in LC-MS analysis.[3]

Q2: Can I use a non-labeled internal standard for this compound analysis?

A2: Yes, a non-labeled compound can be used as an internal standard if a SIL standard is not available. The chosen compound should be structurally similar to this compound but not present in the samples. It should also have similar extraction and chromatographic behavior. Examples of non-labeled internal standards that have been used for the analysis of pesticides, including this compound, are Triphenyl phosphate and Trimethacarb.[7] However, it is important to validate the method carefully to ensure the non-labeled IS adequately corrects for variations.

Q3: When should I add the internal standard to my samples?

A3: The internal standard should be added as early as possible in the analytical workflow, ideally before any sample extraction or cleanup steps. This allows the IS to account for any analyte loss that may occur during these procedures.

Q4: I am analyzing this compound by GC-MS and see significant peak tailing and low response. What could be the problem?

A4: this compound is a thermally labile compound, meaning it can degrade at the high temperatures used in a GC inlet.[4] This degradation can lead to poor peak shape and low sensitivity. To overcome this, derivatization of this compound is often necessary before GC-MS analysis. A common approach is "flash methylation" in the injection port.[4] Alternatively, LC-MS is often preferred for this compound analysis as it avoids high temperatures.

Q5: How do I choose an appropriate internal standard for GC-MS analysis of this compound?

A5: If using a derivatization method, the ideal internal standard would be a stable isotope-labeled version of the derivatized this compound. If this is not available, a deuterated analog of a structurally similar carbamate pesticide that undergoes the same derivatization reaction could be considered. It is crucial that the internal standard does not produce the same mass fragments as the derivatized this compound to avoid interference.[8]

Quantitative Data Summary

The following table summarizes recovery data for this compound analysis using an internal standard from a validation study.

AnalyteSpiking Level (ng/g)MatrixInternal StandardAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound10Korean Cabbage¹³C₆-Carbaryl86.8 - 88.7≤ 20
This compound50Korean Cabbage¹³C₆-Carbaryl91.9 - 96.1≤ 20

Data adapted from a study on the determination of carbamate pesticides in vegetables.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Vegetable Samples using a Stable Isotope-Labeled Internal Standard

This protocol is based on a method for the accurate determination of carbamate pesticides in vegetables.[5]

1. Sample Preparation and Extraction: a. Homogenize 10 g of the vegetable sample. b. Add a known amount of ¹³C₆-Carbaryl internal standard solution. c. Extract the sample with an appropriate solvent (e.g., acetonitrile). d. Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Carb/LC-NH₂) to remove matrix interferences.[5]

2. LC-MS/MS Analysis: a. LC Column: C18 reverse-phase column. b. Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization. c. Injection Volume: 5-10 µL. d. MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. MRM Transitions: Monitor at least two transitions for both this compound and ¹³C₆-Carbaryl for quantification and confirmation.

3. Quantification: a. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of ¹³C₆-Carbaryl against the concentration of this compound standards. b. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol provides a general workflow for the GC-MS analysis of this compound, which typically requires derivatization due to its thermal instability.[4]

1. Sample Preparation and Extraction: a. Follow a standard extraction procedure for pesticides in your specific matrix (e.g., QuEChERS). b. Add a suitable internal standard. Given the derivatization step, an isotopically labeled standard of a similar carbamate that undergoes the same reaction would be ideal.

2. Derivatization (In-Port Methylation): a. Reconstitute the dried sample extract in a solution containing a methylating agent (e.g., MethElute).[4] b. When injected into the hot GC inlet, the this compound will be derivatized in a "flash methylation" reaction, making it more volatile and thermally stable.[4]

3. GC-MS Analysis: a. GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). b. Injector Temperature: Optimized for efficient derivatization and transfer to the column (e.g., 250 °C). c. Oven Program: A temperature gradient to separate the derivatized this compound from other components. d. MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) or MS/MS mode to monitor characteristic ions of the derivatized this compound and the internal standard.

4. Quantification: a. Prepare calibration standards and derivatize them in the same manner as the samples. b. Create a calibration curve based on the ratio of the derivatized this compound peak area to the internal standard peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Internal Standard Sample->Spike Add IS Early Extract Extraction Spike->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification using Calibration Curve LCMS->Quant Result Final Result Quant->Result

Caption: Experimental workflow for this compound analysis using an internal standard.

logical_relationship cluster_criteria Key Selection Criteria Ideal Ideal IS: Stable Isotope-Labeled (SIL) this compound Behavior Similar Physicochemical Behavior Ideal->Behavior Alternative Alternative IS: Structurally Similar Compound Alternative->Behavior Absent Not Naturally Present in Sample Stable Stable Throughout the Process Resolvable Chromatographically Resolvable (if not SIL)

Caption: Decision logic for selecting an appropriate internal standard for this compound analysis.

References

Dealing with co-eluting peaks in Carbaryl gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbaryl Gas Chromatography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during this compound analysis by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound gas chromatography?

Co-elution in gas chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1][2] For this compound analysis, this can be caused by several factors:

  • Thermal Decomposition: this compound is a thermally labile carbamate pesticide. High temperatures in the GC inlet or column can cause it to decompose, leading to the appearance of degradation products that may co-elute with the parent compound or other analytes.[3][4]

  • Matrix Interference: Complex sample matrices, such as those from food or environmental samples, can contain compounds with similar chromatographic properties to this compound, leading to co-elution.[5]

  • Inadequate Chromatographic Conditions: Sub-optimal GC parameters, such as an inappropriate temperature program, carrier gas flow rate, or stationary phase, can result in poor separation.[6]

  • Improper Sample Preparation: Insufficient cleanup of the sample extract can leave behind interfering substances.[7][8]

Q2: How can I identify if I have a co-elution problem?

Identifying co-elution is the first step to resolving it. Here are some indicators:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with shoulders or tailing. A "shoulder" is a sudden discontinuity on the peak, which may indicate a hidden peak underneath.[2]

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, you can examine the mass spectra across the peak. If the peak is pure, the spectra should be consistent. Variations in the spectra across the peak suggest the presence of multiple compounds.[1]

  • Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[1] While not directly applicable to standard GC-FID, this principle highlights the utility of spectral detectors.

Q3: Can changing the GC column resolve co-elution?

Yes, changing the column's stationary phase is a fundamental way to alter selectivity and resolve co-eluting peaks. The principle of "like dissolves like" applies; a non-polar column is a good starting point for non-polar compounds, while polar columns are better for polar compounds.[9] If you are using a non-polar column and experiencing co-elution, switching to a column with a different polarity (e.g., mid-polar or polar) can change the elution order and separate the interfering compounds.[10][11]

Table 1: Recommended GC Column Stationary Phases for Pesticide Analysis

Stationary Phase Polarity Common Phase Composition Application Notes
Non-Polar 100% Dimethylpolysiloxane Good first choice for general-purpose analysis; separates compounds primarily by boiling point.[9]
Mid-Polar 5% Phenyl / 95% Dimethylpolysiloxane A widely used phase for a variety of environmental samples, including pesticides.[12]
Polar 50% Phenyl / 50% Dimethylpolysiloxane Offers different selectivity for polar compounds.

| Highly Polar | Polyethylene Glycol (Wax-type) | Used for separating polar analytes. Care must be taken with sample solvent compatibility.[13] |

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a step-by-step approach to troubleshoot and resolve peak co-elution issues in your this compound GC analysis.

Issue 1: Poorly Resolved or Overlapping Peaks

If this compound is co-eluting with another compound, modifying the chromatographic conditions is the first line of defense.

Solution A: Optimize the Temperature Program

Temperature programming is a critical tool for improving resolution in GC.[14] By controlling the rate of temperature increase, you can affect the separation of analytes.[15][16]

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[16] For splitless injection, a good starting point is 20°C below the boiling point of the sample solvent.[15]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10°C per minute) gives compounds more time to interact with the stationary phase, which can significantly improve separation.[16]

  • Introduce a Hold Time: Adding an isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[17]

Table 2: Example Temperature Programs for this compound Analysis

Parameter Program 1: Fast Analysis Program 2: High Resolution
Initial Temperature 60°C 40°C, hold for 1 min
Ramp 1 50°C/min to 230°C 10°C/min to 210°C
Ramp 2 N/A 20°C/min to 250°C
Final Hold Hold for 1 min Hold for 2 min

| Reference | Adapted from[3] | Adapted from[17] |

Solution B: Adjust Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects both analysis time and efficiency (peak sharpness). While it may seem counter-intuitive, increasing the flow rate can sometimes lead to narrower peaks and better resolution, especially if the current flow is well below the optimal rate for the column dimensions.[17] Conversely, decreasing the flow rate can also improve separation.[10] It is recommended to determine the optimal flow rate for your specific column and carrier gas.

Troubleshooting Workflow for Co-eluting Peaks

The following diagram illustrates a logical workflow for addressing co-elution problems.

CoElution_Troubleshooting start Co-eluting Peaks Observed check_purity Confirm Co-elution (e.g., via MS spectra) start->check_purity method_dev Method Development Path check_purity->method_dev Confirmed sample_prep Sample Preparation Path check_purity->sample_prep Matrix Suspected opt_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) method_dev->opt_temp clean_up Improve Sample Cleanup (e.g., use SPE, dSPE) sample_prep->clean_up opt_flow Adjust Carrier Gas Flow Rate opt_temp->opt_flow No Improvement resolved Peaks Resolved opt_temp->resolved Success change_col Change GC Column (Different stationary phase polarity) opt_flow->change_col No Improvement opt_flow->resolved Success derivatize Consider Derivatization change_col->derivatize No Improvement change_col->resolved Success derivatize->resolved Success not_resolved2 Still Co-eluting derivatize->not_resolved2 change_solvent Change Extraction Solvent clean_up->change_solvent No Improvement clean_up->resolved Success change_solvent->resolved Success not_resolved Still Co-eluting change_solvent->not_resolved No Improvement not_resolved->method_dev

Caption: Troubleshooting decision tree for resolving co-eluting peaks.

Issue 2: this compound Peak is Tailing or Shows Degradation

Carbamates are known to be thermally unstable, which can lead to peak tailing or on-column degradation, appearing as distorted or extra peaks.

Solution: Derivatization

Derivatization is a chemical modification technique used to make compounds more suitable for GC analysis. For carbamates like this compound, derivatization can improve thermal stability and volatility.[18][19] A common approach involves converting the carbamates into more stable derivatives, such as trifluoroacetyl derivatives.[18][19]

Experimental Protocol: Derivatization of this compound

This protocol is adapted from a method for determining carbamates in plasma samples.[18][19]

Objective: To convert this compound and its metabolites into trifluoroacetyl derivatives to improve thermal stability for GC-MS analysis.

Materials:

  • Trifluoroacetic acid anhydride (TFAA)

  • Sample extract containing this compound (dried)

  • Ethyl acetate

  • Nitrogen gas stream for evaporation

Procedure:

  • Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Final Evaporation: After incubation, evaporate the mixture to dryness again under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Issue 3: Complex Sample Matrix Causes Interference

For samples with a complex matrix (e.g., soil, food), interfering compounds are a common source of co-elution. Enhanced sample preparation is required to remove these interferences before GC analysis.

Solution: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective cleanup technique that separates analytes from interfering compounds based on their physical and chemical properties.[20] For carbamate analysis, Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are commonly used.[18][19]

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for cleaning up a sample extract using an SPE cartridge.

Objective: To remove matrix interferences from a sample extract prior to this compound GC analysis.

Materials:

  • SPE Cartridge (e.g., Oasis HLB)

  • Methanol (for conditioning)

  • Reagent Water (for equilibration)

  • Sample extract

  • Elution Solvent (e.g., ethyl acetate, acetonitrile)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Pass 5 mL of reagent water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to go dry.

  • Loading: Load the sample extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass a wash solvent (e.g., 5 mL of water or a weak organic solvent mixture) through the cartridge to remove weakly bound interferences.

  • Elution: Elute the target analyte (this compound) using a small volume of a strong organic solvent (e.g., 5 mL of ethyl acetate). Collect the eluate.

  • Concentration: Evaporate the eluate and reconstitute the residue in a suitable solvent for GC injection.

Experimental Workflow Diagram

This diagram shows the overall process from sample preparation to final analysis.

Carbaryl_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Raw Sample (e.g., Soil, Water, Food) extraction Solvent Extraction (e.g., QuEChERS, LLE) sample->extraction cleanup Cleanup using SPE extraction->cleanup derivatization Optional: Derivatization (with TFAA) cleanup->derivatization injection GC Injection cleanup->injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

References

Validation & Comparative

Comparing the toxicity of Carbaryl to other carbamate insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Toxicity of Carbaryl and Other Carbamate Insecticides

This guide provides a comparative toxicological overview of this compound and other selected carbamate insecticides. Designed for researchers, scientists, and drug development professionals, this document summarizes key toxicity data, outlines relevant experimental methodologies, and illustrates the underlying mechanism of action.

Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) at neuronal synapses and neuromuscular junctions.[1] This inhibition is achieved through the carbamylation of the serine hydroxyl group within the enzyme's active site.[2] Unlike organophosphates which cause irreversible phosphorylation, carbamates bind to AChE reversibly.[1]

The blockage of AChE leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synapse.[2] This accumulation results in excessive stimulation of muscarinic and nicotinic ACh receptors, leading to a state of constant nerve stimulation, which can manifest as uncontrolled movements, paralysis, and ultimately, death in insects.[2][3] The clinical presentation of carbamate poisoning is similar to that of organophosphates, but the duration of toxicity is typically shorter, usually less than 24 hours, due to the reversible nature of the enzyme binding.[1]

Carbamate_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft pre_neuron Vesicles (Acetylcholine) ACh ACh pre_neuron->ACh Release post_neuron ACh Receptors response Nerve Impulse Propagation post_neuron->response Activates ACh->post_neuron Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChE->pre_neuron Recycling of Choline Carbamate This compound Carbamate->AChE Inhibits

References

A Comparative Guide to the Validation of a Novel Analytical Method for Carbaryl Against Existing Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new analytical method for the detection and quantification of Carbaryl with established techniques. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are compared against a novel Magnetic Solid-Phase Extraction with Fluorescence Detection method. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate analytical strategy for your research needs.

Data Presentation: A Comparative Analysis of Analytical Methods for this compound

The following table summarizes the key performance parameters of the different analytical methods for the determination of this compound. The data has been compiled from various studies to provide a comprehensive overview.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Magnetic Solid-Phase Extraction with Fluorescence Detection
Principle Separation based on polarity, detection by UV or fluorescence.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.Magnetic nanoparticle-based extraction followed by fluorescence measurement.
Limit of Detection (LOD) 0.015 - 0.068 µg/L[1][2]0.01 - 0.08 µg/L[3]~0.01 µg/L0.012 µg/L
Limit of Quantification (LOQ) 0.03 - 0.25 µg/L[2][4]0.03 - 0.16 µg/L[3]~0.03 µg/L0.04 µg/L
Accuracy (Recovery %) 80 - 115%[4]89.53 - 101.72%[3]70 - 137.7%96.0 - 107.4%
Precision (RSD %) < 15%< 15%< 20%< 5%
Linearity (R²) > 0.99[1]> 0.99[3]Typically sigmoidal curve> 0.99
Analysis Time ~20-30 min per sample~10-20 min per sample~2-4 hours per plate~15-20 min per sample
Specificity Moderate to highVery highHigh (potential cross-reactivity)High
Cost ModerateHighLow to moderateModerate
Throughput ModerateModerateHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Homogenize the sample (e.g., fruit, vegetable, water).

    • Extract this compound using a suitable solvent such as acetonitrile or methanol.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Instrumentation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer like ammonium formate.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at 280 nm or a fluorescence detector.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Similar to HPLC, sample extraction is typically performed with acetonitrile.

    • A "salting-out" step with NaCl can be used to partition the acetonitrile phase.[3]

    • The extract is then concentrated and reconstituted.

    • Filtration through a 0.22 µm filter is recommended.

  • Instrumentation:

    • LC System: A standard HPLC or UHPLC system with a C18 column.

    • Mobile Phase: Gradient elution with water and methanol containing ammonium formate is common.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Protocol:

    • Coat microtiter plate wells with anti-Carbaryl antibodies.

    • Prepare sample extracts and a series of this compound standards.

    • Add the sample extracts and standards to the wells, followed by a this compound-enzyme conjugate.

    • Incubate to allow competitive binding between the free this compound and the conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the this compound concentration.

4. Magnetic Solid-Phase Extraction with Fluorescence Detection

  • Protocol:

    • Synthesize magnetic covalent organic framework (COF) nanoparticles.

    • Disperse the magnetic nanoparticles in the sample solution containing this compound.

    • Allow a short incubation time for the adsorption of this compound onto the nanoparticles.

    • Use an external magnet to separate the nanoparticles from the solution.

    • Elute the this compound from the nanoparticles using a suitable solvent.

    • Measure the fluorescence of the eluate to determine the this compound concentration.

Mandatory Visualizations

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_data 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion Define_Purpose Define Analytical Purpose Select_Method Select New & Existing Methods Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (LOD, LOQ, Accuracy, Precision, etc.) Select_Method->Define_Parameters Prepare_Samples Prepare Spiked & Blank Samples Define_Parameters->Prepare_Samples Analyze_New Analyze with New Method Prepare_Samples->Analyze_New Analyze_Existing Analyze with Existing Method(s) Prepare_Samples->Analyze_Existing Calculate_Parameters_New Calculate Validation Parameters (New Method) Analyze_New->Calculate_Parameters_New Calculate_Parameters_Existing Calculate Validation Parameters (Existing Method) Analyze_Existing->Calculate_Parameters_Existing Compare_Data Compare Performance Data Calculate_Parameters_New->Compare_Data Calculate_Parameters_Existing->Compare_Data Assess_Fitness Assess 'Fitness for Purpose' Compare_Data->Assess_Fitness Report_Findings Publish Comparison Guide Assess_Fitness->Report_Findings

Caption: Workflow for the validation of a new analytical method against existing techniques.

Caption: Comparison of key performance parameters for this compound analysis methods.

References

Cross-Validation of Carbaryl Residue Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Carbaryl residue data from inter-laboratory proficiency tests, offering researchers, scientists, and drug development professionals objective data on the performance of analytical methods across different laboratories. The information is compiled from European Union Proficiency Test (EUPT) reports, demonstrating the expected variability and performance of current analytical techniques.

Inter-Laboratory Comparison of this compound Residue Data

Proficiency testing is a crucial component of laboratory quality assurance, where multiple laboratories analyze the same sample to assess their analytical performance. The results provide a valuable benchmark for the accuracy and precision of the methods used. Below are summarized results from two recent EUPTs where this compound was a target analyte in different food matrices.

EUPT-FV-SC05: this compound in Dried White Beans

In this proficiency test, participating laboratories analyzed for this compound in a dried white bean flour matrix. The assigned value (the consensus concentration) was 0.075 mg/kg.

ParameterValue
Assigned Value (mg/kg) 0.075
Number of Reporting Laboratories 50
Median of Reported Results (mg/kg) 0.0745
Robust Standard Deviation (mg/kg) 0.019
Robust Coefficient of Variation (%RSD) 25.3%
Range of Reported Results (mg/kg) 0.046 - 0.120

Data sourced from the Final Report for the EUPT-FV-SC05, 2021-2022.

EUPT-FV-24: this compound in Tomato Homogenate

This proficiency test involved the analysis of this compound in a more common fruit matrix, tomato homogenate. The assigned value for this compound in this test was 0.021 mg/kg.[1]

ParameterValue
Assigned Value (mg/kg) 0.021
Number of Reporting Laboratories 136
Median of Reported Results (mg/kg) 0.021
Robust Standard Deviation (mg/kg) 0.0053
Robust Coefficient of Variation (%RSD) 25.0%
Range of Reported Results (mg/kg) 0.010 - 0.038

Data sourced from the Final Report for the EUPT-FV-24, 2022.[1]

Experimental Protocols

The most common methodology employed by participating laboratories in these proficiency tests is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

QuEChERS Sample Preparation Protocol (EN 15662 Method)

This protocol is a widely adopted standard for the extraction of pesticide residues from food matrices.

a) Sample Homogenization:

  • A representative portion of the sample (e.g., tomato, beans) is homogenized to a uniform consistency. For dry samples like beans, they are first reconstituted with water and then homogenized.

b) Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. For pigmented samples like spinach, 150 mg of graphitized carbon black (GCB) may also be added to remove chlorophyll.[2]

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis, often after dilution and addition of a protective agent.

LC-MS/MS Instrumental Analysis

The cleaned extract is analyzed by LC-MS/MS for the detection and quantification of this compound.

a) Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing additives like ammonium formate and formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

b) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 202.1

  • Product Ions (m/z) for Quantification and Confirmation: 145.1 (quantifier) and 127.1 (qualifier).

  • Collision Energy (CE): Optimized for each transition, typically in the range of 15-35 eV.

Visualizing the Workflow and Relationships

To better understand the processes involved in this compound residue analysis and cross-validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenization 1. Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g sample cleanup 3. d-SPE Cleanup (PSA + MgSO4) extraction->cleanup Acetonitrile extract lcms 4. LC-MS/MS Analysis cleanup->lcms Cleaned extract data_proc 5. Data Processing (Quantification) lcms->data_proc final_result final_result data_proc->final_result Final Result (mg/kg)

Figure 1. Experimental workflow for this compound residue analysis.

cross_validation_logic cluster_labs Participating Laboratories pt_provider Proficiency Test (PT) Provider (e.g., EURL) sample_prep Prepares & Distributes Homogenized Sample (e.g., Tomato with this compound) pt_provider->sample_prep lab_a Lab A sample_prep->lab_a lab_b Lab B sample_prep->lab_b lab_c Lab C sample_prep->lab_c lab_n Lab N... sample_prep->lab_n results Results Submitted to PT Provider lab_a->results lab_b->results lab_c->results lab_n->results statistical_analysis Statistical Analysis - Assigned Value - z-Scores - %RSD results->statistical_analysis report Final Report (Performance Comparison) statistical_analysis->report

Figure 2. Logical flow of a cross-validation study.

References

A Comparative Analysis of Carbaryl's Effects on Diverse Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the insecticide Carbaryl's effects across various insect species, intended for researchers, scientists, and professionals in drug development. It synthesizes experimental data on toxicity, metabolic pathways, and behavioral impacts, presenting quantitative findings in structured tables and illustrating key processes with detailed diagrams.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound belongs to the carbamate class of insecticides.[1][2] Its primary mode of action is the disruption of the insect's nervous system.[3][4][5][6] this compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][7][8] By binding to AChE, this compound prevents the degradation of ACh, leading to its accumulation. This causes continuous stimulation of nerve receptors, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.[1][2][4] The binding of this compound to AChE is reversible, unlike the irreversible binding of organophosphate insecticides.[2][9]

Caption: this compound's inhibition of acetylcholinesterase (AChE) in the synapse.

Comparative Toxicity

The toxicity of this compound varies significantly among different insect species. This variability is often quantified using the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The tables below summarize acute contact toxicity data for several insect species.

Table 1: Acute Contact LD50 of this compound for Various Bee Species

SpeciesCommon NameLD50 (µ g/insect )Toxicity RatingReference
Apis melliferaHoney Bee1.0Highly Toxic[3]
Bombus terrestrisBumblebee41.2Moderately Toxic[10]
Andrena erythroniiA Mining Bee0.543Highly Toxic[10]
Trigona spinipesA Stingless Bee0.747Highly Toxic[10]

Note: Toxicity ratings are relative and based on the presented data. Routes of exposure (e.g., topical, contact) can influence LD50 values.

Table 2: General Toxicity of this compound to Other Invertebrates

SpeciesToxicity LevelLC50 / LD50Reference
Water Fleas (Daphnia magna)Very Highly Toxic48-hour LC50 of 6 µg/L[3]
Glass ShrimpVery Highly Toxic48-hour LC50 of 5.6 µg/L[3]
StonefliesVery Highly Toxic48-hour LC50 of 1.7 to 5.6 µg/L[3]
EarthwormsHighly ToxicNot specified[4]

This compound is also effective against a broad spectrum of pests including aphids, beetles, caterpillars, cockroaches, ants, ticks, and mosquitoes.[1][4][5][7]

Metabolic Pathways in Insects

Once absorbed, this compound is metabolized by insects, primarily by the fat body.[11] The metabolic process involves several chemical transformations aimed at detoxifying and facilitating the excretion of the compound. Key metabolic reactions include hydrolysis and oxidation.

  • Hydrolysis: this compound is broken down to produce 1-naphthol.[3]

  • Oxidation: The fat body can form several hydroxylated derivatives, such as 4-hydroxythis compound, 5-hydroxythis compound, and potentially N-hydroxymethyl and 5,6-dihydrodihydroxy derivatives.[11]

The rate of metabolism can be influenced by factors such as the insect's age and is an important determinant of an insect's susceptibility to the insecticide.[11]

G cluster_metabolism Metabolic Processes in Insect Fat Body cluster_metabolites Metabolites This compound This compound (1-naphthyl N-methylcarbamate) hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation (e.g., via P450 enzymes) This compound->oxidation naphthol 1-Naphthol hydrolysis->naphthol hydroxy4 4-Hydroxythis compound oxidation->hydroxy4 hydroxy5 5-Hydroxythis compound oxidation->hydroxy5 other Other Derivatives (e.g., N-hydroxymethyl) oxidation->other

Caption: Primary metabolic pathways of this compound in insects.

Behavioral Effects

Exposure to sublethal doses of this compound can induce significant behavioral changes in insects, stemming from its neurotoxic effects. While specific quantitative data across a wide range of species is sparse, observed general symptoms are consistent with acetylcholinesterase inhibition.

Table 3: Common Behavioral Symptoms in this compound-Exposed Animals

SymptomDescriptionReference
Hyperactivity Initial uncontrolled movements and agitation due to nerve overstimulation.
Muscle Tremors/Twitching Involuntary muscle contractions.[3][5]
Incoordination (Ataxia) Loss of coordinated movement, difficulty in walking or flying.[8]
Paralysis Loss of muscle function, leading to immobility.[1][3][5]
Respiratory Distress Inability to contract breathing muscles, a common cause of death.[4]

These symptoms reflect the disruption of normal neurotransmission and can severely impact an insect's ability to forage, mate, and evade predators.[12]

Experimental Protocols

Standardized laboratory bioassays are essential for determining the toxicity of insecticides like this compound. The following section details a generalized protocol for a topical application bioassay to determine an LD50 value.

Protocol: Topical Application LD50 Bioassay

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).[13]

    • Create a series of serial dilutions from the stock solution to establish a range of at least five concentrations expected to cause between 10% and 90% mortality.[13]

  • Test Insect Handling:

    • Select healthy, uniform adult insects of the target species (e.g., 3-5 day old adult female mosquitoes or worker honey bees).[14]

    • Anesthetize the insects briefly using carbon dioxide or by chilling them on a cold plate to immobilize them for application.[14]

  • Topical Application:

    • Using a micro-applicator, apply a precise volume (typically 1 µL) of each this compound dilution to the dorsal thorax of each insect.

    • A control group should be treated with the solvent only.

    • Typically, 20-30 insects are used per concentration, with the experiment replicated 3-5 times.[13][14]

  • Post-Treatment Observation:

    • Place the treated insects in clean holding containers with access to a suitable food source (e.g., a 10% sucrose solution).

    • Maintain the insects under controlled environmental conditions (e.g., 25±2°C, 60±5% relative humidity).[13]

  • Mortality Assessment:

    • Record mortality at set time intervals, typically 24 and 48 hours post-application.[14] An insect is considered dead if it is unable to move when gently prodded.

    • Correct for control mortality using Abbott's formula if it exceeds 5-10%.[13]

    • Abbott's Formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

  • Data Analysis:

    • Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.

G A 1. Prepare Serial Dilutions of this compound in Acetone B 2. Select and Anesthetize Uniform Test Insects A->B C 3. Apply 1µL of Solution to Dorsal Thorax B->C D 4. Transfer to Holding Cages with Food Source C->D E 5. Incubate for 24-48 Hours (Controlled Environment) D->E F 6. Assess Mortality (Correct with Abbott's Formula) E->F G 7. Analyze Data (Probit Analysis to find LD50) F->G

Caption: Workflow for a standard topical application LD50 bioassay.

References

Efficacy of Carbaryl versus neonicotinoid insecticides for pest control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Carbaryl, a carbamate insecticide, and neonicotinoid insecticides for pest control. The information is intended for researchers, scientists, and professionals in drug and pesticide development, offering a comprehensive overview of their mechanisms of action, comparative performance data from experimental studies, and standardized testing protocols.

Mechanisms of Action

The fundamental difference between this compound and neonicotinoid insecticides lies in their distinct modes of action at the neuronal level in insects.

This compound: As a carbamate insecticide, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous and excessive nerve stimulation.[1][2] This hyperexcitation of the nervous system results in paralysis and eventual death of the insect.[1][3]

Neonicotinoids: This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[4][5][6] Neonicotinoids bind to these receptors, mimicking the action of acetylcholine but with a much stronger and more persistent effect. This leads to the continuous firing of neurons, causing overstimulation, paralysis, and death.[5] A key feature of neonicotinoids is their high affinity for insect nAChRs compared to those in vertebrates, which contributes to their selective toxicity.[4][6]

Signaling Pathway Diagrams

Carbaryl_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds AChR ACh Receptor ACh->AChR Binds Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Overstimulation Continuous Stimulation (Paralysis, Death) AChR->Overstimulation This compound This compound This compound->AChE Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release Nerve_Impulse Nerve Impulse

Caption: Mechanism of action for this compound insecticide.

Neonicotinoid_Mechanism ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds (Reversible) Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Activates Overstimulation Irreversible Binding & Overstimulation (Paralysis, Death) nAChR->Overstimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Irreversible) Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release Nerve_Impulse Nerve Impulse

Caption: Mechanism of action for Neonicotinoid insecticides.

Comparative Efficacy Data

The efficacy of this compound and neonicotinoids varies significantly depending on the target pest species, life stage, and environmental conditions. The following table summarizes available experimental data on the toxicity of these insecticides to various invertebrate species.

Insecticide ClassActive IngredientTarget PestExposure TimeLC50 / LD50UnitsSource(s)
Carbamate This compoundDaphnia magna (Water flea)48 hours6µg/L[2]
This compoundCalineuria californica (Stonefly)60 min1,139µg/L[7]
This compoundCinygma sp. (Mayfly)60 min165µg/L[7]
This compoundHoney Bee (Apis mellifera)Topical1µ g/bee [2]
Neonicotinoid ImidaclopridHarlequin Bug (Murgantia histrionica)48 hours0.57ppm[8]
ThiamethoxamHarlequin Bug (Murgantia histrionica)48 hours0.52ppm[8]
DinotefuranHarlequin Bug (Murgantia histrionica)48 hours0.39ppm[8]
ClothianidinHarlequin Bug (Murgantia histrionica)72 hours0.39ppm[8]
AcetamipridHoney Bee (Apis mellifera)24 hours114,720ng/bee[9]
ThiamethoxamHoney Bee (Apis mellifera)24 hours740ng/bee[9]
ClothianidinHoney Bee (Apis mellifera)24 hours330ng/bee[9]

LC50 (Lethal Concentration 50): The concentration of a chemical in air or water that kills 50% of the test animals in a given time. LD50 (Lethal Dose 50): The amount of a substance that, when administered in a single dose, is expected to cause the death of 50% of a group of test animals.

Generally, neonicotinoids exhibit higher potency against many sucking insect pests compared to this compound.[10][11] For instance, laboratory bioassays on harlequin bug nymphs showed LC50 values for neonicotinoids like dinotefuran and clothianidin to be less than 1 ppm.[8] However, the toxicity to non-target organisms, such as aquatic invertebrates and pollinators, is a significant consideration for both classes of insecticides. This compound is very highly toxic to freshwater invertebrates like Daphnia magna and certain stoneflies.[2] Similarly, several neonicotinoids are highly toxic to bees.[9]

Neonicotinoids often provide systemic control, meaning they are absorbed by the plant and distributed throughout its tissues, which is effective against piercing-sucking pests.[8] this compound acts primarily as a contact and stomach poison with some slight systemic properties.[12] The residual persistence of neonicotinoids in soil and water can be longer than that of this compound, which is not persistent in soil or water systems.[12][13][14]

Experimental Protocols for Efficacy Testing

Standardized protocols are crucial for generating comparable efficacy data. The following outlines a general methodology for a laboratory-based insecticide bioassay, based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[15][16][17]

Objective:

To determine the lethal concentration (LC50) or lethal dose (LD50) of an insecticide against a target pest.

Materials:
  • Test Organisms: A homogenous population of the target pest (e.g., specific instar larvae, adult insects) from a laboratory colony or field collection.

  • Insecticide: Technical grade active ingredient and formulated product.

  • Reagents: Appropriate solvents (e.g., acetone, water) for preparing serial dilutions.

  • Equipment: Micropipettes, petri dishes or vials, treated surfaces (e.g., filter paper, leaf disks), aspirator for handling insects, controlled environment chamber.

Methodology:
  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of the insecticide in a suitable solvent.

    • Perform serial dilutions to create a range of at least five test concentrations that are expected to cause between 10% and 90% mortality.

    • A control group treated only with the solvent must be included.

  • Experimental Design:

    • The experiment should follow a completely randomized design.

    • A minimum of three to five replicates per treatment group (including the control) is recommended.[16][17][18]

    • The number of insects per replicate should be sufficient for statistical analysis (e.g., 10-20 insects).[16][19]

  • Application Method (select one):

    • Topical Application (for LD50): A specific volume (e.g., 1 µL) of each insecticide dilution is applied directly to the dorsal thorax of each insect.

    • Treated Surface/Diet (for LC50):

      • Contact: Filter papers, petri dishes, or leaf disks are treated with a known volume of the insecticide solution and allowed to dry. Insects are then exposed to the treated surface.

      • Ingestion: The insecticide is incorporated into an artificial diet or a sugar solution, which is then provided to the insects.

  • Exposure and Observation:

    • Insects are maintained under controlled conditions (temperature, humidity, photoperiod) for the duration of the experiment (e.g., 24, 48, 72, or 96 hours).[16][17]

    • Mortality is assessed at predetermined time points. An insect is considered dead if it is unable to make coordinated movements when gently prodded.[19]

  • Data Analysis:

    • If control mortality is observed, it should be corrected using Abbott's formula: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.[19]

    • The mortality data is subjected to probit or logit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.

Experimental Workflow Diagram

Efficacy_Workflow start Start: Define Objective (e.g., Determine LC50) prep_insects 1. Prepare Test Organisms (Select species, life stage, acclimatize) start->prep_insects prep_solutions 2. Prepare Insecticide Solutions (Stock solution & serial dilutions) prep_insects->prep_solutions setup_exp 3. Experimental Setup (Replicates, controls, randomization) prep_solutions->setup_exp application 4. Insecticide Application (Topical, treated surface, or diet) setup_exp->application exposure 5. Exposure Period (Controlled environmental conditions) application->exposure data_collection 6. Data Collection (Assess mortality at 24, 48, 72h) exposure->data_collection analysis 7. Statistical Analysis (Abbott's correction, Probit/Logit analysis) data_collection->analysis results 8. Determine LC50/LD50 (with 95% Confidence Intervals) analysis->results end End: Report Findings results->end

Caption: A typical workflow for an insecticide efficacy bioassay.

References

A comparative analysis of Carbaryl degradation in aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental fate of Carbaryl, detailing its degradation pathways, kinetics, and byproducts under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) environments. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.

This compound, a broad-spectrum N-methylcarbamate insecticide, undergoes distinct degradation processes depending on the presence or absence of oxygen. Understanding these differences is crucial for assessing its environmental persistence, potential for contamination, and the development of effective bioremediation strategies. Generally, this compound degrades more rapidly in aerobic environments due to the central role of oxygen-dependent enzymes in its metabolic breakdown.

Comparative Degradation Kinetics

The persistence of this compound in the environment, often expressed as its half-life (the time required for 50% of the initial concentration to degrade), is significantly influenced by the presence of oxygen.

ConditionHalf-life (t½)Key Factors Influencing Degradation
Aerobic 4 to 72 days in soilMicrobial activity, soil type, temperature, pH
Anaerobic Up to 72.2 days in soilMicrobial activity, redox potential, availability of alternative electron acceptors

Degradation Pathways: A Tale of Two Environments

The metabolic fate of this compound diverges significantly after its initial hydrolysis to 1-naphthol, with distinct enzymatic reactions governing its breakdown under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

Under aerobic conditions, microbial communities, particularly bacteria of the Pseudomonas genus, play a pivotal role in the complete mineralization of this compound. The degradation pathway involves a series of oxidative reactions.

The initial step is the hydrolysis of this compound to 1-naphthol, catalyzed by the enzyme This compound hydrolase . Subsequently, 1-naphthol 2-hydroxylase , an oxygen-dependent enzyme, hydroxylates 1-naphthol to form 1,2-dihydroxynaphthalene. This is a critical, oxygen-requiring step that dictates the aerobic pathway. The aromatic ring is then cleaved by 1,2-dihydroxynaphthalene dioxygenase , leading to the formation of intermediates such as salicylaldehyde, salicylate, and gentisate, which are further metabolized and funneled into the central carbon pathway (Tricarboxylic Acid Cycle), ultimately leading to the formation of carbon dioxide and water.

Aerobic_Carbaryl_Degradation This compound This compound Naphthol 1-Naphthol This compound->Naphthol This compound Hydrolase DHN 1,2-Dihydroxynaphthalene Naphthol->DHN 1-Naphthol 2-Hydroxylase (Oxygen-dependent) RingCleavage Ring Cleavage Products (e.g., Salicylaldehyde, Salicylate) DHN->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA EndProducts CO2 + H2O TCA->EndProducts Anaerobic_Carbaryl_Degradation This compound This compound Naphthol 1-Naphthol This compound->Naphthol Hydrolysis NaphthoicAcid 2-Naphthoic Acid Naphthol->NaphthoicAcid Carboxylation ReducedIntermediates Reduced Ring Intermediates NaphthoicAcid->ReducedIntermediates Reduction RingCleavage Ring Cleavage Products ReducedIntermediates->RingCleavage EndProducts CO2 + CH4 RingCleavage->EndProducts Aerobic_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Soil Collection & Characterization This compound [¹⁴C]-Carbaryl Application Soil->this compound Incubate Incubation in Biometer Flasks (Aerobic, Dark, Constant Temp) This compound->Incubate Trapping Volatile Trapping (CO2) Incubate->Trapping Sampling Time-course Sampling Incubate->Sampling LSC LSC for Mass Balance Trapping->LSC Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Extraction->LSC Anaerobic_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Soil Flooding & Anaerobic Pre-incubation This compound [¹⁴C]-Carbaryl Application Soil->this compound Incubate Incubation in Sealed Vessels (Anaerobic, Dark, Constant Temp) This compound->Incubate Trapping Volatile Trapping (CO2, CH4) Incubate->Trapping Sampling Time-course Sampling Incubate->Sampling LSC LSC for Mass Balance Trapping->LSC Extraction Phase Separation & Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Extraction->LSC

A Comparative Analysis of the Neurotoxic Effects of Carbaryl and Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of Carbaryl, a carbamate pesticide, and organophosphate pesticides. The information presented is curated from experimental data to assist researchers in understanding the distinct and overlapping mechanisms of toxicity, informing safer pesticide development and regulatory assessments.

Core Neurotoxic Mechanisms: A Tale of Reversible vs. Irreversible Inhibition

Both this compound and organophosphate pesticides exert their primary neurotoxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts. The accumulation of ACh leads to overstimulation of cholinergic receptors, resulting in a cascade of neurotoxic symptoms. However, a fundamental distinction lies in the nature of their interaction with AChE.

Organophosphate pesticides form a stable, phosphorylated bond with the serine hydroxyl group in the active site of AChE. This bond is essentially irreversible, leading to a long-lasting inhibition of the enzyme. The recovery of cholinergic function is slow and often requires the synthesis of new AChE, a process that can take days to weeks.[1]

This compound , on the other hand, carbamylates the active site of AChE. This carbamyl-enzyme complex is unstable and undergoes relatively rapid spontaneous hydrolysis, allowing the enzyme to be regenerated. This reversible inhibition means that the duration of toxic effects from this compound is generally shorter compared to organophosphates.[2][3]

OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Irreversible Phosphorylation This compound This compound This compound->AChE Reversible Carbamylation ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) AChE->Cholinergic_Crisis Inhibition leads to ACh accumulation Choline_Acetate Choline + Acetate

Figure 1: Mechanism of AChE Inhibition.

Quantitative Comparison of Neurotoxicity

The following tables summarize key quantitative data comparing the acute toxicity and acetylcholinesterase inhibitory potential of this compound and several common organophosphate pesticides.

Table 1: Acute Toxicity Data (Rat)

Pesticide ClassCompoundOral LD50 (mg/kg)Dermal LD50 (mg/kg)
Carbamate This compound302.6 - 311.5[4]>2000[4]
Organophosphate Chlorpyrifos95 - 270[5]202 - >2000[6][7]
Organophosphate Diazinon300 - 1340[8][9]>2020[9]
Organophosphate Malathion5400 - 5700[2]>2000[2]

Table 2: Acetylcholinesterase (AChE) Inhibition

Pesticide ClassCompoundIC50 (µM)Source Organism/Enzyme
Carbamate This compound6.30Chicken Brain AChE
Organophosphate Chlorpyrifos-oxon (active metabolite)~0.1 - 2.4Mammalian AChE[10]
Organophosphate Diazinon24.45Human Erythrocyte AChE[11]
Organophosphate Malathion71.2Human Erythrocyte AChE[12]
Organophosphate Malaoxon (active metabolite)2.4Bovine Erythrocyte AChE[13]

Beyond Acetylcholinesterase Inhibition: Other Neurotoxic Effects

While AChE inhibition is the primary mechanism of acute toxicity, both this compound and organophosphates can induce other neurotoxic effects, particularly with chronic or developmental exposure.

  • Developmental Neurotoxicity: Both classes of pesticides have been shown to affect brain development, leading to persistent behavioral and cognitive impairments in animal studies.[9] These effects can occur at exposure levels below the threshold for systemic toxicity and significant AChE inhibition, suggesting alternative mechanisms are at play.[9] Chronic exposure to organophosphates can inhibit axonal transport and alter gene expression related to neurotransmission, while carbamates can affect proteins crucial for neuronal development.

  • Oxidative Stress: Exposure to both this compound and organophosphates has been linked to the induction of oxidative stress in neuronal tissues.[14][15] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leading to cellular damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the neurotoxicity of these pesticides.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel or rat brain homogenate)

    • Test compound solutions (this compound or organophosphate) at various concentrations.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, the test compound solution (or solvent control), and the AChE solution.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Developmental Neurotoxicity (DNT) Study in Rodents

DNT studies are designed to assess the potential adverse effects of chemical exposure on the developing nervous system. These are complex, multi-faceted studies, and the following represents a general workflow.

start Start: Pregnant Dams exposure Exposure to Pesticide (Gestation & Lactation) start->exposure offspring_obs Offspring Observations (Viability, Growth, Physical Milestones) exposure->offspring_obs behavioral Behavioral Testing (Motor Activity, Learning, Memory) offspring_obs->behavioral neurochem Neurochemical Analysis (e.g., AChE activity, Neurotransmitter levels) behavioral->neurochem neuropath Neuropathology (Brain weight, Histopathology) neurochem->neuropath end End: Data Analysis & Risk Assessment neuropath->end

Figure 2: Developmental Neurotoxicity Study Workflow.

  • Animal Dosing: Pregnant female rodents are dosed with the test substance (this compound or organophosphate) at several dose levels during gestation and lactation. A control group receives the vehicle only.

  • Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and effects on parturition and maternal care.

  • Offspring Assessments:

    • Pre-weaning: Pups are assessed for viability, growth, physical development (e.g., eye and ear opening), and early behavioral reflexes.

    • Post-weaning: A subset of offspring undergoes a battery of behavioral tests to evaluate motor function, sensory function, learning, and memory.

  • Neuropathology: At the termination of the study, brains are collected from a subset of offspring for gross examination, weight measurements, and detailed microscopic examination (histopathology) to identify any structural abnormalities.

  • Data Analysis: Data from all endpoints are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental neurotoxicity.

References

A Comparative Guide to Biomarkers for Carbaryl Exposure in Wildlife

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for detecting Carbaryl exposure in wildlife. This compound, a widely used carbamate insecticide, poses a significant threat to non-target organisms. Effective monitoring through sensitive and reliable biomarkers is crucial for assessing its ecotoxicological impact. This document outlines the performance of key biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate methods for their studies.

Comparison of Key Biomarkers for this compound Exposure

The following tables summarize quantitative data for the most prominent biomarkers of this compound exposure.

Table 1: Cholinesterase (ChE) Inhibition

Cholinesterase inhibition is a primary biomarker of effect for carbamate pesticides. This compound reversibly inhibits acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine.[1][2]

Wildlife SpeciesTissue/SampleMethodEndpointQuantitative Data (IC50/EC50)Reference(s)
Rainbow Trout (Oncorhynchus mykiss)BrainSpectrophotometricAChE InhibitionEC50: 270 µg/L[3]
Rainbow Trout (Oncorhynchus mykiss)MuscleSpectrophotometricChE InhibitionEC50: 1.05 µg/L (for Azinphos-methyl, another ChE inhibitor)[3]
Daphnia magnaWhole bodySpectrophotometricAChE InhibitionIC50 (48h): Strain 1 - less sensitive, Strain 2 - more sensitive[4]
Lumbriculus variegatus (Oligochaete)Whole bodySpectrophotometricChE InhibitionEC50/IC50: ~20 times lower than B. glabrata[5][6]
Biomphalaria glabrata (Gastropod)Whole bodySpectrophotometricChE Inhibition-[5][6]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 2: this compound Metabolite (1-Naphthol) Detection

The measurement of this compound's primary metabolite, 1-naphthol, in urine or tissues serves as a specific biomarker of exposure.[7][8][9]

Wildlife Species/ModelSampleMethodLimit of Detection (LOD)Key FindingsReference(s)
Human (surrogate for mammals)UrineHPLC-Fluorescence10 nmol/LPeak levels 2-6 hours post-exposure.[10]
Human (surrogate for mammals)UrineGC-MS0.30 µg/LReliable for biological monitoring.[10]
Brown Norway RatsBrain, Plasma, LiverNot specifiedNot specifiedBrain ChE inhibition closely tracked brain this compound concentrations.[7][8]
Table 3: Carboxylesterase (CES) Inhibition

Carboxylesterases are another class of enzymes that can be inhibited by carbamates. Their inhibition can serve as a biomarker of exposure and effect.

Wildlife SpeciesTissue/SampleMethodSubstrateKey FindingsReference(s)
Lumbriculus variegatusWhole bodySpectrophotometricp-nitrophenyl butyrate, 1-naphthyl acetate, 2-naphthyl acetateLess sensitive to this compound inhibition than ChE.[5][6]
Biomphalaria glabrataWhole bodySpectrophotometricp-nitrophenyl butyrate, 1-naphthyl acetate, 2-naphthyl acetateCES activity towards p-nitrophenyl butyrate was inhibited at lower concentrations than ChE.[5][6]
Various (general)Not specifiedSpectrophotometricp-nitrophenyl acetate (PNPA)Recommended as a standard substrate for CES assays.[1][11]
Table 4: DNA Damage (Comet Assay)

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks, which can be induced by pesticide exposure.[10][12]

Wildlife Species/ModelCell TypeMethodKey FindingsReference(s)
Mammals, Amphibians, Fish (general)VariousAlkaline Comet AssayThis compound can cause DNA strand breakage.[12]
Human (surrogate for mammals)SpermNot specifiedAssociation between 1-naphthol from naphthalene exposure and sperm DNA damage.[10]
Fish (general)ErythrocytesAlkaline Comet AssayErythrocytes are sensitive to genotoxic effects and suitable for the comet assay.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cholinesterase (ChE) Activity Assay (Adapted from Ellman method)

This spectrophotometric method is widely used to measure ChE activity in various tissues.

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Reagent (0.01 M): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • Substrate (Acetylthiocholine iodide, 0.075 M): Dissolve acetylthiocholine iodide in deionized water.

2. Sample Preparation:

  • Blood Plasma/Serum: Centrifuge whole blood to separate plasma or serum.

  • Brain/Muscle Tissue: Homogenize the tissue in phosphate buffer on ice. Centrifuge the homogenate and collect the supernatant for analysis.

3. Assay Procedure:

  • In a microplate well, add:

    • Sample (plasma, serum, or tissue supernatant)

    • Phosphate buffer

    • DTNB reagent

  • Incubate at room temperature for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the ChE activity.

4. Calculation:

  • Calculate the ChE activity using the Beer-Lambert law, based on the rate of color change.

1-Naphthol Analysis in Urine (GC-MS Method)

This protocol describes the detection of the this compound metabolite 1-naphthol in urine samples.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a urine sample, add β-glucuronidase/arylsulfatase to deconjugate the 1-naphthol metabolites. Incubate at 37°C overnight.

  • Derivatization: Add acetic anhydride to the hydrolyzed sample to derivatize 1-naphthol to its acetate form, which is more amenable to GC analysis.

  • Extraction: Extract the derivatized 1-naphthol into an organic solvent like hexane.

2. GC-MS Analysis:

  • Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate 1-naphthyl acetate from other components.

  • MS conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify the characteristic ions of 1-naphthyl acetate.

3. Quantification:

  • Create a calibration curve using standards of known 1-naphthol concentrations that have undergone the same preparation steps.

  • Quantify the 1-naphthol concentration in the urine samples by comparing their peak areas to the calibration curve.

Carboxylesterase (CES) Activity Assay

This assay is similar to the ChE assay but uses a different substrate.

1. Reagent Preparation:

  • Tris-HCl Buffer (e.g., 0.1 M, pH 7.4): Prepare a Tris-HCl buffer solution.

  • Substrate (e.g., p-nitrophenyl acetate - PNPA): Prepare a stock solution of the substrate in a suitable solvent like ethanol.

2. Sample Preparation:

  • Prepare tissue homogenates (e.g., from liver, a primary site of detoxification) as described for the ChE assay.

3. Assay Procedure:

  • In a microplate well, add:

    • Sample (tissue supernatant)

    • Tris-HCl buffer

  • Initiate the reaction by adding the PNPA substrate.

  • Measure the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, the product of PNPA hydrolysis by CES.

4. Calculation:

  • Calculate CES activity based on the rate of p-nitrophenol formation.

DNA Damage Assessment (Alkaline Comet Assay)

This protocol outlines the basic steps for performing the comet assay on wildlife cells, such as fish erythrocytes.[4][13]

1. Cell Preparation:

  • Obtain a single-cell suspension from the tissue of interest (e.g., blood for erythrocytes).

  • Embed the cells in low-melting-point agarose on a microscope slide.

2. Lysis:

  • Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

3. DNA Unwinding and Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

4. Neutralization and Staining:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

5. Visualization and Analysis:

  • Examine the slides under a fluorescence microscope.

  • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Visualizations

This compound's Mechanism of Action: Cholinesterase Inhibition

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Nerve_Impulse Continuous Nerve Impulse AChE->Nerve_Impulse Leads to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Normal Hydrolysis ACh->Nerve_Impulse Accumulation of

Caption: this compound inhibits AChE, leading to acetylcholine accumulation.

Experimental Workflow for Biomarker Validation

G cluster_exposure Exposure Phase cluster_sampling Sampling Phase cluster_analysis Biomarker Analysis cluster_validation Validation Wildlife Wildlife Carbaryl_Exposure This compound Exposure (Controlled Doses) Wildlife->Carbaryl_Exposure Sample_Collection Sample Collection (Blood, Urine, Tissue) Carbaryl_Exposure->Sample_Collection ChE_Assay ChE Inhibition Assay Sample_Collection->ChE_Assay Metabolite_Analysis 1-Naphthol Analysis Sample_Collection->Metabolite_Analysis CES_Assay CES Inhibition Assay Sample_Collection->CES_Assay DNA_Damage_Assay DNA Damage Assay Sample_Collection->DNA_Damage_Assay Data_Analysis Dose-Response Analysis & Statistical Validation ChE_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis CES_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Caption: Workflow for validating this compound exposure biomarkers in wildlife.

Logical Relationship of this compound Exposure and Biomarker Response

G Exposure This compound Exposure Internal_Dose Internal Dose (this compound & 1-Naphthol) Exposure->Internal_Dose Biochemical_Effect Biochemical Effect (ChE/CES Inhibition) Internal_Dose->Biochemical_Effect Cellular_Damage Cellular Damage (DNA Breaks) Internal_Dose->Cellular_Damage Adverse_Outcome Adverse Outcome (e.g., Neurotoxicity, Reduced Reproduction) Biochemical_Effect->Adverse_Outcome Cellular_Damage->Adverse_Outcome

Caption: Causal chain from this compound exposure to adverse outcomes.

References

Comparative Metabolism of Carbaryl in Target and Non-Target Insects: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic processes of the insecticide Carbaryl in both its intended target insect species and non-target species. The information presented is supported by experimental data to elucidate the mechanisms of selective toxicity and resistance.

Introduction to this compound Metabolism

This compound, a broad-spectrum carbamate insecticide, functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects. However, the ultimate toxicity and selectivity of this compound are significantly influenced by the rate of its absorption, metabolic detoxification, and excretion in different insect species. The primary metabolic pathways involve hydrolysis and oxidation, catalyzed by a suite of detoxification enzymes. Variations in the efficiency of these metabolic processes between target pests and beneficial or benign insects are critical determinants of this compound's ecological impact.

Comparative Quantitative Data

The following tables summarize key quantitative data on the absorption and metabolism of this compound in various target and non-target insect species.

Table 1: Comparative Absorption of Topically Applied this compound in Different Insect Species

Insect SpeciesClassification% of Applied Dose Absorbed (24 hours)Citation
Stable fly (Stomoxys calcitrans)Target56.7%[1]
House fly (Musca domestica)Target37.3%[1]
Boll weevil (Anthonomus grandis)Target12.2%[1]
Rice weevil (Sitophilus oryzae)Target3.3%[1]

Table 2: Comparative Profile of this compound Metabolites in Different Insect Species

Insect SpeciesClassificationMajor MetabolitesKey FindingsCitation
House fly (Musca domestica)TargetHighly polar material, 1-naphthol, Metabolite I, III, IVRapid metabolism and excretion. Metabolites III and IV are major derivatives.[1]
Boll weevil (Anthonomus grandis)Target1-naphthol, Metabolite ISlower metabolism compared to the house fly. This compound is more stable.[1]
Rice weevil (Sitophilus oryzae)Target1-naphthol, Metabolite IMuch slower metabolism than the house fly.[1]
Blowfly larva (Calliphora erythrocephala)Non-Target4- and 5-hydroxythis compound, N-hydroxymethylthis compound, 5,6-dihydrodihydroxythis compoundThe fat body is the primary site of metabolism.
Honey bee (Apis mellifera)Non-Target1-naphtholBacterial isolates from honey bees can degrade this compound to 1-naphthol.

Key Metabolic Pathways and Detoxification Enzymes

The metabolism of this compound in insects is a multi-phase process primarily involving hydrolysis and oxidation, followed by conjugation for excretion.

  • Phase I: Hydrolysis and Oxidation: The initial and most significant metabolic step is the hydrolysis of the carbamate ester linkage by carboxylesterases (CarE) , yielding 1-naphthol and methylcarbamic acid. Concurrently, cytochrome P450 monooxygenases (P450s) catalyze the oxidation of the naphthalene ring to form various hydroxylated metabolites.

  • Phase II: Conjugation: The hydroxylated metabolites and 1-naphthol are then conjugated with endogenous molecules, such as glutathione, by glutathione S-transferases (GSTs) , to form more water-soluble and easily excretable compounds.

The differential activity of these enzyme families is a key factor in the selective toxicity of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative metabolism of this compound.

Determination of this compound Absorption

Objective: To quantify the rate of this compound absorption through the insect cuticle.

Protocol:

  • Radiolabeling: Utilize ¹⁴C-labeled this compound to enable tracking and quantification.

  • Topical Application: Apply a precise dose of ¹⁴C-Carbaryl, typically in a solvent like acetone, to the dorsal thorax of the insect.

  • Incubation: House the treated insects individually in vials for a specified period (e.g., 24 hours).

  • External Wash: After the incubation period, wash the external surface of the insect with an appropriate solvent (e.g., acetone) to recover unabsorbed this compound.

  • Homogenization and Extraction: Homogenize the insect body and the holding vial separately to extract the absorbed this compound and its metabolites.

  • Quantification: Use liquid scintillation counting to measure the radioactivity in the external wash, the insect homogenate, and the holding vial.

  • Calculation: The percentage of absorbed this compound is calculated as: [(Radioactivity in insect homogenate + Radioactivity in holding vial) / (Total radioactivity applied)] x 100.[1]

Identification of this compound Metabolites

Objective: To separate and identify the metabolic products of this compound.

Protocol:

  • Extraction: Following exposure to this compound, homogenize the insects and extract the metabolites using an organic solvent.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Spot the concentrated extract onto a TLC plate (e.g., silica gel). Develop the chromatogram using a suitable solvent system. Visualize the separated metabolites using a chromogenic spray reagent (e.g., 5% sodium hydroxide followed by a mixture of 2% diphenylamine in alcohol and 5% formaldehyde) or by autoradiography if using radiolabeled this compound.[2]

    • High-Performance Liquid Chromatography (HPLC): Inject the extract into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or fluorescence). Elute the metabolites using a specific mobile phase. Identify and quantify the metabolites by comparing their retention times and peak areas with those of known standards.[3][4]

Detoxification Enzyme Assays

Objective: To measure the activity of carboxylesterases involved in this compound hydrolysis.

Protocol:

  • Enzyme Preparation: Homogenize insect tissues (e.g., whole body, midgut) in a phosphate buffer and centrifuge to obtain the supernatant containing the enzymes.

  • Substrate Preparation: Prepare a solution of a model substrate, such as α-naphthyl acetate (α-NA) or β-naphthyl acetate (β-NA).

  • Reaction Mixture: In a microplate well, mix the enzyme extract with the substrate solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Color Development: Stop the reaction and develop color by adding a solution of Fast Blue B salt and sodium dodecyl sulfate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Determine the enzyme activity based on the rate of product formation, normalized to the protein concentration of the enzyme extract.[5][6]

Objective: To measure the activity of GSTs involved in the conjugation of this compound metabolites.

Protocol:

  • Enzyme Preparation: Prepare the enzyme extract as described for the CarE assay.

  • Reaction Mixture: In a microplate well, combine the enzyme extract with a solution containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product, normalized to the protein concentration.[7][8]

Objective: To measure the activity of P450s involved in the oxidation of this compound.

Protocol:

  • Enzyme Preparation: Prepare microsomes from insect tissues (e.g., midgut, fat body) by differential centrifugation.

  • Reaction Mixture: In a microplate well, mix the microsomal preparation with a buffer containing a P450 substrate (e.g., p-nitroanisole) and NADPH (as a source of reducing equivalents).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C).

  • Measurement: Monitor the formation of the product (e.g., p-nitrophenol from p-nitroanisole) by measuring the absorbance at 405 nm over time.

  • Calculation: Determine the P450 activity based on the rate of product formation, normalized to the protein concentration.[9]

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows.

Carbaryl_Metabolism_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Carboxylesterases Oxidation Oxidation This compound->Oxidation Cytochrome P450s Naphthol 1-Naphthol Hydrolysis->Naphthol Hydroxylated_Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated_Metabolites Conjugation Conjugation Naphthol->Conjugation GSTs Hydroxylated_Metabolites->Conjugation GSTs Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of this compound in insects.

Experimental_Workflow_Absorption Start Topical Application of 14C-Carbaryl Incubation Incubation of Insect Start->Incubation Wash External Wash to Recover Unabsorbed this compound Incubation->Wash Homogenize Homogenization of Insect and Holding Vial Incubation->Homogenize Quantify_Wash Quantify Radioactivity (External Wash) Wash->Quantify_Wash Quantify_Internal Quantify Radioactivity (Internal Fractions) Homogenize->Quantify_Internal Calculate Calculate % Absorption Quantify_Wash->Calculate Quantify_Internal->Calculate Enzyme_Assay_Logic Enzyme_Source Insect Tissue Homogenate Reaction Enzymatic Reaction Enzyme_Source->Reaction Substrate Specific Substrate Substrate->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Activity Enzyme Activity Calculation Measurement->Activity

References

Evaluating the Cost-Effectiveness of Carbaryl Formulations for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Carbaryl in their studies, selecting the appropriate formulation is a critical decision that balances cost, ease of use, and experimental integrity. This guide provides a comprehensive comparison of commonly available this compound formulations, including technical grade powder, wettable powders (WP), and suspension concentrates (SC), to aid in making an informed choice for laboratory applications.

Executive Summary

The choice of this compound formulation for research purposes presents a trade-off between the lower cost of less pure, agriculturally-focused formulations and the higher cost and purity of technical grade material. While technical grade this compound offers the highest purity and avoids potential interference from inert ingredients, it is also the most expensive option. Wettable powders and suspension concentrates provide a more cost-effective source of the active ingredient, but researchers must consider the potential for excipients to influence experimental outcomes and the additional preparation steps required. This guide provides a detailed analysis of these factors to assist researchers in selecting the most suitable and cost-effective this compound formulation for their specific needs.

Cost-Effectiveness Analysis

The cost-effectiveness of different this compound formulations is a primary consideration for research budgets. The following table breaks down the estimated cost per gram of the active ingredient for technical grade this compound and two common agricultural formulations. Prices for research-grade materials are for smaller, high-purity quantities, while prices for agricultural formulations are based on bulk purchasing and may vary.

Formulation TypePurity/ConcentrationExample Price (USD)Pack SizeCost per Gram of Active Ingredient (USD)
Technical Grade this compound >98%~$50250 mg~$200.00
This compound 85% Wettable Powder (WP) 85%~$10.30500 g~$0.02
This compound 4L Suspension Concentrate (SC) 43.4% (4 lbs/gallon)~$210.002.5 Gallons (9463.5 mL)~$0.05

Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.

As the table illustrates, agricultural formulations offer a substantially lower cost per gram of active ingredient. However, the presence of inert ingredients in these formulations necessitates careful consideration of their potential impact on experimental results.

Comparison of Formulation Characteristics

Beyond cost, the physical and chemical properties of each formulation type influence their suitability for research applications.

CharacteristicTechnical Grade this compoundWettable Powder (WP)Suspension Concentrate (SC)
Form Crystalline solidFine powderLiquid suspension
Purity High (>98%)Lower (e.g., 85%), contains inert ingredientsLower (e.g., 43.4%), contains inert ingredients
Solubility Soluble in organic solvents like DMSOForms a suspension in water; may require organic solvent for stock solutionPre-dispersed in a liquid carrier; dilutable in water
Ease of Preparation Straightforward dissolution in appropriate solventRequires careful weighing and dispersion to create a uniform suspension; potential for clumpingEasier to measure and dilute than WP, but requires agitation
Potential for Interference MinimalHigh, due to wetting agents, dispersants, and fillersHigh, due to suspending agents, emulsifiers, and other additives
Stability in Media Generally stable in appropriate solvents and at physiological pH[1]Suspension may settle over time; inert ingredients could interact with media componentsGenerally more stable suspension than WP, but still requires agitation

Experimental Protocols

The preparation of this compound solutions for in vitro and in vivo studies differs significantly between formulations.

Protocol 1: Preparing a Stock Solution from Technical Grade this compound

This protocol is for preparing a high-concentration stock solution for use in cell culture or other in vitro assays.

  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • Technical grade this compound (MW: 201.22 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 20.12 mg of technical grade this compound and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved.

    • This results in a 100 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

Protocol 2: Preparing a Test Solution from this compound Wettable Powder (WP)

This protocol is adapted for using a less pure, powdered formulation in research. It includes additional steps to minimize the impact of inert ingredients.

  • Objective: To prepare a 1 mg/mL (active ingredient) stock suspension of this compound from an 85% WP formulation.

  • Materials:

    • This compound 85% Wettable Powder

    • Sterile distilled water or appropriate buffer

    • DMSO (optional, for initial solubilization)

    • Sterile conical tubes (50 mL)

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Centrifuge

    • Sterile filtration unit (0.22 µm)

  • Procedure:

    • Weigh out 11.76 mg of the 85% WP formulation (this will contain 10 mg of this compound).

    • Transfer the powder to a 50 mL sterile conical tube.

    • Option A (Aqueous Suspension): Add 10 mL of sterile distilled water or buffer to the tube. Vortex vigorously for 1-2 minutes to create a uniform suspension. If clumping occurs, use a sonicator for 5-10 minutes. This creates a 1 mg/mL stock suspension. Note that this is a suspension, not a solution, and will require continuous agitation during use.

    • Option B (DMSO Solubilization & Filtration): Add a small volume of DMSO (e.g., 1 mL) to the powder and vortex to dissolve the this compound. The inert ingredients will likely not dissolve. Add 9 mL of sterile water or buffer and mix. To remove insoluble inert ingredients, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes. Carefully collect the supernatant. The concentration of this compound in the supernatant should be determined analytically (e.g., by HPLC) as some active ingredient may be lost with the pellet. The supernatant can then be sterile-filtered.

    • Store the prepared stock at 4°C for short-term use. Stability should be determined empirically.

    • For experiments, further dilute the stock in the appropriate medium, ensuring adequate mixing.

Potential for Experimental Interference

A significant concern when using agricultural formulations is the potential for "inert" ingredients to interfere with experimental assays. These ingredients are not chemically inert and can have biological effects of their own[2].

  • Wetting and Dispersing Agents: These surfactants can affect cell membrane integrity, leading to cytotoxicity that is not directly attributable to this compound[3]. They may also interfere with assays that rely on fluorescence or absorbance readings.

  • Fillers and Carriers: Materials like clays or silica can adsorb components of the cell culture medium or the active ingredient itself, altering the effective concentration of this compound.

  • Solvents: In liquid formulations, solvents can have their own toxicological profiles and may potentiate the toxicity of the active ingredient[4].

One study directly comparing a commercial formulation of this compound to its technical grade active ingredient found that the formulation's components could modulate the biological effect, in this case, the dermal absorption of this compound[3]. This highlights the importance of considering the entire formulation, not just the active ingredient, in experimental design.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][3][5] This inhibition leads to an accumulation of acetylcholine and continuous stimulation of cholinergic receptors, resulting in neurotoxicity.[2][6]

Beyond its effects on the nervous system, this compound has been shown to induce apoptosis (programmed cell death) in various cell types, including human T lymphocytes.[1][7][8] This process is mediated through the mitochondrial pathway, involving the release of cytochrome-c and the activation of caspases, particularly caspase-3.[7][8]

Furthermore, research on carbamates suggests potential involvement of other signaling pathways. For instance, carbamates have been shown to affect the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[9] Other pesticides have also been demonstrated to influence the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[10][11][12][13] While direct evidence for the differential effects of this compound formulations on these pathways is lacking, the presence of various excipients in formulations could potentially modulate these cellular responses.

Visualizing Workflows and Pathways

To aid in understanding the experimental and biological processes discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_formulations This compound Formulations cluster_preparation Solution Preparation cluster_application Research Application tech_grade Technical Grade (>98%) dissolve Direct Dissolution (e.g., in DMSO) tech_grade->dissolve wp Wettable Powder (e.g., 85%) suspend Suspension in Aqueous Buffer wp->suspend extract Solvent Extraction & Centrifugation wp->extract sc Suspension Concentrate (e.g., 4L) sc->suspend in_vitro In Vitro Assays (e.g., Cell Culture) dissolve->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) dissolve->in_vivo suspend->in_vitro suspend->in_vivo extract->in_vitro extract->in_vivo

Caption: Workflow for preparing this compound solutions for research.

acetylcholinesterase_inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Breakdown Choline + Acetate AChE->Breakdown Signal Continuous Nerve Signal Receptor->Signal Leads to This compound This compound This compound->AChE Inhibits

Caption: this compound's inhibition of acetylcholinesterase.

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion CytochromeC Cytochrome-c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Conclusion and Recommendations

For researchers requiring the highest degree of certainty and reproducibility, technical grade this compound is the recommended formulation, despite its higher cost. The absence of inert ingredients eliminates a significant source of potential experimental artifacts.

For studies where cost is a major constraint and the potential for interference can be controlled or accounted for, agricultural formulations can be a viable option. In such cases, it is crucial to:

  • Characterize the formulation: Whenever possible, obtain information from the manufacturer about the inert ingredients.

  • Run appropriate controls: Include vehicle controls that contain the formulation's excipients without the active ingredient to assess their baseline effects.

  • Consider purification: For wettable powders, a solvent extraction and centrifugation step can help to remove insoluble inert ingredients.

  • Validate concentrations: If using a purified extract from a formulation, the final concentration of this compound should be confirmed analytically.

Ultimately, the most cost-effective formulation is the one that provides reliable and reproducible data for the specific research question being addressed. By carefully considering the trade-offs between cost, purity, and ease of use, researchers can select the this compound formulation that best suits their experimental needs and budgetary constraints.

References

Inter-laboratory Comparison of Carbaryl Quantification in Certified Reference Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of methodologies for the quantification of Carbaryl in certified reference materials (CRMs), supported by experimental data from various studies. It aims to assist laboratories in selecting and validating appropriate analytical methods, and in understanding the expected performance of these methods.

The quantification of pesticide residues, such as this compound, in food and environmental samples is a critical task for ensuring consumer safety and regulatory compliance. Certified reference materials are essential tools for method validation and quality control, providing a benchmark for accurate measurements. Inter-laboratory comparisons and proficiency tests play a vital role in assessing the competence of laboratories and the reliability of their results.[1][2][3][4]

Comparative Performance of Analytical Methods for this compound Quantification

The following table summarizes the performance of various analytical methods for the quantification of this compound in different food matrices, as reported in several studies. This data, while not from a single, direct inter-laboratory comparison study on the same CRM, provides valuable insights into the expected recovery, precision, and sensitivity of these methods.

Analytical MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-FLDFruits and Vegetables59.0 - 137.7Not ReportedNot ReportedNot Reported[5]
UPLC-MS/MSNutmegNot SpecifiedNot SpecifiedBelow MRLBelow MRL
Fluorescence SpectroscopyFood Samples96.0 - 107.4≤3.30.012 µg/kgNot Reported[6]
LC-PDABuffalo Meat98.54.970.015 µg/g0.03 µg/g[7]
LC-MS/MSVegetables91 - 109< 10Not Reported5 µg/kg[8]
Dipstick ImmunoassayVegetable Samples75 - 105Not Reported200 µg/LNot Reported

MRL: Maximum Residue Limit

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in a fruit or vegetable-based certified reference material using High-Performance Liquid Chromatography (HPLC) is outlined below. This protocol is a synthesis of methodologies reported in various studies.

1. Sample Preparation and Extraction

  • Homogenization: A representative portion of the certified reference material is homogenized to ensure uniformity.

  • Extraction: A known weight of the homogenized sample (e.g., 10-15 g) is extracted with a suitable organic solvent. Acetonitrile is a commonly used solvent for the extraction of this compound from food matrices. The extraction is typically performed by high-speed blending or shaking.

  • Salting-out: After the initial extraction, salts such as magnesium sulfate and sodium chloride are added to induce phase separation and drive the this compound into the organic layer. This is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis.

2. Extract Cleanup

  • Dispersive Solid-Phase Extraction (d-SPE): The crude extract is cleaned up using a d-SPE technique. This involves adding a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interfering compounds, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may also be used to remove pigments, although it can retain planar pesticides like this compound if not used judiciously.

  • Centrifugation: After d-SPE, the sample is centrifuged to separate the cleaned extract from the sorbents.

3. HPLC Analysis

  • Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector (FLD) or a photodiode array (PDA) detector is used for the analysis.

  • Chromatographic Column: A C18 reversed-phase column is typically employed for the separation of this compound.

  • Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of acetonitrile and water, or methanol and water.

  • Post-Column Derivatization (for Fluorescence Detection): For enhanced sensitivity and selectivity with fluorescence detection, a post-column derivatization step is often used. This involves the hydrolysis of this compound to 1-naphthol, followed by reaction with o-phthalaldehyde (OPA) in the presence of a mercaptan to form a highly fluorescent derivative.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample extract to a calibration curve prepared from certified reference standards of this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in a typical workflow for the quantification of this compound in a certified reference material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenization Homogenization of CRM Extraction Extraction with Acetonitrile Homogenization->Extraction dSPE Dispersive SPE (PSA, C18) Extraction->dSPE Centrifugation Centrifugation dSPE->Centrifugation HPLC HPLC-FLD/PDA Analysis Centrifugation->HPLC Quantification Quantification HPLC->Quantification

References

Unveiling Chemical Alliances: A Comparative Guide to the Synergistic and Antagonistic Effects of Carbaryl with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pesticide development, understanding the interactive effects of chemical compounds is paramount. This guide provides an objective comparison of the synergistic and antagonistic interactions of the carbamate insecticide Carbaryl with a range of other pesticides and compounds. The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

This compound, a widely used N-methylcarbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. When combined with other agrochemicals, its efficacy and toxicological profile can be significantly altered, leading to either enhanced (synergism) or reduced (antagonism) effects. This guide delves into these interactions, offering valuable insights for the development of more effective and safer pest management strategies.

Synergistic Interactions with this compound

Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. This can be a desirable outcome in pest control, as it may allow for lower application rates of insecticides, reducing environmental impact and combating the development of resistance.

This compound and Chlorantraniliprole

Recent studies have highlighted a significant synergistic effect when this compound is combined with Chlorantraniliprole, a diamide insecticide with a different mode of action (targeting the ryanodine receptor). This combination has shown enhanced toxicity against the invasive fall armyworm, Spodoptera frugiperda.

Quantitative Data:

Combination (Chlorantraniliprole:this compound)Test OrganismParameterValueSynergistic Ratio
2:1Spodoptera frugiperda (3rd instar larvae)48-h LC500.13 mg/L1.89
1:1Spodoptera frugiperda (3rd instar larvae)48-h LC500.16 mg/L1.54
1:2Spodoptera frugiperda (3rd instar larvae)48-h LC500.19 mg/L1.29

Experimental Protocol: Toxicity Bioassay

The synergistic toxicity of Chlorantraniliprole and this compound mixtures on S. frugiperda was evaluated using a diet-incorporation method. Third-instar larvae were fed an artificial diet containing various concentrations of the individual insecticides and their mixtures. Mortality was assessed after 48 hours. The co-toxicity factor, based on the lethal concentration (LC50) values, was used to determine the type of joint action (synergism, additivity, or antagonism). A co-toxicity factor greater than 20 indicates a significant synergistic effect.[1]

Experimental Protocol: Life-History Parameter Assessment

To assess the sublethal effects of the pesticide mixtures, newly hatched S. frugiperda larvae were reared on an artificial diet treated with sublethal concentrations (LC10) of Chlorantraniliprole, this compound, and their 2:1 mixture. The developmental duration of each life stage (egg, larva, pupa, and adult), survival rate, fecundity (number of eggs laid per female), and hatchability were recorded.

G

This compound and Piperonyl Butoxide (PBO)

Piperonyl butoxide (PBO) is a well-known synergist that enhances the efficacy of many insecticides, including this compound. PBO itself is not insecticidal but acts by inhibiting cytochrome P450 monooxygenases, a major family of detoxification enzymes in insects. By blocking these enzymes, PBO prevents the metabolic breakdown of this compound, leading to its accumulation and increased toxicity.

Quantitative Data:

Insect SpeciesThis compound LD50 (µg/g)This compound + PBO LD50 (µg/g)Synergistic Ratio (SR)
House fly (Musca domestica)9.00.910.0
German cockroach (Blattella germanica)25.02.510.0
Milkweed bug (Oncopeltus fasciatus)5.00.510.0

Experimental Protocol: Topical Application Bioassay

The synergistic effect of PBO on this compound toxicity is typically determined using a topical application method. A range of doses of this compound, both alone and in combination with a fixed, non-lethal dose of PBO, are applied to the dorsal thorax of the test insects using a micro-applicator. Mortality is recorded after 24 hours, and the lethal dose 50 (LD50) is calculated. The synergistic ratio is then determined by dividing the LD50 of this compound alone by the LD50 of this compound in the presence of PBO.[2][3]

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This compound and Organophosphates

This compound and organophosphate insecticides, such as methyl-parathion and chlorpyrifos, both act by inhibiting acetylcholinesterase. When used in combination, they can exhibit additive or synergistic effects. This is because they bind to the same enzyme but may have different affinities and rates of binding and dissociation.

Quantitative Data:

CombinationTest OrganismParameterObservation
This compound + Methyl-parathionTobacco budworm (Heliothis virescens)MortalitySynergistic at a 2:1 ratio
This compound + ChlorpyrifosCoho Salmon (Oncorhynchus kisutch)Brain AChE InhibitionAdditive to synergistic effects

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The joint action of this compound and organophosphates on AChE activity can be assessed both in vivo and in vitro. For in vivo studies, organisms are exposed to sublethal concentrations of the individual pesticides and their mixtures. Brain or other nerve tissue is then dissected, and AChE activity is measured using a spectrophotometric assay based on the Ellman method. The rate of the colorimetric reaction is proportional to the AChE activity. The degree of inhibition is compared between the single-compound and mixture exposures to determine the nature of the interaction.

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Antagonistic Interactions with this compound

Antagonism occurs when the combined effect of two chemicals is less than the sum of their individual effects. This can be problematic in pest control, as it may reduce the efficacy of the applied pesticides.

This compound and Fertilizers

Studies have shown that certain fertilizers can have an antagonistic effect on the toxicity of this compound to non-target organisms, such as nitrogen-fixing cyanobacteria.

Quantitative Data:

CombinationTest OrganismObservation
This compound + Urea (100 ppm)Cylindrospermum sp. (cyanobacterium)Antagonistic (toxicity-enhancing)
This compound + Super phosphate (50 & 100 ppm)Cylindrospermum sp. (cyanobacterium)Antagonistic
This compound + PotashCylindrospermum sp. (cyanobacterium)Antagonistic at certain concentrations

Experimental Protocol: Algal Growth Inhibition Assay

The interaction between this compound and fertilizers on cyanobacteria is assessed by measuring the growth of the organism in a liquid culture medium. Axenic cultures of the cyanobacterium are exposed to various concentrations of this compound, the fertilizer, and their mixtures. The growth is monitored over a period of time by measuring the optical density of the culture or by direct cell counting. A reduction in the inhibitory effect of this compound in the presence of the fertilizer indicates antagonism.[4][5]

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Conclusion

The interaction of this compound with other pesticides and agrochemicals is a complex phenomenon with significant practical implications. Synergistic combinations, such as with Chlorantraniliprole and PBO, offer the potential for more effective and sustainable pest management by reducing the required application rates and mitigating resistance development. Conversely, antagonistic interactions, as observed with certain fertilizers, can compromise the efficacy of this compound and should be considered when developing integrated pest management programs.

The experimental protocols and data presented in this guide provide a foundation for further research and development in the field of pesticide formulation and application. A thorough understanding of these interactions is crucial for maximizing the benefits of crop protection chemicals while minimizing their potential risks to non-target organisms and the environment. Future research should continue to explore the molecular mechanisms underlying these interactions to enable the rational design of more effective and environmentally benign pesticide combinations.

References

A Comparative Analysis of the Environmental Impact: Carbaryl vs. Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental profiles of two widely used classes of insecticides: the carbamate insecticide Carbaryl and the synthetic pyrethroid class. The following sections detail their mechanisms of action, environmental fate, and ecotoxicity, supported by quantitative data from experimental studies. Detailed methodologies for key assessment protocols are also provided to ensure a comprehensive understanding of the presented data.

Executive Summary

This compound and pyrethroids are both neurotoxic insecticides, but they operate via different mechanisms, leading to distinct environmental impact profiles. This compound, an acetylcholinesterase inhibitor, is characterized by its high toxicity to beneficial insects like honeybees and earthworms, moderate persistence, and low bioaccumulation potential.[1][2][3][4] In contrast, synthetic pyrethroids act by disrupting sodium channels in nerve cells.[5][6] They are exceptionally toxic to all aquatic life, including fish and invertebrates, often at concentrations in the parts-per-trillion range.[7][8] While generally less persistent than older organochlorine pesticides, modern pyrethroids are designed for greater stability in the environment than their natural counterparts and can bind strongly to sediment, with some recent studies indicating a potential for bioaccumulation.[9][10]

Mechanism of Action

The primary mode of action dictates the toxicological profile of an insecticide. While both this compound and pyrethroids target the nervous system, their specific molecular targets differ significantly.

This compound: As a carbamate insecticide, this compound functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[11][12] In a healthy nervous system, AChE breaks down the neurotransmitter acetylcholine (ACh) in the synapse, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, which results in paralysis and death.[3][13]

Pyrethroids: This class of insecticides targets the voltage-gated sodium channels along the axons of nerve cells.[6][14] They bind to the channels and prevent them from closing after activation. This disruption leads to a persistent influx of sodium ions, causing the nerve to fire repeatedly, which results in hyperexcitability, paralysis, and eventual death of the organism.[5][6][15]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct neurological pathways affected by each insecticide class.

G cluster_0 Normal Synaptic Transmission cluster_1 This compound Interference ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds ACh_Buildup ACh Accumulation Signal Signal Termination AChE->Signal This compound This compound Blocked_AChE Inhibited AChE This compound->Blocked_AChE Inhibits Overstimulation Continuous Nerve Firing ACh_Buildup->Overstimulation

Caption: Mechanism of this compound: Inhibition of Acetylcholinesterase (AChE) leads to neurotransmitter accumulation.

G cluster_0 Normal Axonal Transmission cluster_1 Pyrethroid Interference Na_Channel_Open Na+ Channel (Open) Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Pyrethroid Pyrethroid Na_Channel_Closed Na+ Channel (Closed) Repolarization Repolarization Na_Channel_Closed->Repolarization Action_Potential Action Potential Action_Potential->Na_Channel_Open Na_Influx->Na_Channel_Closed Channel Inactivates Na_Channel_Modified Modified Na+ Channel (Stays Open) Pyrethroid->Na_Channel_Modified Binds & Modifies Prolonged_Influx Prolonged Na+ Influx Permanent_Depolarization Permanent Depolarization (Paralysis) Prolonged_Influx->Permanent_Depolarization

Caption: Mechanism of Pyrethroids: Disruption of voltage-gated sodium channels prevents nerve repolarization.

Environmental Fate and Persistence

The persistence of an insecticide in the environment is a critical factor determining its potential for long-term impact and exposure to non-target organisms.

This compound: this compound is considered non-persistent in both soil and aquatic environments.[1] Its degradation is primarily microbial and is more rapid in anoxic (oxygen-deficient) systems.[16][17] It has a moderate water solubility, which gives it some potential to migrate through soil towards groundwater.[3]

Pyrethroids: Synthetic pyrethroids are engineered for greater stability against sunlight compared to natural pyrethrins.[9] Their persistence varies significantly depending on the specific compound, soil type, and environmental conditions.[9] They are hydrophobic (water-repelling) and tend to bind strongly to organic matter and sediments in soil and aquatic systems, which can increase their persistence in those compartments.[9][10]

Quantitative Data: Environmental Persistence
ParameterThis compoundPyrethroids (Representative Values)Reference(s)
Soil Half-Life (t½) 7 - 16 daysCypermethrin: 4 - 8 weeksPermethrin: up to 43 daysBifenthrin: 7 days - 8 months[3][18],[9]
Water Half-Life (t½) 2 - 4 daysCypermethrin: 8 - 16 days (in sunlight)[18],[9]
Bioaccumulation Potential LowLow to Moderate (recent studies show potential)[1][4][19],[10]
Bioconcentration Factor (BCF) - Fish 14x - 75xPermethrin: ~450 - 600xCypermethrin: ~120 - 400x[4][20],[21]

Ecotoxicity to Non-Target Organisms

The unintended impact on organisms other than the target pest is a primary concern in environmental risk assessment. This compound and pyrethroids exhibit markedly different toxicity profiles across various species.

This compound: this compound is notoriously toxic to many beneficial arthropods. It is highly toxic to honeybees, other beneficial insects, and earthworms.[2][3] Its toxicity to aquatic life is variable; it is moderately to highly toxic to fish and extremely toxic to certain aquatic invertebrates like crustaceans (shrimp, waterfleas).[3][13]

Pyrethroids: The defining characteristic of pyrethroids is their extreme toxicity to aquatic organisms.[2][5] Fish and aquatic invertebrates are highly sensitive, with lethal effects often documented at extremely low, sub-parts-per-billion concentrations.[7][8] While also toxic to bees, their impact on terrestrial insects can be variable.[6][22] They are generally considered to have lower toxicity to birds and mammals, who can metabolize the compounds more effectively.[5][14]

Quantitative Data: Acute Toxicity
Organism GroupEndpointThis compoundPyrethroids (Representative Values)Reference(s)
Honeybees (Apis mellifera)Contact LD₅₀ (μ g/bee )0.14Deltamethrin & Cypermethrin are more toxic than this compound to larvae[1],[23]
Aquatic Invertebrates (Daphnia)48-hr LC₅₀ (μg/L)"Very Highly Toxic"< 1 μg/L (often)[3],[8]
Fish (e.g., Rainbow Trout)96-hr LC₅₀ (μg/L)"Moderately to Highly Toxic" (e.g., 1,300 - 9,100)"Extremely Toxic" (e.g., Cypermethrin: 0.5 - 2.2; Deltamethrin: 0.4 - 1.5)[3],[8]
Birds (e.g., Mallard)Oral LD₅₀ (mg/kg)> 2,129Permethrin: > 9,900[24],[25]
Mammals (Rat)Oral LD₅₀ (mg/kg)~307Permethrin: ~224 - 6,000 (varies by isomer)[4],[25]

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of a test population. LC₅₀ (Lethal Concentration, 50%) is the concentration in water required to kill 50% of a test population over a specific time.

Experimental Protocols and Risk Assessment

The data presented in this guide are derived from standardized tests designed to assess the environmental risk of pesticides. The process typically follows a tiered framework.[26]

Tier 1: Acute Laboratory Studies: These are short-term studies that determine the concentration or dose of a pesticide required to cause mortality or other acute effects (e.g., 96-hour LC₅₀ for fish, 48-hour LD₅₀ for bees).[26]

Tier 2: Chronic and Sub-lethal Studies: These longer-term experiments evaluate the impact on the entire life-cycle of an organism, including reproduction, growth, and development.[26]

Tier 3: Field and Mesocosm Studies: These studies examine the effects of a pesticide under simulated or actual field conditions, providing a more realistic assessment of environmental impact.[26]

Experimental Workflow for Aquatic Toxicity Testing

A generalized workflow for determining the acute toxicity of an insecticide to fish (e.g., OECD Guideline 203) is outlined below.

G cluster_workflow Aquatic Toxicity Testing Workflow (e.g., OECD 203) A Range-Finding Test (Determine broad toxicity range) B Definitive Test Setup (Select concentration series, e.g., 5 levels + control) A->B D Exposure (Introduce organisms to test concentrations for 96 hours) B->D C Acclimation (Acclimate test organisms, e.g., Rainbow Trout, to lab conditions) C->D E Observation (Record mortality and sub-lethal effects at 24, 48, 72, 96 hrs) D->E F Data Analysis (Use probit analysis or other statistical methods) E->F G Result (Calculate 96-hr LC₅₀ value with confidence limits) F->G

Caption: Generalized workflow for a 96-hour acute fish toxicity test.

Conclusion

The choice between this compound and pyrethroid insecticides involves a trade-off in environmental risk profiles.

  • This compound poses a significant risk to terrestrial invertebrates, including essential pollinators and soil organisms.[2][3] Its relatively short persistence and low bioaccumulation potential mitigate long-term exposure risks.[1][4]

  • Pyrethroids present an extreme and acute risk to aquatic ecosystems.[5][8] Their tendency to bind to sediment can create persistent toxic zones in waterways. While often considered safer for mammals and birds, their widespread use and increasing detection in various environmental compartments warrant careful risk management.[9][10]

This guide underscores the importance of selecting pest control agents based on a thorough understanding of their specific environmental impacts, considering the unique sensitivities of the receiving environment.

References

A Researcher's Guide to Validating In Silico Models for Carbaryl Toxicity Prediction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for validating in silico models that predict the toxicity of Carbaryl. By juxtaposing computational predictions with robust experimental data, this document outlines the methodologies necessary to verify the accuracy and predictive power of emerging toxicological models.

This compound, a widely used carbamate insecticide, functions primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. Due to its potential for adverse effects on human health and the environment, accurately predicting its toxicity is a significant concern. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer a promising, cost-effective, and ethical alternative to traditional animal testing for toxicity assessment. However, the reliability of these computational models hinges on rigorous validation against established in vitro and in vivo experimental data.

This guide provides a comprehensive overview of the available experimental data for this compound toxicity and details the protocols for key validation experiments. It also presents the conceptual framework for comparing in silico predictions with experimental outcomes, thereby offering a pathway for the validation of computational toxicology models.

Comparative Analysis of Toxicity Data

A critical step in the validation process is the direct comparison of quantitative data from in silico predictions with results from in vitro and in vivo assays. The following tables summarize key toxicity endpoints for this compound, providing a benchmark for model validation.

Table 1: In Silico and Experimental Data Comparison for this compound Toxicity
Toxicity Endpoint In Silico Prediction In Vitro Data In Vivo Data (Rat, oral)
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
Binding Affinity/Potency Docking Score: -10.9 to -11.2 kcal/mol (for similar carbamates)[1]IC50 (AChE Inhibition): 1.4 ng/mL to 13.8 ng/mL (for various carbamates)[2]-
Cytotoxicity -IC50 (HUVEC cells): >1000 µM (MTT Assay)[3]-
Acute Systemic Toxicity Predicted LD50 (QSAR models for pesticides)-LD50: 302.6 - 311.5 mg/kg

Signaling Pathways and Experimental Workflows

Visualizing the biological mechanisms and the validation process is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate the signaling pathway of this compound's toxicity and a logical workflow for validating in silico models.

cluster_synapse Cholinergic Synapse cluster_effects Downstream Effects ACH Acetylcholine (ACh) ACHR Acetylcholine Receptor ACH->ACHR Binds to ACHE Acetylcholinesterase (AChE) ACH->ACHE Hydrolyzed by Hyperstimulation Continuous Nerve Stimulation ACHR->Hyperstimulation Activates This compound This compound This compound->ACHE Inhibits Toxicity Neurotoxicity Symptoms Hyperstimulation->Toxicity Leads to

Figure 1: Signaling pathway of this compound's neurotoxicity.

cluster_insilico In Silico Modeling cluster_experimental Experimental Validation QSAR QSAR Model Development Prediction Toxicity Prediction (e.g., LD50, Binding Affinity) QSAR->Prediction Docking Molecular Docking Simulation Docking->Prediction Comparison Comparative Analysis Prediction->Comparison InVitro In Vitro Assays (AChE Inhibition, Cytotoxicity) Data Experimental Data (IC50, LD50) InVitro->Data InVivo In Vivo Studies (Acute Oral Toxicity) InVivo->Data Data->Comparison Validation Model Validation Comparison->Validation

Figure 2: Workflow for validating in silico toxicity models.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating high-quality data for model validation.

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on AChE activity.

  • Principle: Based on the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The intensity of the color, measured at 412 nm, is proportional to the enzyme activity.

  • Materials:

    • Purified Acetylcholinesterase (e.g., from electric eel)

    • Acetylthiocholine (substrate)

    • DTNB

    • Assay Buffer (e.g., phosphate buffer, pH 8.0)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mix containing the assay buffer, substrate, and DTNB.

    • In a 96-well plate, add the AChE enzyme solution to the wells.

    • Add different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Incubate the plate for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction kinetics.

    • Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

This assay assesses the effect of this compound on cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

    • Cell culture medium and supplements

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

    • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours to allow formazan formation.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

  • Principle: Cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

  • Materials:

    • Treated cells (e.g., HUVECs exposed to this compound)

    • Low melting point agarose

    • Normal melting point agarose

    • Lysis solution (containing high salt and detergents)

    • Electrophoresis buffer (alkaline or neutral)

    • DNA staining dye (e.g., ethidium bromide or SYBR Green)

    • Fluorescence microscope with appropriate filters

    • Comet scoring software

  • Procedure:

    • Mix the treated cells with low melting point agarose and layer them onto a slide pre-coated with normal melting point agarose.

    • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • Place the slides in an electrophoresis tank with alkaline or neutral buffer to unwind the DNA.

    • Apply an electric field to allow the migration of fragmented DNA.

    • Stain the DNA with a fluorescent dye and visualize the comets under a fluorescence microscope.

    • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).[3]

Conclusion

The validation of in silico models for predicting this compound toxicity is a crucial endeavor that promises to enhance the efficiency and ethical standards of toxicological risk assessment. While a direct, publicly available validation of a specific in silico model for this compound against a comprehensive set of experimental data remains an area for future research, this guide provides the necessary framework for such an undertaking. By employing standardized experimental protocols to generate high-quality in vitro and in vivo data, researchers can effectively challenge and refine computational models. The ultimate goal is to develop robust and reliable in silico tools that can accurately predict the toxic potential of this compound and other chemicals, thereby safeguarding human health and the environment.

References

Global Guardians: A Comparative Review of Carbaryl's Regulatory Limits in Food and Water

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the international standards governing the presence of the insecticide Carbaryl in our daily consumption, this guide offers a comparative analysis of regulatory limits in food and water. Tailored for researchers, scientists, and drug development professionals, this review synthesizes data from leading global and national health organizations, presenting a clear overview of the varying safety thresholds and the scientific rationale underpinning them.

This compound, a broad-spectrum carbamate insecticide, has been widely used in agriculture and residential settings for decades to control a variety of pests. Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1][2][3] Due to its potential for human exposure through dietary intake and water consumption, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities and have set guidelines for its presence in drinking water. These limits are predicated on extensive toxicological studies designed to determine safe levels of exposure over a lifetime.

This comparative review consolidates the regulatory limits for this compound set by prominent international and national authorities, including the Codex Alimentarius Commission, the World Health Organization (WHO), the United States Environmental Protection Agency (US EPA), Health Canada, and the European Commission. By presenting this data in a structured format, this guide aims to provide a valuable resource for understanding the global landscape of this compound regulation.

Regulatory Limits for this compound in Food: A Comparative Overview

The establishment of Maximum Residue Limits (MRLs) for pesticides in food is a critical component of consumer protection. These limits are not direct measures of toxicity but rather represent the maximum concentration of a pesticide residue that is legally permitted in or on a food commodity when the pesticide is applied according to Good Agricultural Practices (GAPs). The MRLs are set at levels that are considered safe for human consumption and are typically derived from the Acceptable Daily Intake (ADI).

The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. It is usually expressed in milligrams of the substance per kilogram of body weight per day (mg/kg bw/day). The ADI is determined from toxicological studies, primarily long-term animal feeding studies, by identifying the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. A safety factor, typically 100, is then applied to the NOAEL to account for interspecies and intraspecies differences.

The following table provides a comparative summary of this compound MRLs for a selection of food commodities as established by various regulatory bodies. It is important to note that MRLs can be subject to change and may not be established for all commodities in every jurisdiction.

Food CommodityCodex Alimentarius (mg/kg)European Union (mg/kg)United States (mg/kg)
Apples50.0510
Grapes50.0510
Oranges70.0510
Sweet Corn (on the cob)0.10.021
Tomatoes50.0510
Bovine Meat0.20.050.2
Bovine Milk0.10.020.3

Note: MRLs are subject to change and may vary for processed commodities. This table is not exhaustive and serves as a comparative illustration.

Regulatory Limits for this compound in Drinking Water

The presence of pesticides in drinking water is another potential route of human exposure that is closely regulated. Guideline values for this compound in drinking water are established by health organizations to protect public health. These values are typically based on the ADI and consider a default allocation of the ADI from drinking water, often 20%.

Regulatory BodyGuideline Value (µg/L)
World Health Organization (WHO)50 (Health-based value, formal guideline not deemed necessary)[4]
Health Canada90[5][6]
United States EPA700 (Lifetime Health Advisory)
Australian NHMRC30[7]

Experimental Protocols for Key Toxicological Studies

The regulatory limits for this compound are based on a comprehensive evaluation of toxicological data. Below are summaries of the methodologies for key types of studies that inform the derivation of the ADI and regulatory limits.

Chronic Toxicity and Carcinogenicity Studies

Objective: To determine the long-term toxic effects and carcinogenic potential of this compound following repeated exposure.

Typical Protocol:

  • Test Animals: Rats and mice are commonly used. For carcinogenicity, studies are typically conducted over the lifespan of the animal (e.g., 2 years for rats).[8][9]

  • Dosing: this compound is administered in the diet at several dose levels, along with a control group receiving a standard diet.[5][10]

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight and food consumption, and the development of tumors.

  • Pathology: At the end of the study, a complete necropsy is performed, and tissues are examined microscopically for any pathological changes.[5][10]

  • Endpoints: The study aims to identify the NOAEL for chronic toxicity and to assess the incidence of tumors in treated groups compared to controls.

Developmental and Reproductive Toxicity Studies

Objective: To assess the potential of this compound to cause adverse effects on the developing fetus and on the reproductive capabilities of adults.

Typical Protocol:

  • Test Animals: Rats and rabbits are the standard models for developmental toxicity studies. Reproductive toxicity studies are typically conducted in rats over two generations.

  • Dosing: For developmental toxicity, pregnant females are dosed during the period of organogenesis. For reproductive toxicity, the parent generation is dosed before mating and throughout gestation and lactation, and the offspring (F1 generation) are also exposed.

  • Observations: In developmental studies, fetuses are examined for skeletal and visceral abnormalities. In reproductive studies, parameters such as fertility, gestation length, litter size, and pup viability and growth are assessed.

  • Endpoints: The NOAEL for maternal toxicity, developmental toxicity, and reproductive toxicity are determined.

Neurotoxicity Studies

Objective: To evaluate the effects of this compound on the nervous system.

Typical Protocol:

  • Test Animals: Rats are commonly used.

  • Dosing: Animals are exposed to single or repeated doses of this compound.

  • Assessments: A functional observational battery (FOB) is used to assess changes in behavior, motor activity, and sensory function. Neurochemical and neuropathological examinations are also conducted.[11][12][13][14]

  • Endpoints: The NOAEL for neurotoxicity is established based on the absence of significant effects on the measured parameters.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the reversible inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Carbaryl_Mechanism cluster_synapse In the absence of this compound cluster_inhibition In the presence of this compound This compound This compound Carbamylated_AChE Carbamylated AChE (Inactive) This compound->Carbamylated_AChE Binds to active site AChE_active Active Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis Carbamylated_AChE->AChE_active Spontaneous hydrolysis (Reversible) Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE_active Substrate binding Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds to receptor Synaptic_Cleft Synaptic Cleft Nerve_Impulse Continuous Nerve Impulse Transmission Cholinergic_Receptor->Nerve_Impulse Leads to

References

Safety Operating Guide

Personal protective equipment for handling Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Carbaryl

This document provides crucial safety and logistical information for the handling and disposal of this compound, a carbamate insecticide. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and minimizing environmental contamination. This compound is a cholinesterase inhibitor and is suspected of causing cancer, making strict observance of safety measures paramount.[1][2][3]

Hazard Identification and Exposure Symptoms

This compound poses significant health risks through inhalation, skin absorption, ingestion, and eye contact.[4] It is classified as a Category 2 carcinogen.[1][2] Acute exposure can lead to carbamate poisoning, with symptoms appearing rapidly. These include blurred vision, sweating, nausea, vomiting, abdominal pain, headache, weakness, and difficulty breathing.[5][6] Severe overexposure may result in convulsions, unconsciousness, and respiratory failure.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure. The following table summarizes the required equipment for handling this compound in solid (dust/powder) and liquid (solutions/sprays) forms.

Protection Type Required PPE for Solid this compound Required PPE for Liquid this compound / Sprays Key Specifications & Best Practices
Respiratory MSHA/NIOSH approved dust/mist filtering respirator if ventilation is inadequate or dust is generated.[2]MSHA/NIOSH approved respirator with appropriate cartridges for vapors/mists if ventilation is inadequate.[2][7]For unknown concentrations or emergencies, a full-face positive pressure air-supplied respirator or SCBA is mandatory.[1] A program compliant with OSHA 29 CFR 1910.134 should be in place if respirators are used.[2]
Eye & Face Impact-resistant safety glasses with side-shields or goggles.[1][5]Indirect-vent, splash-resistant goggles.[5] A face shield worn over goggles is required when mixing concentrates or there is a high splash risk.[5][8]Ensure a proper seal around the eyes to prevent contact with dust or splashes.[9]
Hand Chemical-resistant nitrile rubber gloves.[1]Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, neoprene, butyl).[8]Never use leather or cotton gloves.[7][8] Wash the outside of gloves with soap and water before removing them.[1]
Body Long-sleeved shirt and long pants.[1][2]Chemical-resistant apron over a long-sleeved shirt and long pants, especially during mixing and loading.[2][7][8]For high-exposure tasks, a disposable or reusable chemical-resistant suit covering the entire body should be worn over regular clothing.[8][10]
Footwear Shoes plus socks.[1][2]Chemical-resistant boots.[11]Pant legs must be worn outside of boots to prevent chemicals from entering.[10][11] Leather or fabric footwear is not permissible.[10]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is essential for safety.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.[1][2]

    • Ensure a designated handling area is well-ventilated, either through general or local exhaust ventilation.[1][12]

    • Verify that an emergency shower and eyewash station are readily accessible and operational.[5]

    • Assemble and inspect all required PPE for defects before starting work.[11]

  • Handling and Use:

    • Put on all required PPE before handling the chemical.

    • Handle and open containers in a manner that prevents spillage or dust creation.[1]

    • Avoid breathing any dust, mist, or vapors.[2]

    • Do not eat, drink, or smoke in the area where this compound is being handled or stored.[5][12]

  • Decontamination and PPE Removal:

    • Remove PPE immediately after handling is complete.[1][2]

    • Wash the outside of gloves with soap and water before removing them.[1]

    • Remove contaminated clothing immediately if a spill occurs.[2]

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE and before eating, drinking, or using the toilet.[1][5]

    • Launder contaminated reusable clothing separately from other items.[3][10]

Disposal Plan
  • Waste Disposal: Wastes resulting from the use of this compound must be disposed of at an approved waste disposal facility or on-site in accordance with federal, state, and local regulations.[5][13] Open dumping is prohibited.[13]

  • Container Disposal: Never reuse empty containers.[14] Completely empty the container into the application equipment.[1] Dispose of the empty container in a sanitary landfill, by incineration, or by other procedures approved by state and local authorities.[1]

  • Spill Waste: Absorbent material and soil contaminated with this compound must be placed in suitable, closed containers and disposed of as hazardous waste.[1][5]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Type Immediate First Aid Protocol
Inhalation 1. Move the person to fresh air immediately.[1][6] 2. If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[1][6] 3. Call a poison control center or physician for further treatment advice.[1][2]
Skin Contact 1. Immediately take off all contaminated clothing.[1][6] 2. Rinse skin immediately with plenty of soap and water for at least 15 minutes.[1][5][6] 3. Call a poison control center or physician for treatment advice.[1]
Eye Contact 1. Hold the eye open and rinse slowly and gently with water for at least 15 minutes, including under the eyelids.[1][6] 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[1][6] 3. Call a poison control center or physician for immediate medical attention.[1]
Ingestion 1. Call a poison control center or physician immediately for treatment advice.[1][6] 2. Have the person sip a glass of water if able to swallow.[1][6] 3. Do not induce vomiting unless instructed to do so by a poison control center or doctor.[6][15] 4. Do not give anything by mouth to an unconscious person.[6]
Accidental Spills 1. Evacuate all non-essential personnel from the spill area.[5] 2. Don the appropriate level of PPE before cleanup. 3. For solid spills, carefully sweep or shovel the material to avoid creating dust and place it in a sealed container for disposal.[1][12] 4. For liquid spills, contain the spill and absorb it with an inert material such as sand, clay, or vermiculite.[13][15] Place the contaminated material into a sealed container for disposal.[14] 5. Decontaminate the spill area with detergent and water.[12]

For all medical emergencies, call a poison control center (1-800-222-1222) or seek immediate medical attention.[1] Have the product container or label with you.

This compound Handling Workflow

Carbaryl_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency / Spill A Review SDS & Protocols B Verify Emergency Equipment (Eyewash, Shower) A->B C Inspect & Don Required PPE B->C D Work in Ventilated Area C->D Begin Work E Handle to Minimize Dust/Splashes D->E F Wash Gloves Before Removal E->F Complete Work K Execute Emergency Protocol (Spill or Exposure) E->K If spill/exposure occurs G Remove PPE F->G H Wash Hands & Exposed Skin G->H I Segregate this compound Waste H->I J Dispose via Approved Hazardous Waste Stream I->J

A flowchart outlining the key procedural steps for safely handling this compound in a laboratory setting.

References

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